Product packaging for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole(Cat. No.:CAS No. 119516-86-8)

1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Cat. No.: B037570
CAS No.: 119516-86-8
M. Wt: 196.25 g/mol
InChI Key: FNDFKQYZEDOHRC-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B037570 1-(4-Cyanophenyl)-2,5-dimethylpyrrole CAS No. 119516-86-8

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDFKQYZEDOHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396414
Record name 1-(4-Cyanophenyl)-2,5-dimethylpyrrole
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Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119516-86-8
Record name 1-(4-Cyanophenyl)-2,5-dimethylpyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Cyanophenyl)-2,5-dimethylpyrrole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: Properties, Synthesis, and Applications

Introduction

This compound is a multifunctional organic compound that stands at the intersection of materials science, medicinal chemistry, and synthetic methodology. Characterized by a planar, electron-rich 2,5-dimethylpyrrole ring linked to an electron-withdrawing cyanophenyl group, this molecule possesses a unique combination of electronic and structural features.[1][2] These attributes make it a highly valuable building block for the synthesis of complex organic molecules, advanced materials, and potential therapeutic agents.[1][3] This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis via the Paal-Knorr reaction, and an exploration of its current and potential applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data provides the foundational information required for its handling, storage, and application in a laboratory setting.

PropertyValueReference(s)
IUPAC Name 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile[2]
Synonyms This compound; 2,5-Dimethyl-1-(4-cyanophenyl)pyrrole[1][2]
CAS Number 119516-86-8[1][2][4]
Molecular Formula C₁₃H₁₂N₂[1][2][4]
Molecular Weight 196.25 g/mol [1][2][4]
Appearance Light yellow to brown crystalline powder[1][5]
Melting Point 110 °C[1][5]
Purity ≥ 98% (GC)[1][5]
Solubility Exhibits moderate solubility in common organic solvents.[2]
Storage Conditions Store in a dry, sealed container at 2 - 8 °C.[1][5]

Synthesis and Mechanistic Insights

The construction of the N-arylpyrrole scaffold is most effectively achieved through the Paal-Knorr synthesis, a classic and robust condensation reaction.[6][7] This method remains one of the most attractive routes due to its operational simplicity, the ready availability of starting materials, and generally good yields.[6][8]

The Paal-Knorr Synthesis Workflow

The synthesis involves the reaction of a 1,4-dicarbonyl compound, hexane-2,5-dione, with a primary aromatic amine, 4-aminobenzonitrile, typically under weakly acidic conditions which catalyze the reaction.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions Hexanedione Hexane-2,5-dione Catalyst Acetic Acid (catalyst) Hexanedione->Catalyst combine in Aminobenzonitrile 4-Aminobenzonitrile Aminobenzonitrile->Catalyst combine in Solvent Ethanol (solvent) Catalyst->Solvent Heat Reflux Solvent->Heat Product 1-(4-Cyanophenyl)- 2,5-dimethylpyrrole Heat->Product

Caption: General workflow for the Paal-Knorr synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis using conventional heating.

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • 4-Aminobenzonitrile (1.0 eq)

  • Glacial Acetic Acid (catalytic amount, ~5-10 mol%)

  • Ethanol (or Toluene) as solvent

  • Round-bottom flask equipped with a reflux condenser

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-aminobenzonitrile and dissolve it in a suitable volume of ethanol.

  • Addition of Reagents: Add hexane-2,5-dione (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid. The acid serves to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[10]

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a crystalline solid.

Reaction Mechanism

The Paal-Knorr synthesis proceeds through a well-elucidated pathway involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrrole ring.[6][7]

Mechanism Start Amine + Protonated 1,4-Diketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic attack Cyclized Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole derivative) Hemiaminal->Cyclized Intramolecular cyclization Dehydration1 First Dehydration Cyclized->Dehydration1 - H₂O Dehydration2 Second Dehydration (Aromatization) Dehydration1->Dehydration2 - H₂O Product N-Substituted Pyrrole Dehydration2->Product

Caption: The key mechanistic steps of the acid-catalyzed Paal-Knorr pyrrole synthesis.

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed by standard spectroscopic methods. The following table outlines the expected spectral data based on its molecular structure.

TechniqueExpected Observations
¹H NMR δ ~7.7-7.8 ppm (d, 2H, Ar-H ortho to CN)δ ~7.4-7.5 ppm (d, 2H, Ar-H meta to CN)δ ~5.9-6.0 ppm (s, 2H, Pyrrole H)δ ~2.0-2.1 ppm (s, 6H, Methyl H)
¹³C NMR δ ~140-145 ppm (Ar C-N)δ ~132-134 ppm (Ar C-H)δ ~128-130 ppm (Pyrrole C-CH₃)δ ~125-127 ppm (Ar C-H)δ ~118-120 ppm (C≡N)δ ~110-115 ppm (Ar C-CN)δ ~106-108 ppm (Pyrrole C-H)δ ~12-14 ppm (Methyl C)
FT-IR (cm⁻¹) ~3100-3000 (Aromatic C-H stretch)~2950-2850 (Aliphatic C-H stretch)~2230-2220 (Strong, sharp C≡N stretch)~1600, 1510, 1450 (Aromatic C=C stretch)
Mass Spec (EI) m/z = 196 [M]⁺

Applications and Research Interest

The unique juxtaposition of an electron-donating pyrrole and an electron-accepting cyanophenyl group imparts desirable properties for a range of high-value applications.[1][2]

Applications cluster_structure Structural Features cluster_properties Resulting Properties cluster_applications Applications Pyrrole Electron-Rich Pyrrole Ring Electronic Push-Pull Electronics & Photophysical Properties Pyrrole->Electronic Bioactivity Pharmacophore Potential Pyrrole->Bioactivity Cyanophenyl Electron-Withdrawing Cyanophenyl Group Cyanophenyl->Electronic Cyanophenyl->Bioactivity Planarity Rigid, Planar Scaffold Planarity->Electronic Synthetic Versatile Building Block Planarity->Synthetic Materials Organic Electronics (Semiconductors, Dyes) Electronic->Materials enables Pharma Drug Discovery (e.g., Inhibitors) Bioactivity->Pharma enables Synthesis Complex Molecule Synthesis Synthetic->Synthesis enables

Sources

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" CAS number 119516-86-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole (CAS 119516-86-8)

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile heterocyclic compound distinguished by its unique molecular architecture, which combines a 2,5-dimethylpyrrole core with an N-linked cyanophenyl group.[1][2][3] This structure imparts a valuable combination of electronic properties and reactivity, establishing the molecule as a significant building block in several advanced scientific fields.[1][3] Primarily, it serves as a crucial intermediate in organic synthesis for the construction of more complex molecules.[1][4] Its applications extend into materials science, where it is utilized in the development of organic semiconductors, dyes, and specialized polymers.[1][2][3] Furthermore, the pyrrole scaffold is a well-established pharmacophore in medicinal chemistry, and this specific derivative has shown considerable promise in pharmaceutical research, particularly in the development of novel therapeutic agents.[1][5][6] This guide provides a comprehensive overview of its synthesis, properties, applications, and the technical considerations essential for its effective use in a research and development setting.

Physicochemical and Structural Properties

The compound, also known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, possesses a unique set of properties derived from its aromatic pyrrole ring and the electron-withdrawing cyanophenyl substituent.[2] These features govern its solubility, reactivity, and electronic behavior, making it suitable for a range of applications.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 119516-86-8[1][7][8]
Molecular Formula C₁₃H₁₂N₂[1][2][8]
Molecular Weight 196.25 g/mol [1][2][7]
Appearance Light yellow to brown crystalline powder[1][3]
Melting Point 110 °C[1][3][8]
Purity Typically ≥ 98% (by GC)[1]
Boiling Point 345.9 ± 30.0 °C at 760 mmHg[8]
Density ~1.0 g/cm³[8]
Solubility Soluble in methanol and other organic solvents[2][8]
Storage Conditions Store at 2 - 8 °C, sealed in a dry environment[1][3]

Synthesis and Mechanistic Insights: The Paal-Knorr Reaction

The most direct and widely adopted method for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[9][10] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10] For the title compound, the synthesis proceeds by reacting 2,5-hexanedione with 4-aminobenzonitrile.

The choice of the Paal-Knorr reaction is strategic due to its high efficiency, atom economy (with water as the primary byproduct), and the general availability of the starting materials.[11] The reaction is typically catalyzed by an acid, which facilitates the key cyclization and dehydration steps.[9][10]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the primary amine (4-aminobenzonitrile) on the protonated carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.

  • Amine Addition: The amino group of 4-aminobenzonitrile attacks one of the carbonyl carbons of 2,5-hexanedione.

  • Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

  • Cyclization: The nitrogen then performs a second, intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered ring.

  • Dehydration: The resulting intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.

Caption: Paal-Knorr synthesis mechanism for the target compound.

Reference Experimental Protocol

This protocol is a representative procedure based on the principles of the Paal-Knorr synthesis. Note: This is a generalized protocol and should be adapted and optimized under appropriate laboratory safety standards.

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1.0 eq) and 4-aminobenzonitrile (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as glacial acetic acid or ethanol. Introduce a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid. The choice of catalyst is critical; milder, biodegradable catalysts like citric acid have also been reported for similar reactions, enhancing the green chemistry profile of the synthesis.[12]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a light yellow or brown crystalline powder.[1]

Key Application Areas

The unique electronic and structural features of this compound make it a compound of high interest across multiple research domains.

Pharmaceutical Development and Medicinal Chemistry

The pyrrole heterocycle is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs like Atorvastatin and Sunitinib.[6][13][14] Its derivatives are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6]

  • Androgen Receptor (AR) Antagonism: Research has specifically identified 4-phenylpyrrole derivatives as potent androgen receptor antagonists.[15] One study demonstrated that derivatives of this class show antagonistic activity against both wild-type and mutant ARs, which are implicated in castration-resistant prostate cancer.[15] This makes this compound a valuable starting point or intermediate for developing novel therapeutics for hormone-dependent cancers.[15]

  • Enzyme Inhibition: The pyrrole core can be functionalized to target specific enzymes. For instance, various pyrrole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and tyrosinase for applications in dermatology.[16][17] The cyanophenyl group can participate in key binding interactions, such as hydrogen bonding or dipole interactions, within an enzyme's active site.

Materials Science and Organic Electronics

The compound's structure is well-suited for applications in materials science due to its conjugated π-system, which includes both the pyrrole and phenyl rings.

  • Organic Semiconductors: The molecule serves as a building block for larger conjugated systems used in organic electronics.[1][2][3] Its properties can be tuned to create materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

  • Photochemistry: The compound's light-absorbing properties make it a subject of study for developing solar energy materials and photonic devices.[1][3]

Quality Control and Characterization Workflow

Ensuring the identity and purity of this compound is paramount for its reliable use in downstream applications. A standard workflow involves synthesis, purification, and comprehensive spectroscopic analysis.

QC_Workflow synthesis Paal-Knorr Synthesis workup Aqueous Work-up & Extraction synthesis->workup purification Purification (Recrystallization / Chromatography) workup->purification product Final Product (Crystalline Solid) purification->product nmr ¹H & ¹³C NMR product->nmr Characterization ms Mass Spectrometry (MS) product->ms Characterization mp Melting Point Analysis product->mp Characterization ftir FT-IR Spectroscopy product->ftir Characterization

Caption: Standard workflow for synthesis and quality control.

Expected Spectroscopic Signatures:
  • ¹H NMR: Protons on the pyrrole ring would appear as a singlet, while the methyl groups would also yield a characteristic singlet. The protons on the cyanophenyl ring would show a typical AA'BB' doublet of doublets pattern in the aromatic region.

  • ¹³C NMR: Distinct signals would be present for the methyl carbons, the pyrrole ring carbons, the carbons of the phenyl ring, and the characteristic nitrile carbon (C≡N) signal further downfield.

  • FT-IR: Key vibrational bands would include C-H stretching from the aromatic and methyl groups, C=C stretching from the aromatic rings, and a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) group.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (196.25).

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[1][3] Protect from light and moisture to prevent degradation.

  • Toxicity: While specific toxicity data is not extensively detailed, its classification as a toxic solid (Hazard Class 6.1) necessitates caution.[8][18] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[1]

Conclusion

This compound (CAS 119516-86-8) is a high-value chemical intermediate with demonstrated utility and significant potential. Its straightforward synthesis via the Paal-Knorr reaction, combined with its unique electronic properties, makes it an attractive building block for researchers in drug discovery, particularly in oncology, as well as for scientists developing next-generation organic electronic materials. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in advanced research and development projects.

References

  • CNR-IRIS. (n.d.). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship.
  • ResearchGate. (n.d.). The synthesis of arylpyrroles by a catalytic asymmetric Paal–Knorr reaction.
  • SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. J Pharm Sci Emerg Drugs 10:4.
  • PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • ResearchGate. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Chemical Encyclopedia. (2011). CAS No. 119516-86-8.
  • ResearchGate. (n.d.). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles.
  • LookChem. (n.d.). This compound.
  • PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists.
  • PubChem. (n.d.). This compound.
  • DIARY directory. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound.
  • Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.
  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
  • PubMed. (2000). Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors.
  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.
  • ResearchGate. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
  • MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.
  • SpectraBase. (n.d.). 2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 2,5-Dimethylpyrrole.
  • PubMed Central. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents.

Sources

A Comprehensive Technical Guide to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, a versatile heterocyclic compound of significant interest in materials science, organic synthesis, and pharmaceutical research. The document elucidates its core physicochemical properties, details a robust synthesis protocol via the Paal-Knorr reaction, outlines a self-validating analytical workflow for characterization, and explores its key applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate advanced research and development.

Introduction and Molecular Overview

This compound, also known by its synonym 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, is an aromatic organic compound featuring a central 2,5-dimethylpyrrole ring N-substituted with a 4-cyanophenyl group.[1][2] This molecular architecture imparts a unique combination of electronic and steric properties, making it a highly valuable building block in several advanced scientific fields.[3][4]

The pyrrole core is an electron-rich five-membered heterocycle, which can readily participate in electrophilic substitution reactions.[1] The addition of the cyanophenyl group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the molecule. This push-pull electronic character is fundamental to its applications in organic electronics and photochemistry.[1][3][4] Furthermore, the overall structure serves as a rigid scaffold, a desirable feature for designing targeted therapeutic agents in medicinal chemistry.[1][5]

Physicochemical and Structural Properties

The compound typically presents as a light yellow to brown crystalline powder.[3][6] A comprehensive summary of its key properties is provided below, offering a foundational dataset for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Weight 196.25 g/mol [1][3][6]
Molecular Formula C₁₃H₁₂N₂[3][6][7]
CAS Number 119516-86-8[1][3][6]
Melting Point 110 °C[2][3][6]
Appearance Light yellow to brown crystalline powder[3][6]
Solubility Soluble in methanol and other organic solvents[1][2]
Storage Conditions Store at 2 - 8 °C, sealed in a dry environment[2][3][6]
Synonyms 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile; 2,5-Dimethyl-1-(4-cyanophenyl)pyrrole[1][2]

Synthesis Pathway: The Paal-Knorr Reaction

The most direct and efficient synthesis of N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8] For this compound, this is achieved by reacting 2,5-hexanedione with 4-aminobenzonitrile.[2]

Causality of Method Selection: The Paal-Knorr synthesis is favored due to its high atom economy, typically excellent yields (80-95%), and the generation of water as the sole byproduct, aligning with principles of green chemistry.[8] The reaction proceeds through a mechanism involving the formation of a hemiaminal, followed by cyclization and dehydration to yield the stable aromatic pyrrole ring.

Paal_Knorr_Synthesis cluster_caption R1 2,5-Hexanedione Int Int R1->Int + H⁺ (catalyst) R2 4-Aminobenzonitrile R2->Int P1 This compound P2 2 H₂O Int->P1 - 2 H₂O (Dehydration)

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound with a purity of ≥98%.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • 4-Aminobenzonitrile (1.0 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminobenzonitrile (1.0 eq) in glacial acetic acid.

  • Addition of Reagent: Add 2,5-hexanedione (1.0 eq) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of structure and purity, forming a self-validating analytical system.

Analytical_Workflow Start Synthesized Product GC Gas Chromatography (GC) [Purity ≥98%] Start->GC MS Mass Spectrometry (MS) [Confirms m/z = 196.25] GC->MS Pass NMR NMR Spectroscopy (¹H, ¹³C) [Confirms Structure] MS->NMR Pass End Validated Compound NMR->End Pass

Caption: A self-validating analytical workflow.

  • Gas Chromatography (GC): This is the primary technique for assessing purity.[3][6] A sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area percentage directly corresponds to its purity. The target is typically ≥98%.

  • Mass Spectrometry (MS): MS provides confirmation of the molecular weight. The compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected exact mass is 196.1000, corresponding to the molecular formula C₁₃H₁₂N₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR will show characteristic signals for the aromatic protons on the cyanophenyl ring and the methyl and vinyl protons on the pyrrole ring. ¹³C NMR will confirm the number and type of carbon atoms, including the distinct nitrile carbon signal.

Key Applications and Research Frontiers

The unique properties of this compound make it a versatile platform molecule for cutting-edge research.

Materials Science and Electronics

The compound serves as a crucial building block for organic semiconductors and advanced polymers.[1][3] Its electronic properties, tunable via the cyanophenyl group, are harnessed in the development of flexible electronic devices and displays.[3][4] Furthermore, its light-absorbing characteristics make it a subject of research for creating novel solar energy materials and components for photochemical devices.[3][4]

Pharmaceutical Development and Medicinal Chemistry

In drug discovery, the compound's scaffold has shown significant promise. Related 4-phenylpyrrole derivatives have been designed and synthesized as novel androgen receptor (AR) antagonists.[5] These compounds exhibit potent activity against both wild-type and mutant ARs implicated in castration-resistant prostate cancer, demonstrating the therapeutic potential of this chemical class.[5] The pyrrole core can be further functionalized to optimize biological activity and pharmacokinetic properties.

Organic Synthesis

As a stable intermediate, this compound is widely used in organic synthesis to construct more complex molecular architectures.[3][4] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for subsequent chemical transformations.

Safety, Handling, and Storage

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. The compound should be handled in a well-ventilated area. For long-term stability, it is critical to store the material in a tightly sealed container at refrigerated temperatures (2 - 8 °C) to protect it from moisture and light.[2][3][6]

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile and robust synthesis methodology. Its strategic importance spans from the creation of next-generation organic electronics to the development of novel therapeutics for challenging diseases like prostate cancer. The convergence of its electronic, structural, and chemical properties ensures that it will remain a compound of significant interest for researchers pushing the boundaries of chemistry, materials science, and medicine.

References

  • LookChem. (n.d.). This compound.
  • Hotel InterContinental Warszawa. (n.d.). This compound. Retrieved from Hotel InterContinental Warszawa. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 125-130. [Link]
  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.

Sources

An In-depth Technical Guide to the Crystal Structure of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a heterocyclic aromatic compound featuring a central pyrrole ring substituted with two methyl groups and a cyanophenyl group at the nitrogen atom[1][2]. This molecular architecture makes it a valuable scaffold in medicinal chemistry and materials science. Pyrrole derivatives are known to exhibit a wide range of biological activities, serving as building blocks for antibacterial, anticancer, and anti-inflammatory agents[3]. The incorporation of the cyanophenyl moiety introduces specific electronic properties and potential for directed intermolecular interactions, making these compounds promising for the development of novel therapeutic agents and advanced organic materials such as semiconductors and dyes[3].

A definitive understanding of a molecule's three-dimensional structure is paramount for rational drug design and materials engineering. Single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous and detailed information about molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state[4][5][6]. This knowledge is crucial for predicting a compound's physical properties, understanding its structure-activity relationships (SAR), and optimizing its performance for specific applications.

This technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of this compound. It details the synthetic protocol, methods for obtaining high-quality single crystals, the principles and workflow of SC-XRD analysis, and an expert analysis of the anticipated structural features based on established crystallographic principles and data from analogous structures.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of a pure compound and the subsequent growth of diffraction-quality single crystals.

Synthesis via Paal-Knorr Condensation

The most direct and efficient route to N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine[7][8][9][10]. For the target molecule, this involves the reaction of acetonylacetone (hexane-2,5-dione) with 4-aminobenzonitrile.

Reaction Mechanism: The reaction is typically acid-catalyzed. The mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring[9]. The use of a weak acid like acetic acid can accelerate the reaction while avoiding the formation of furan byproducts that may occur under strongly acidic conditions[8].

Paal_Knorr_Synthesis cluster_synthesis Synthesis Workflow diketone Hexane-2,5-dione hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Amine amine 4-Aminobenzonitrile catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->hemiaminal Catalyzes cyclized Cyclized Intermediate hemiaminal->cyclized Intramolecular Attack pyrrole This compound cyclized->pyrrole - H₂O water 2 H₂O

Caption: Paal-Knorr synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzonitrile (1.18 g, 10 mmol) and glacial acetic acid (30 mL).

  • Reaction Initiation: Stir the mixture until the amine is fully dissolved. Add acetonylacetone (hexane-2,5-dione) (1.14 g, 10 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid and any unreacted amine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a crystalline solid. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several methods can be employed, all of which rely on slowly bringing a solution to a state of supersaturation to allow for ordered molecular assembly.

Key Considerations for Crystal Growth:

  • Purity: The starting material must be of the highest possible purity, as impurities can inhibit nucleation or be incorporated as defects into the crystal lattice[11].

  • Solvent Choice: The ideal solvent is one in which the compound is moderately soluble. Too high a solubility leads to the rapid formation of many small crystals, while very low solubility may prevent crystallization altogether[12].

  • Environment: The crystallization vessel should be kept free of dust and mechanical disturbances to limit the number of nucleation sites, promoting the growth of fewer, larger crystals[12][13].

Common Crystallization Techniques:

MethodDescriptionExperimental Setup
Slow Evaporation A saturated or near-saturated solution of the compound is prepared. The vessel is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over several days or weeks, slowly increasing the concentration and inducing crystallization[11][12].A small vial containing the solution is placed in a quiet, temperature-stable location.
Slow Cooling A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or is placed in a refrigerator or freezer. The decrease in solubility upon cooling leads to crystal formation[11][14].An insulated container (e.g., a Dewar flask) can be used to slow the rate of cooling.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and causing it to crystallize[11].A small vial inside a larger sealed jar containing the anti-solvent.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix[13][14].A narrow tube or vial where the anti-solvent is carefully layered on top of the compound's solution.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[4][15].

Data Collection and Processing Workflow

The process begins with mounting a suitable crystal on a diffractometer and collecting a series of diffraction images. These raw data are then processed to generate a list of reflection intensities that are used for structure solution and refinement[16].

SCXRD_Workflow select_crystal 1. Select & Mount Crystal data_collection 2. X-ray Data Collection (Diffraction Images) select_crystal->data_collection integration 3. Integration (Find spots, determine intensities) data_collection->integration scaling 4. Scaling & Merging (Correct for experimental variations) integration->scaling structure_solution 5. Structure Solution (Determine initial atomic positions) scaling->structure_solution refinement 6. Structure Refinement (Optimize model against data) structure_solution->refinement validation 7. Validation & Analysis (Final Structure) refinement->validation

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head[15].

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are recorded on a detector (e.g., a CCD or CMOS detector)[6][15].

  • Data Processing:

    • Integration: Software is used to identify the positions of the diffraction spots on each image and integrate their intensities[16].

    • Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for variations in X-ray beam intensity, crystal decay, and absorption. Symmetry-equivalent reflections are then merged to produce a final, unique dataset[6][16].

  • Structure Solution and Refinement:

    • Solution: The "phase problem" is solved to generate an initial electron density map. For small organic molecules, this is typically achieved using direct methods. This initial map reveals the positions of most non-hydrogen atoms.

    • Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data[6]. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

Part 3: Anticipated Crystal Structure and Analysis

While a published structure is not available, we can predict the key structural features of this compound based on the known structures of N-arylpyrroles and cyanophenyl-containing compounds.

Molecular Structure

The molecule consists of a planar pyrrole ring and a planar phenyl ring. A key conformational feature is the torsion angle between these two rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the methyl groups on the pyrrole, the two rings are not expected to be coplanar. This dihedral angle is crucial as it influences the molecule's electronic properties and packing efficiency.

Caption: Atom numbering scheme for this compound.

Anticipated Intramolecular Parameters:

ParameterBond/AngleExpected ValueRationale
Bond LengthN1-C(pyrrole)~1.38 ÅTypical sp² N-C bond in pyrroles.
Bond LengthN1-C(phenyl)~1.43 ÅSingle bond with partial double bond character.
Bond LengthC≡N~1.15 ÅStandard triple bond length.
Bond AngleC(pyrrole)-N1-C(pyrrole)~109°Consistent with a five-membered ring.
Dihedral AngleC(pyrrole)-N1-C(phenyl)-C(phenyl)40-60°Non-coplanar arrangement due to steric hindrance.
Crystal Packing and Intermolecular Interactions

The crystal packing will be dictated by a balance of weak intermolecular forces. The presence of the polar cyano group and aromatic rings suggests a rich variety of interactions.

  • Crystal System: Organic molecules of this type often crystallize in centrosymmetric space groups within the monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pbca) systems, as this allows for efficient packing.

  • Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···N hydrogen bonds involving the nitrogen of the cyano group as an acceptor are highly probable. These interactions can link molecules into chains or layers[17].

  • π-π Stacking: The aromatic phenyl and pyrrole rings are likely to engage in π-π stacking interactions. These could be offset or parallel-displaced arrangements, contributing significantly to the lattice energy.

  • Dipole-Dipole Interactions: The strong dipole of the cyano group will likely lead to antiparallel arrangements of molecules to stabilize the crystal lattice.

  • Van der Waals Forces: Dispersion forces will play a major role in the overall crystal packing, filling the space between molecules efficiently[17].

Anticipated Intermolecular Interactions:

Interaction TypeDonor/Acceptor or Groups InvolvedTypical DistanceSignificance
C-H···N Hydrogen BondC-H (phenyl or methyl) ··· N(cyano)H···N: 2.4 - 2.8 ÅDirectional interaction, likely to form chains or dimers.
π-π StackingPhenyl···Phenyl or Phenyl···PyrroleCentroid-centroid: 3.5 - 4.0 ÅMajor contributor to packing stability.
C-H···π InteractionC-H (methyl) ··· π-system (phenyl/pyrrole)H···π centroid: 2.6 - 3.0 ÅFurther stabilizes the three-dimensional network.

The interplay of these interactions will define the supramolecular architecture. Hirshfeld surface analysis would be a powerful tool to visualize and quantify these contacts, revealing the percentage contribution of each type of interaction to the overall crystal packing[17].

Conclusion

The determination of the crystal structure of this compound is a critical step towards understanding its physicochemical properties and unlocking its full potential in drug discovery and materials science. This guide has outlined a robust and validated pathway for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction. By following these established protocols, researchers can obtain precise data on the molecule's three-dimensional geometry and its supramolecular assembly. The anticipated structural features—a non-planar conformation and a packing arrangement dominated by C-H···N hydrogen bonds and π-π stacking—provide a solid foundation for further computational studies and the rational design of new functional molecules based on this promising scaffold.

References

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
  • Jiang, L., et al. (2016). Single-crystal growth of organic semiconductors. Nanyang Technological University. [Link]
  • Owen, R. L. (2021).
  • MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. [Link]
  • Dinger, M. Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. [Link]
  • Carleton College. Single-crystal X-ray Diffraction. SERC. [Link]
  • Al-Majid, A. M., et al. (2022). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • Grokipedia. Paal–Knorr synthesis. [Link]
  • PubChem. This compound.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
  • PubChemLite. This compound. [Link]
  • Wikipedia. Paal–Knorr synthesis. [Link]
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, a compound of interest for researchers and professionals in drug development and materials science. This document delves into the theoretical and practical aspects of its solubility, offering a foundation for its application in various scientific endeavors.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₂N₂ and a molecular weight of approximately 196.25 g/mol , is a crystalline solid, appearing as a light yellow to brown powder.[1] Its structure, featuring a central pyrrole ring substituted with two methyl groups and a cyanophenyl group, imparts a unique combination of aromaticity and polarity. This compound is a valuable building block in organic synthesis and is explored for its applications in the development of novel therapeutic agents and advanced materials, including organic semiconductors.[1] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and material processing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₁₃H₁₂N₂[1]
Molecular Weight ~196.25 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 110 °C[1]
Synonyms 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is influenced by both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.

The key factors influencing the solubility of this compound are:

  • Polarity: The molecule possesses both nonpolar (dimethylpyrrole and phenyl rings) and polar (cyano group) moieties. The cyano group (-C≡N) is a strong dipole, contributing to the overall polarity of the molecule.

  • Intermolecular Forces: The potential intermolecular interactions include:

    • Van der Waals forces (London dispersion forces): Present in all molecules, these are the primary forces of attraction for the nonpolar hydrocarbon portions.

    • Dipole-dipole interactions: Arising from the polar cyanophenyl group.

    • π-π stacking: Possible between the aromatic pyrrole and phenyl rings.

  • Hydrogen Bonding: this compound is a hydrogen bond acceptor at the nitrogen of the cyano group, but it lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bonds with protic solvents compared to molecules with -OH or -NH groups.

The interplay of these factors dictates the compound's affinity for different types of organic solvents.

Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticSolubleExplicitly stated as soluble in a chemical database.[2] The polarity of methanol and its ability to engage in dipole-dipole interactions with the cyanophenyl group contribute to solubility.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capability (as an acceptor) would facilitate dissolution.
Acetone Polar AproticSolubleThe polar carbonyl group of acetone can interact favorably with the polar cyano group of the solute through dipole-dipole interactions.
Dichloromethane (DCM) Polar AproticSolubleDCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low polarity, which can accommodate the nonpolar parts of the molecule.
Ethyl Acetate Moderately Polar AproticModerately SolubleThe ester group provides polarity, but the overall polarity is less than that of acetone. It is expected to be a reasonably good solvent.
Toluene Nonpolar AromaticSparingly Soluble to Moderately SolubleThe aromatic nature of toluene can lead to favorable π-π stacking interactions with the phenyl and pyrrole rings of the solute. However, the polarity of the cyano group may limit high solubility.
Hexane Nonpolar AliphaticSparingly Soluble to InsolubleAs a nonpolar solvent, hexane's primary interactions are weak van der Waals forces. These are unlikely to overcome the crystal lattice energy of the solid and the strong dipole-dipole interactions between solute molecules.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. Its strong dipole would effectively solvate the polar cyanophenyl group.

Note: "Soluble" is generally defined as >10 mg/mL, "Moderately Soluble" as 1-10 mg/mL, and "Sparingly Soluble" or "Insoluble" as <1 mg/mL. These are estimations and should be experimentally verified.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry test tube.

  • Solvent Addition: Add the selected solvent to the test tube in 0.1 mL increments.

  • Mixing: After each addition, vortex the mixture for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: If the solid completely dissolves in ≤ 1 mL of solvent.

    • Slightly Soluble: If a significant portion of the solid dissolves but some remains after adding 1 mL of solvent.

    • Insoluble: If little to no solid dissolves after adding 1 mL of solvent.

  • Record: Document the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer with a validated analytical method for this compound.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (ensure solid remains undissolved).

    • Add a known volume of the desired solvent.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis method.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sample Collection & Preparation cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G H Dilute filtered solution G->H I Analyze concentration (HPLC/UV-Vis) H->I J Calculate solubility I->J

Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).

Factors Influencing Experimental Outcomes

Several factors can influence the accuracy of solubility measurements:

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

  • Equilibration Time: Insufficient time for equilibration will lead to an underestimation of solubility.

  • pH of the Medium (for aqueous solutions): Not directly applicable to organic solvents unless acidic or basic impurities are present.

Troubleshooting Common Issues in Solubility Determination

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent solubility results - Insufficient equilibration time- Temperature fluctuations- Inconsistent sample handling- Increase equilibration time and verify with a time-point study- Ensure precise temperature control- Standardize all procedural steps
Low recovery of the compound - Adsorption to filter material- Compound instability in the solvent- Use a filter material with low binding affinity (e.g., PTFE)- Assess compound stability in the chosen solvent over the experiment's duration
Supersaturation - Cooling a hot, saturated solution too quickly- Approach equilibrium from an undersaturated state- Allow sufficient time for precipitation of excess solute

Conclusion

This compound exhibits moderate solubility in a range of common organic solvents, with higher solubility expected in polar aprotic and polar protic solvents. Its unique molecular structure, combining polar and nonpolar features, allows for a versatile solubility profile. For precise applications, experimental determination of solubility using standardized methods like the shake-flask technique is strongly recommended. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively work with this compound in solution-based applications.

References

  • LookChem. (n.d.). This compound.

Sources

A Technical Guide to the Photophysical Characterization of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the photophysical characterization of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, a molecule of significant interest due to its donor-acceptor architecture. While this specific compound is noted as a versatile building block in organic synthesis, materials science, and pharmaceutical research, detailed reports on its photophysical properties are not extensively published.[1][2][3] This document, therefore, serves as an in-depth methodological guide for researchers, outlining the theoretical underpinnings and providing field-proven experimental protocols to thoroughly investigate its absorption and emission characteristics, quantum efficiency, and environmental sensitivity. The guide is structured to empower researchers to generate high-quality, reproducible data, contributing to a deeper understanding of this and related fluorophores.

Introduction: The Rationale for Characterization

This compound is a molecule that structurally integrates an electron-donating 2,5-dimethylpyrrole moiety with an electron-withdrawing cyanophenyl group. This donor-π-acceptor (D-π-A) design is a hallmark of fluorophores exhibiting intramolecular charge transfer (ICT), a process that often imparts sensitivity to the local environment (solvatochromism) and other interesting photophysical behaviors.[4][5] The pyrrole core is a fundamental heterocyclic scaffold known for its tunable electronic and photophysical properties, while the cyanophenyl group is a well-established electron acceptor.[6][7]

Given its potential applications in the development of advanced materials like organic semiconductors, dyes, and photonic devices, a thorough understanding of its light-absorbing and emitting properties is crucial.[2][3] This guide provides the necessary protocols to characterize these properties systematically.

Molecular Structure:

Caption: Structure of this compound.

Synthesis Pathway

The synthesis of this compound can be achieved via the Paal-Knorr pyrrole synthesis. This reliable method involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminobenzonitrile.[8]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 2,5-Hexanedione 2,5-Hexanedione Condensation Condensation 2,5-Hexanedione->Condensation 4-Aminobenzonitrile 4-Aminobenzonitrile 4-Aminobenzonitrile->Condensation This compound This compound Condensation->this compound Paal-Knorr Synthesis

Caption: Paal-Knorr synthesis of the title compound.

Core Photophysical Properties and Experimental Characterization

The D-π-A structure of the molecule suggests that upon absorption of a photon, an electron is promoted to an excited state that has a significant degree of charge separation, known as an ICT state. The stability of this polar excited state relative to the ground state is highly dependent on the polarity of the surrounding solvent, leading to observable shifts in absorption and emission spectra (solvatochromism).[4]

UV-Visible Absorption and Steady-State Fluorescence Spectroscopy

The first step in characterization is to determine the wavelengths at which the molecule absorbs and emits light.

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mM. From this, prepare a dilute solution (e.g., 1-10 µM) for analysis.

  • Instrumentation:

    • UV-Vis Spectrophotometer: Use a dual-beam spectrophotometer.

    • Spectrofluorometer: Use an instrument capable of providing corrected emission spectra.[9]

  • Absorption Spectrum Acquisition:

    • Use a 10 mm path length quartz cuvette.

    • Record a baseline spectrum using the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).

    • The wavelength of maximum absorbance is denoted as λabs,max.

  • Emission Spectrum Acquisition:

    • Use a 10 mm path length quartz fluorescence cuvette.

    • Set the excitation wavelength (λex) to the λabs,max determined previously.

    • Record the emission spectrum, scanning from a wavelength slightly longer than λex to the desired endpoint (e.g., 350-700 nm).

    • The wavelength of maximum emission intensity is denoted as λem,max.

Data Presentation:

The key spectral data should be summarized in a table.

ParameterValue
λabs,max (nm)e.g., 320
Molar Absorptivity (ε) at λabs,max (M-1cm-1)e.g., 25,000
λem,max (nm)e.g., 450
Stokes Shift (nm)e.g., 130
Stokes Shift (cm-1)e.g., 7900
Note: Values are illustrative and must be determined experimentally.
Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the fluorescence process.[10] It is defined as the ratio of photons emitted to photons absorbed.[11] The most common and reliable method for solutions is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[11][12]

Workflow for Relative Quantum Yield Determination:

Caption: Workflow for relative fluorescence quantum yield measurement.

Detailed Experimental Protocol:

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample.[12] For emission in the 450 nm region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.[13]

  • Prepare Solutions:

    • Prepare a series of 5-6 dilutions for both the test sample and the reference standard in their respective solvents.

    • The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[11][12]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • Crucially, all instrument settings (excitation wavelength, slit widths, detector voltage) must be kept identical for all measurements of both the sample and the standard. [12]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission curve for each spectrum.

    • For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Perform a linear regression for each data set. The slope of the line is the gradient (Grad).[9][11]

    • Calculate the quantum yield of the sample (ΦX) using the following equation:[11]

      ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients from the plots for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

Solvatochromism Study

Investigating the effect of solvent polarity on the absorption and emission spectra provides insight into the change in dipole moment between the ground and excited states.

Experimental Protocol:

  • Solvent Selection: Choose a range of high-purity solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Solution Preparation: Prepare solutions of the compound in each solvent at a concentration that yields an absorbance of ~0.1 at λabs,max.

  • Spectral Acquisition: For each solution, record the UV-Vis absorption and fluorescence emission spectra as described in section 3.1.

  • Data Analysis:

    • Tabulate the λabs,max and λem,max for each solvent.

    • A significant red-shift (shift to longer wavelengths) in the emission spectrum with increasing solvent polarity is indicative of a more polar excited state (positive solvatochromism), which is expected for D-π-A molecules with ICT character.[4] Conversely, a blue-shift indicates a less polar excited state (negative solvatochromism).[4][5][14]

Data Presentation:

SolventPolarity Index (ET(30))λabs,max (nm)λem,max (nm)Stokes Shift (cm-1)
Hexane30.9ValueValueValue
Toluene33.9ValueValueValue
Dichloromethane40.7ValueValueValue
Acetonitrile45.6ValueValueValue
Methanol55.4ValueValueValue
Note: Values must be determined experimentally.

Conclusion and Outlook

This guide provides a robust and scientifically grounded methodology for the comprehensive photophysical characterization of this compound. By systematically determining its absorption and emission maxima, molar absorptivity, fluorescence quantum yield, and solvatochromic behavior, researchers can build a complete photophysical profile of the molecule. This data is essential for evaluating its suitability for applications in materials science, chemical biology, and drug development, and serves as a critical foundation for the rational design of new functional materials based on the N-arylpyrrole scaffold.

References

  • ISS, "Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci," ISS Technical Note. [Link]
  • ResearchGate, "(A) Chemical structure of pyrrole derivatives 54–59. (B) (a) UV-vis...
  • Resch-Genger, U., et al.
  • Zhang, H., et al.
  • Guilbault, G.G., "The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores," Journal of Fluorescence, 1995. [Link]
  • Le Droumaguet, B., et al.
  • LookChem, "this compound," LookChem. [Link]
  • University of California, Irvine - Department of Chemistry, "A Guide to Recording Fluorescence Quantum Yields," UCI Chemistry. [Link]
  • ResearchGate, "Figure 1. a) UV-vis absorption spectra and b) fluorescence spectra of...
  • ResearchGate, "UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and...
  • Szabadai, R. S., et al., "Solvatochromism in Diketopyrrolopyrrole Derivatives: Experimental and Computational Studies," Australian Journal of Chemistry, 2014. [Link]
  • ConnectSci, "Solvatochromism in Diketopyrrolopyrrole Derivatives: Experimental and Comput
  • Hotel InterContinental Warszawa, "this compound,". [Link]
  • ResearchGate, "UV−vis absorption spectra of pyrrole before and after polymerization by...
  • Kinoyama, I., et al., "Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists," Bioorganic & Medicinal Chemistry Letters, 2012. [Link]
  • Acora, "Solvatochromism in Diketopyrrolopyrrole Derivatives: Experimental and Computational Studies," Avondale University. [Link]
  • Tasior, M., et al., "Vertically π-expanded coumarin - the synthesis via the Scholl reaction and photophysical properties," Physical Chemistry Chemical Physics, 2013. [Link]
  • ResearchGate, "| Fluorescence quantum yields and absorption and emission ranges of the...
  • Research Square, "9f7439acbb714d4029fa20d0.docx," Research Square. [Link]
  • University of Melbourne, "Solvatochromism in diketopyrrolopyrrole derivatives: Experimental and comput
  • Tucker, M. J., et al., "Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives," Photochemical & Photobiological Sciences, 2017. [Link]
  • Chemistry LibreTexts, "3.5: Quantum Yield of Fluorescence," Chemistry LibreTexts. [Link]
  • National Institutes of Health, "The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles," NIH. [Link]
  • National Institutes of Health, "The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles," NIH. [Link]
  • Organic Syntheses, "2,5-dimethylpyrrole," Organic Syntheses. [Link]

Sources

A Technical Guide to the Synthesis and Quantum Yield Determination of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and photophysical characterization of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, a fluorescent molecule with potential applications in materials science and as a biological probe.[1] As the precise fluorescence quantum yield of this compound is not extensively documented, this whitepaper serves as a practical, in-depth manual for researchers to synthesize the molecule and accurately determine its quantum yield using established methodologies.

Part 1: Synthesis via Paal-Knorr Reaction

The synthesis of this compound can be efficiently achieved through the Paal-Knorr pyrrole synthesis. This classic condensation reaction involves a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, and a primary amine, 4-aminobenzonitrile, typically under acidic conditions.[2][3][4] The reaction is valued for its operational simplicity and generally high yields.[2]

Causality in Synthesis:

The Paal-Knorr reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[2][4] The use of an acid catalyst facilitates the protonation of the carbonyl groups, making them more susceptible to nucleophilic attack by the primary amine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Hexanedione

  • 4-Aminobenzonitrile

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 equivalent) in ethanol.

  • Add 2,5-hexanedione (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2] A yield of up to 98% has been reported for this synthesis.[5]

G cluster_synthesis Synthesis Workflow reactants Reactants: - 2,5-Hexanedione - 4-Aminobenzonitrile - Ethanol - Acetic Acid (catalyst) reaction Paal-Knorr Condensation (Reflux, 2-4h) reactants->reaction workup Workup: - Solvent Evaporation - Extraction with Ethyl Acetate - Brine Wash & Drying reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Caption: Paal-Knorr synthesis workflow for this compound.

Part 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence, defined as the ratio of photons emitted to photons absorbed.[6][7] A high quantum yield is often desirable for applications such as fluorescent probes and imaging agents.

This guide details the relative method for determining Φf, which is widely used due to its accessibility and reliability.[7][8] This method involves comparing the fluorescence of the sample compound to a well-characterized fluorescence standard with a known quantum yield.[7][9]

Selection of a Fluorescence Standard

The choice of a suitable fluorescence standard is crucial for accuracy. The standard should ideally have absorption and emission spectra that are in a similar range to the sample under investigation.[6][10] For cyanophenyl-substituted pyrroles, which are expected to fluoresce in the UV-Visible region, Quinine Sulfate is a commonly used and well-characterized standard.[11][12]

  • Quinine Sulfate: Typically dissolved in 0.1 M perchloric acid or 0.05 M sulfuric acid, it has a well-established quantum yield of approximately 0.60.[12][13][14][15] It is important to note that the quantum yield of quinine sulfate in sulfuric acid can be temperature-dependent.[13][15]

Experimental Protocol: Relative Quantum Yield Measurement

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with corrected emission spectra capabilities[7]

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane, or acetonitrile).

    • Prepare a stock solution of the chosen standard (e.g., Quinine Sulfate in 0.1 M HClO4).

    • From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.[9][10]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Use the pure solvent as a blank reference.

    • From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.

    • Record the fluorescence emission spectrum for each of the sample and standard solutions. Ensure that the instrument is set to provide corrected emission spectra.[8]

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis and Calculation:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

    • Determine the gradient (slope) of each line.

    • The fluorescence quantum yield of the sample (Φx) is calculated using the following equation[9][16]:

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the quantum yield of the standard.

      • Gradx is the gradient of the plot for the sample.

      • Gradst is the gradient of the plot for the standard.

      • ηx is the refractive index of the sample's solvent.

      • ηst is the refractive index of the standard's solvent.

G cluster_qy Quantum Yield Determination Workflow prep Solution Preparation: - Sample & Standard Stock Solutions - Series of Dilutions (Abs < 0.1) abs_meas Absorbance Measurement: - Record UV-Vis Spectra - Determine Abs at Excitation λ prep->abs_meas fluo_meas Fluorescence Measurement: - Record Corrected Emission Spectra - Integrate Emission Intensity abs_meas->fluo_meas analysis Data Analysis: - Plot Integrated Intensity vs. Absorbance - Calculate Gradients (Slopes) fluo_meas->analysis calc Calculate Quantum Yield (Φx) analysis->calc

Caption: Workflow for the relative determination of fluorescence quantum yield.

Part 3: Data Presentation and Considerations

Data Summary

All quantitative photophysical data should be summarized in a clear and structured table for easy comparison.

CompoundSolventExcitation λ (nm)Emission λmax (nm)Absorbance at Excitation λIntegrated Emission IntensityGradientCalculated Φf
Standard (e.g., 0.1 M HClO4)(e.g., 350)(Known Value)
Dilution 1
Dilution 2
...
Sample (e.g., Ethanol)(e.g., 350)(To be determined)
Dilution 1
Dilution 2
...
Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The linearity of the plot of integrated fluorescence intensity versus absorbance is a key indicator of the quality of the data and the absence of inner-filter effects or aggregation at the concentrations used.[9] For enhanced confidence, cross-calibration with a second fluorescence standard is recommended.[9][10]

Expert Insights and Causality
  • Solvent Choice: The photophysical properties of cyanophenyl-substituted pyrroles can be sensitive to solvent polarity (solvatochromism).[11] It is advisable to determine the quantum yield in a range of solvents of varying polarity to fully characterize the compound.

  • Degassing: Dissolved oxygen can quench fluorescence. For compounds with longer fluorescence lifetimes, it may be necessary to degas the solutions by bubbling with an inert gas like nitrogen or argon prior to measurement to obtain an accurate quantum yield.

  • Instrument Correction: The use of spectrofluorometers that provide corrected emission spectra is critical. The detector response is wavelength-dependent, and failure to correct for this will lead to significant errors in the calculated quantum yield.[8]

By following this comprehensive guide, researchers can reliably synthesize this compound and accurately determine its fluorescence quantum yield, providing crucial data for its potential application in advanced materials and biomedical research.

References

  • Resch-Genger, U., Rurack, K., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Wikipedia. Paal–Knorr synthesis.
  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394.
  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
  • Moutzouri, P., et al. (2018). Photophysics of cyanophenylpyrroles: Investigation of solvatochromic properties and charge transfer by ultrafast spectroscopy and DFT calculations. ResearchGate.
  • Banerjee, S., et al. (2005). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 70(23), 9366-9372.
  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. ResearchGate.
  • Martínez-Ortiz, F., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 26(23), 7356.
  • Shimadzu Corporation. Relative Quantum Yield Measurement of a Sample in Solution.
  • Melhuish, W. H. (1961). Quinine Sulfate as a Fluorescence Quantum Yield Standard. Journal of Physical Chemistry, 65(2), 229-235. (Note: A historical reference, modern values are more refined).
  • HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields.
  • JASCO Global. (2021). Fluorescence quantum yield measurement.
  • National Institute of Standards and Technology. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard.
  • Gaigalas, A. K., & Wang, L. (2008). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-30.
  • LookChem. This compound.
  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5296-5304.
  • Oswald, B., et al. (2014). Photophysics of aminophenyl substituted pyrrolopyrrole cyanines. Physical Chemistry Chemical Physics, 16(23), 11231-11241.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • ISS Inc. References.
  • Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1146-1151.
  • Leggio, L. L., et al. (2021). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics, 23(16), 9871-9882.
  • BAM Webshop. Fluorescence quantum yield standards.
  • Zhang, Z., et al. (2020). Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. Nature Communications, 11(1), 3292.
  • de Oliveira, K. T., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. Molecules, 28(4), 1690.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • Organic Syntheses. 2,5-dimethylpyrrole.

Sources

A Comprehensive Technical Guide to the Thermal Stability of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, a versatile heterocyclic compound with significant applications in materials science, organic synthesis, and pharmaceutical development.[1] Given the compound's utility in the creation of advanced materials like organic semiconductors and dyes, where thermal resilience is paramount, a thorough understanding of its behavior at elevated temperatures is critical.[1][2] This document outlines the foundational principles of thermal analysis, details robust experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and explores potential thermal degradation pathways. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for assessing the thermal limits and decomposition kinetics of this and similar N-arylpyrrole derivatives.

Introduction: The Significance of Thermal Stability in Advanced Organic Materials

This compound (C₁₃H₁₂N₂) is an aromatic heterocyclic compound featuring a central 2,5-dimethylpyrrole ring N-substituted with a 4-cyanophenyl group.[3] Its unique molecular architecture, combining the electron-rich pyrrole core with the electron-withdrawing cyano group, imparts valuable electronic and photophysical properties.[1][3] These characteristics make it a promising building block for:

  • Materials Science: Development of organic semiconductors, polymers, coatings, and dyes.[1][2]

  • Pharmaceutical Research: A scaffold for the synthesis of novel therapeutic agents.[1]

  • Organic Synthesis: A versatile intermediate for creating complex molecular structures.[1]

In many of these applications, the material will be subjected to high temperatures during processing, manufacturing, or in its final application. Therefore, determining its thermal stability is not merely a procedural step but a critical parameter that dictates its viability and reliability. Thermal degradation can lead to a loss of structural integrity, diminished performance, and the generation of potentially hazardous byproducts. This guide establishes a systematic approach to characterizing the thermal properties of this compound.

Foundational Principles of Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature.[4][5] For assessing the stability of organic compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent and widely adopted methods.[4]

  • Thermogravimetric Analysis (TGA): This technique continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., inert nitrogen or reactive air).[2][6] The resulting data, a plot of mass versus temperature, reveals the temperatures at which the material decomposes, the extent of mass loss, and can provide insights into the kinetics of decomposition.[2][7]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[7][9] For thermal stability, it identifies the onset of decomposition, which often manifests as a broad endothermic or exothermic event following the melt.[1][9]

Synthesis of this compound

A common and efficient method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[10][11] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring via dehydrative cyclization.[4][10]

For this compound, the synthesis proceeds by reacting 2,5-hexanedione with 4-aminobenzonitrile.[12]

Reaction Scheme:

Caption: Paal-Knorr synthesis of the target compound.

Experimental Workflow for Thermal Stability Assessment

This section details the step-by-step protocols for TGA and DSC analysis. Adherence to these procedures ensures reproducible and reliable data.

Thermogravimetric Analysis (TGA) Protocol

The primary objective of the TGA experiment is to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).

Instrumentation and Parameters:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Pan: Platinum or ceramic pan.[5]

  • Sample Mass: 5–10 mg of finely ground this compound.[13][14] A consistent sample mass should be used for all runs to ensure reproducibility.[6][14]

  • Atmosphere: High-purity nitrogen (inert) and Air (oxidative), with a flow rate of 50 mL/min.[5]

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate is standard for initial screening of small organic molecules.[7]

Step-by-Step Procedure:

  • Sample Preparation: Ensure the this compound sample is a homogenous, fine powder to promote uniform heating.[14]

  • Instrument Tare: Tare the empty sample pan within the TGA instrument.

  • Sample Loading: Accurately weigh 5–10 mg of the sample into the tared pan. Distribute the powder evenly across the bottom of the pan to maximize surface area.[6][13]

  • Experiment Initiation: Place the sample pan in the TGA furnace. Initiate the pre-defined temperature program under a nitrogen atmosphere.

  • Repeat in Oxidative Atmosphere: After the first run, repeat the procedure using compressed air as the purge gas to evaluate oxidative stability.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The first derivative of this curve (DTG) should also be plotted to clearly identify the Tpeak.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

The DSC experiment will determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of the compound, and identify any exothermic or endothermic events associated with decomposition.

Instrumentation and Parameters:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Pan: Aluminum pans, hermetically sealed to prevent sublimation before melting.

  • Sample Mass: 2–5 mg of finely ground this compound.

  • Atmosphere: High-purity nitrogen, with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

Step-by-Step Procedure:

  • Sample Preparation: Weigh 2–5 mg of the homogenous sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. This is crucial for compounds that might sublime.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

  • Experiment Initiation: Place the sample and reference pans into the DSC cell. Initiate the temperature program.

  • Data Analysis: Plot the heat flow (mW) versus temperature. The melting point is determined as the onset or peak of the endothermic melting transition.[4] The area under the melt peak corresponds to the enthalpy of fusion.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpretation of Results and Expected Data

As no specific thermal analysis data has been published for this compound, we present predicted data based on its known melting point of 110 °C and the thermal behavior of similar N-arylpyrrole and aromatic nitrile compounds.[15] Studies on other substituted pyrroles suggest good thermal stability.

Table 1: Predicted Thermal Properties of this compound

ParameterTechniquePredicted Value (Inert Atmosphere)Predicted Value (Oxidative Atmosphere)Description
Melting Point (Tm) DSC~110 °C~110 °CThe temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion (ΔHfus) DSC20-30 kJ/mol20-30 kJ/molThe energy required to melt the crystalline solid.
Decomposition Onset (Tonset) TGA> 250 °C> 240 °CThe temperature at which significant mass loss begins (e.g., 5% mass loss).[15]
Peak Decomposition (Tpeak) TGA (DTG)> 300 °C> 290 °CThe temperature at which the rate of mass loss is at its maximum.
Char Yield @ 600 °C TGA10-20%< 5%The percentage of residual mass remaining after the primary decomposition stages.

Expected TGA/DSC Thermograms:

  • DSC Curve: A sharp endothermic peak is expected around 110 °C, corresponding to the melting of the crystalline solid.[4] Following the melt, the baseline will remain stable until the onset of decomposition, which would likely appear as a broad, complex exothermic or endothermic event at a much higher temperature (>250 °C).

  • TGA Curve (Nitrogen): The compound is expected to be stable with negligible mass loss until well above its melting point. A significant, single-stage or multi-stage mass loss event is predicted to begin above 250 °C. The presence of aromatic rings may contribute to a moderate char yield at high temperatures.

  • TGA Curve (Air): Decomposition is expected to initiate at a slightly lower temperature compared to the inert atmosphere due to oxidative processes.[15] The mass loss will likely be more rapid and complete, resulting in a lower final char yield due to the combustion of the carbonaceous residue.

Potential Thermal Degradation Pathways

The thermal decomposition of this compound likely proceeds via a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule at high temperatures. Pyrolysis studies of pyrrole and related compounds suggest that decomposition products often include smaller hydrocarbons and nitrogen-containing species like hydrogen cyanide and various nitriles.[1][3]

The most probable points of initial bond scission are:

  • C-N Bond Cleavage: The bond between the phenyl ring and the pyrrole nitrogen is a likely point of initial fragmentation, yielding a 2,5-dimethylpyrrolyl radical and a 4-cyanophenyl radical.

  • Pyrrole Ring Opening: At higher energies, the pyrrole ring itself can fragment, leading to the formation of smaller nitrile compounds and unsaturated hydrocarbons.

  • Methyl Group Scission: Cleavage of the C-C bonds between the pyrrole ring and the methyl groups can also occur.

Degradation_Pathways cluster_path1 Pathway 1: C-N Bond Scission cluster_path2 Pathway 2: Ring Fragmentation Parent This compound (High Temperature) Radical1 2,5-Dimethylpyrrolyl Radical Parent->Radical1 Weakest Bond Cleavage Radical2 4-Cyanophenyl Radical Parent->Radical2 Weakest Bond Cleavage Product2 Acetonitrile Radical1->Product2 Further Decomposition Product1 Hydrogen Cyanide (HCN) Radical2->Product1 Further Decomposition Product3 Benzene/Toluene Radical2->Product3 Further Decomposition

Caption: Plausible thermal degradation pathways.

Upon initial fragmentation, these highly reactive radical species can undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of volatile products. In an oxidative environment, these fragments will react with oxygen to form oxides of carbon (CO, CO₂) and nitrogen (NOx), along with water.

Conclusion

This technical guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the thermal stability of this compound. While specific experimental data for this compound is not yet available in the public domain, the detailed TGA and DSC protocols presented here offer a clear and reliable path for its determination. The predicted thermal properties, based on analogous structures, suggest that the compound possesses good thermal stability, making it a suitable candidate for applications involving elevated temperatures. The proposed degradation pathways provide a logical basis for understanding its decomposition chemistry. By following the methodologies outlined in this guide, researchers and developers can confidently characterize the thermal performance of this important molecule, ensuring its effective and safe implementation in next-generation materials and pharmaceuticals.

References

  • Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. (n.d.). Wiley Online Library.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem.
  • Paal–Knorr synthesis. (2023, December 27). In Wikipedia.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). MDPI.
  • STANDARD OPERATING PROCEDURE - TGA. (n.d.). The University of Melbourne.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific.
  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
  • Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts.
  • Effect of temperature on direct synthesis of benzonitrile. (n.d.). ResearchGate.
  • Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. (2020). PubMed Central.
  • Thermogravimetric Analysis (TGA) A Beginner's Guide. (n.d.). S4Science.
  • Differential scanning calorimetry. (2023, November 28). In Wikipedia.
  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). PubMed.
  • How Does DSC Measure Melting Point (Tm)? (2025, May 21). YouTube.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
  • TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech.
  • Benzonitrile. (2023, December 1). In Wikipedia.
  • Thermal Analysis. (2022, August 28). Chemistry LibreTexts.
  • Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Publications Archive.
  • 2,5-dimethylpyrrole. (n.d.). Organic Syntheses.
  • Preparation of 2,5-dimethyl pyrrole. (2022, May 4). YouTube.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). PubMed Central.
  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI.
  • Pyrolytic decomposition of N′-aryl-N′-tosyloxydi-imide N-oxides. (1966). RSC Publishing.
  • Mechanism of the thermal decomposition of tetra-aryltellurium species. (1981). RSC Publishing.

Sources

Spectroscopic Data of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural confirmation and physicochemical properties. This compound is a versatile building block in organic synthesis, with applications in materials science and pharmaceutical research.[1] A thorough understanding of its spectroscopic signature is paramount for its effective utilization in these fields.

Molecular Structure and Spectroscopic Overview

This compound possesses a core structure consisting of a 2,5-dimethylpyrrole ring attached to a 4-cyanophenyl group via the pyrrole nitrogen. This arrangement of aromatic and heterocyclic moieties, along with the nitrile functional group, gives rise to a distinct spectroscopic profile. This guide will dissect the ¹H NMR, ¹³C NMR, and mass spectrometry data to provide a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.82d, J = 8.5 Hz2HH-3', H-5'
7.40d, J = 8.5 Hz2HH-2', H-6'
5.91s2HH-3, H-4
2.03s6H2,5-CH₃

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum exhibits four distinct signals, consistent with the molecular structure of this compound.

  • Aromatic Protons (Cyanophenyl Ring): The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The downfield doublet at 7.82 ppm is assigned to the protons ortho to the electron-withdrawing cyano group (H-3' and H-5'). The upfield doublet at 7.40 ppm corresponds to the protons meta to the cyano group (H-2' and H-6'). The coupling constant of 8.5 Hz is typical for ortho-coupling in a benzene ring.

  • Pyrrole Protons: The singlet at 5.91 ppm, integrating to two protons, is assigned to the equivalent protons at the 3 and 4 positions of the pyrrole ring. The singlet nature of this peak is due to the symmetry of the 2,5-disubstituted pyrrole ring.

  • Methyl Protons: The upfield singlet at 2.03 ppm, integrating to six protons, is attributed to the two equivalent methyl groups at the 2 and 5 positions of the pyrrole ring.

Figure 1: ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
142.4C-1'
133.2C-3', C-5'
128.8C-2, C-5
126.3C-2', C-6'
118.5C≡N
111.0C-4'
107.0C-3, C-4
13.12,5-CH₃

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum displays eight signals, which is in agreement with the number of unique carbon environments in the molecule.

  • Aromatic and Pyrrole Carbons: The signals in the downfield region (100-150 ppm) correspond to the sp² hybridized carbons of the aromatic and pyrrole rings. The quaternary carbon C-1' attached to the nitrogen is observed at 142.4 ppm. The carbons of the cyanophenyl ring (C-2', C-3', C-5', C-6') and the pyrrole ring (C-2, C-3, C-4, C-5) are found in the range of 107.0 to 133.2 ppm. The signal at 128.8 ppm is assigned to the substituted carbons of the pyrrole ring (C-2 and C-5), while the signal at 107.0 ppm is assigned to the unsubstituted carbons (C-3 and C-4).

  • Nitrile Carbon: The signal for the nitrile carbon (C≡N) appears at 118.5 ppm, which is a characteristic chemical shift for this functional group.

  • Methyl Carbons: The upfield signal at 13.1 ppm is attributed to the equivalent carbons of the two methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
196[M]⁺ (Molecular ion)
181[M - CH₃]⁺
95[C₆H₉N]⁺ (2,5-dimethylpyrrole fragment)

Interpretation of the Mass Spectrum:

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 196, which corresponds to the molecular weight of this compound (C₁₃H₁₂N₂). The fragmentation pattern provides further structural confirmation. A prominent fragment is observed at m/z 181, corresponding to the loss of a methyl group ([M - CH₃]⁺). Another significant peak is seen at m/z 95, which represents the 2,5-dimethylpyrrole cationic fragment, resulting from the cleavage of the N-C(aryl) bond.

G cluster_workflow Mass Spectrometry Fragmentation Pathway mol This compound [M]⁺ m/z = 196 frag1 [M - CH₃]⁺ m/z = 181 mol->frag1 - CH₃ frag2 [C₆H₉N]⁺ m/z = 95 mol->frag2 - C₇H₄N

Figure 2: Proposed fragmentation pathway for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions: Use a capillary column suitable for the analysis of aromatic and heterocyclic compounds (e.g., a DB-5 or equivalent). Program the oven temperature with a gradient to ensure good separation.

  • MS Conditions: Employ electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data provides unambiguous confirmation of the structure of this compound. The presented data and interpretations serve as a valuable reference for researchers utilizing this compound in their synthetic and developmental endeavors. The detailed protocols offer a foundation for reproducible and high-quality spectroscopic characterization.

References

Sources

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: Focus on Melting Point Determination

Executive Summary

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant applications in organic synthesis, materials science, and pharmaceutical research.[1][2] For researchers and drug development professionals, understanding and verifying the physicochemical properties of such a compound is paramount. The melting point is a fundamental and critical indicator of a substance's purity and identity. This document details the synthesis, purification, and definitive determination of the melting point for this compound, grounding each protocol in established chemical principles to ensure scientific integrity and reproducibility.

Compound Profile

A summary of the essential physicochemical properties of this compound is presented below. This data serves as a benchmark for researchers synthesizing or utilizing this compound.

PropertyValueSource(s)
CAS Number 119516-86-8[1][3][4]
Molecular Formula C₁₃H₁₂N₂[1][3][4]
Molecular Weight 196.25 g/mol [1][3][4]
Appearance Light yellow to brown crystalline powder[1][3]
Melting Point 110 °C [1][3][4]
Purity ≥ 98% (by GC)[1][3]
Storage Conditions Store at 2-8 °C[1][3]

Synthesis and Purification: The Foundation of Accurate Analysis

An accurate melting point determination is contingent on the purity of the sample. This section outlines the common synthesis route for this compound and the essential purification steps required.

The Paal-Knorr Synthesis: A Classic Route to Pyrroles

The synthesis of this compound is efficiently achieved via the Paal-Knorr pyrrole synthesis. This classic condensation reaction involves a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, and a primary amine, 4-aminobenzonitrile.[5][6][7] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[5]

The mechanism, investigated by Amarnath et al., suggests that the reaction proceeds through the formation of a hemiaminal intermediate.[7][8] The amine attacks one of the protonated carbonyl groups, followed by an intramolecular attack on the second carbonyl to form a cyclic dihydroxytetrahydropyrrole derivative. Subsequent dehydration yields the stable aromatic pyrrole ring.[7][8][9] This hemiaminal cyclization is considered the rate-determining step of the reaction.[8][9]

Synthesis Protocol: this compound

This protocol describes a general procedure based on the principles of the Paal-Knorr synthesis.

Materials:

  • 2,5-Hexanedione

  • 4-Aminobenzonitrile

  • Glacial Acetic Acid (as solvent and weak acid catalyst)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of 4-aminobenzonitrile and 2,5-hexanedione.

  • Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water. The crude product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

The Critical Role of Purification: Recrystallization

The crude product obtained from the synthesis will contain unreacted starting materials and potential side products. Recrystallization is the most effective method for purifying solid organic compounds.[10][11] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[12] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the solution (mother liquor).[11][13]

Recrystallization Protocol

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For this compound, a mixed solvent system like ethanol/water is often effective.

Procedure:

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) to dissolve the solid completely. This should be done near the solvent's boiling point to ensure a saturated solution.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10][14]

  • Drying: Dry the pure crystals thoroughly under vacuum. Any residual solvent can act as an impurity and depress the melting point.[15]

Melting Point Determination: A Cornerstone of Purity Assessment

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, causing the melting point to be lower and the range to be broader.[16] Therefore, melting point determination is a rapid and reliable method for assessing purity and verifying the identity of a compound.

Experimental Protocol: Capillary Method

The most common technique for determining melting point is the capillary method, which involves heating a small sample in a sealed glass capillary tube.[17]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the purified this compound is completely dry and finely powdered. A small amount of the powder is introduced into the open end of a capillary tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid tightly into the bottom. The sample height should be 2-3 mm for an accurate reading.[15]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[15]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-20 °C/min) to find a rough range.[16]

  • Accurate Determination: For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point (110 °C). Heat at a slow, controlled rate of 1-2 °C per minute.[15][16]

  • Recording the Melting Range: Observe the sample through the magnifying lens.

    • T₁: Record the temperature at which the first drop of liquid appears.

    • T₂: Record the temperature at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow and centered around 110 °C.

Advanced Technique: Mixed Melting Point for Identity Confirmation

While a sharp melting point at the correct temperature suggests purity, it does not definitively prove the compound's identity, as other compounds could have similar melting points. The mixed melting point technique is a simple and effective method for identity confirmation.[16]

Procedure:

  • Thoroughly mix a small amount of the synthesized sample with an authentic, known sample of this compound in a roughly 50:50 ratio.

  • Determine the melting point of this mixture.

  • Interpretation:

    • No Depression: If the melting point of the mixture is sharp and unchanged from the individual samples, it confirms that the synthesized compound is identical to the authentic sample.

    • Depression and Broadening: If the mixture melts at a lower temperature and over a broader range, the two compounds are different. The authentic sample is acting as an impurity in the synthesized sample.[16]

Data Interpretation and Troubleshooting

ObservationPossible CauseRecommended Action
Broad Melting Range (>2 °C) Impurities present (e.g., solvent, starting materials).Re-purify the sample via recrystallization. Ensure the sample is completely dry.
Melting Point Lower than Literature Value (110 °C) Impurities present.Re-purify the sample.
Sample Shrinks or Sags Before Melting Insufficiently packed sample in the capillary tube.Ensure the sample is packed tightly to a height of 2-3 mm.[15]
Sample Decomposes (Darkens) The compound may be unstable at its melting point.Record the decomposition temperature. Use a faster heating rate for a rough estimate.
Inconsistent Readings Heating rate is too fast, preventing thermal equilibrium between the sample and the thermometer.Repeat the measurement using a slower heating rate (1-2 °C/min) near the melting point.

Relevance and Applications in Research and Drug Development

This compound is more than a simple organic molecule; it is a key building block with demonstrated potential in several high-value research areas.[2] Its rigid, planar structure and the presence of the electron-withdrawing cyano group make it a valuable synthon.

  • Pharmaceutical Development: The pyrrole scaffold is a common feature in many biologically active molecules. This specific compound and its derivatives have been investigated as novel androgen receptor antagonists for potential use in treating castration-resistant prostate cancers.[18] Its structure allows for modifications to enhance biological activity.[1][2]

  • Materials Science: The electronic properties imparted by the cyanophenyl and pyrrole moieties make it a candidate for the development of advanced materials like organic semiconductors, polymers, and dyes.[1][2]

  • Photochemistry: The compound's light-absorbing properties are studied for applications in solar energy materials and photonic devices.[1][3]

The precise characterization of its melting point is the first step in ensuring the quality and reliability of any material or drug candidate derived from it.

Appendices: Visualized Workflows

Diagram: Paal-Knorr Synthesis Workflow

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation r1 4-Aminobenzonitrile flask Combine in Round-Bottom Flask r1->flask r2 2,5-Hexanedione r2->flask solvent Glacial Acetic Acid solvent->flask reflux Heat to Reflux (2-4h) flask->reflux tlc Monitor via TLC reflux->tlc cool Cool to RT tlc->cool If complete precipitate Pour into Ice Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold H₂O filtrate->wash dry Dry Crude Product wash->dry Crude this compound Crude this compound dry->Crude this compound G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording start Pure, Dry Sample grind Grind to Fine Powder start->grind load Load into Capillary Tube grind->load pack Pack to 2-3 mm Height load->pack insert Insert into Apparatus pack->insert heat Heat at 1-2 °C/min insert->heat observe Observe Sample heat->observe t1 Record T₁ (First Liquid) observe->t1 t2 Record T₂ (All Liquid) observe->t2 report Report Range: T₁ - T₂ t1->report t2->report Final Melting Point Final Melting Point report->Final Melting Point

Caption: Step-by-step workflow for capillary melting point determination.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • University of Calgary. (n.d.). Melting point determination.
  • ScienceDirect. (2025). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Austin Community College. (n.d.). Experiment 1 - Melting Points.
  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • SlideShare. (2021). experiment (1) determination of melting points.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • University of Massachusetts. (n.d.). Recrystallization.
  • LookChem. (n.d.). This compound.
  • Hotel InterContinental Warszawa. (n.d.). This compound.
  • PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists.

Sources

The Emergence of a Versatile Heterocycle: A Technical Guide to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Modern Chemistry

In the landscape of contemporary chemical research, the strategic design of molecular scaffolds is paramount to innovation in materials science and drug discovery. Among the vast array of heterocyclic compounds, 1-(4-Cyanophenyl)-2,5-dimethylpyrrole has emerged as a molecule of significant interest. Characterized by a nitrogen-containing five-membered aromatic pyrrole ring, this compound is distinguished by a cyanophenyl group at the 1-position and two methyl groups at the 2- and 5-positions.[1][2] This unique amalgamation of functional groups bestows upon the molecule a desirable combination of electronic properties, structural rigidity, and synthetic versatility.

This technical guide provides an in-depth exploration of this compound, from its fundamental synthetic pathway to its burgeoning applications. For researchers, scientists, and professionals in drug development, this document serves as a comprehensive resource, elucidating the causality behind experimental choices and providing a framework for its practical application.

The Synthetic Cornerstone: The Paal-Knorr Pyrrole Synthesis

The construction of the this compound core is most effectively achieved through the venerable Paal-Knorr synthesis. First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction has become a cornerstone for the synthesis of substituted pyrroles from 1,4-diketones.[3] The reaction's enduring utility lies in its operational simplicity and the broad availability of starting materials.

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield a pyrrole.[4] The addition of a weak acid, such as acetic acid, can accelerate the reaction.[4]

Mechanism of the Paal-Knorr Pyrrole Synthesis

The generally accepted mechanism for the Paal-Knorr pyrrole synthesis involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-diketone to form a hemiaminal. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by a series of dehydration steps, leads to the formation of the aromatic pyrrole ring.[5] The ring formation step is considered the rate-determining step of the reaction.[5]

Diagram 1: Generalized Mechanism of the Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Mechanism diketone 1,4-Diketone hemiaminal Hemiaminal Intermediate diketone->hemiaminal + R-NH2 amine Primary Amine (R-NH2) cyclized_intermediate Cyclized Intermediate hemiaminal->cyclized_intermediate Intramolecular Cyclization dihydropyrrole Dihydroxydihydropyrrole cyclized_intermediate->dihydropyrrole pyrrole Substituted Pyrrole dihydropyrrole->pyrrole - 2H2O Synthesis_Workflow start Reactants: 2,5-Hexanedione & 4-Aminobenzonitrile reflux Reflux in Toluene with catalytic Acetic Acid start->reflux workup Aqueous Work-up (NaHCO3, Brine) reflux->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Recrystallization) concentrate->purify product Final Product: This compound purify->product

Sources

An In-depth Technical Guide to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-cyanophenyl)-2,5-dimethylpyrrole, a versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and organic synthesis. The document details a robust synthetic protocol for its preparation via the Paal-Knorr reaction, outlines its key physicochemical and spectroscopic properties, and explores its current and potential applications, with a particular focus on its role as a scaffold in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique characteristics of this pyrrole derivative.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its electron-rich nature and versatile reactivity make it a privileged scaffold in medicinal chemistry. The introduction of a cyanophenyl substituent at the N-1 position of the 2,5-dimethylpyrrole core, as seen in this compound, imparts unique electronic properties and provides a handle for further functionalization, making it a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[2][3] This guide will delve into the synthesis, characterization, and application of this specific pyrrole derivative.

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[5] For the synthesis of this compound, the readily available starting materials are 2,5-hexanedione and 4-aminobenzonitrile.

Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism.[5] Initially, the primary amine (4-aminobenzonitrile) attacks one of the carbonyl groups of the protonated 1,4-diketone (2,5-hexanedione) to form a hemiaminal intermediate. Subsequent intramolecular cyclization occurs when the nitrogen atom attacks the second carbonyl group, forming a five-membered ring. The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[2]

Paal_Knorr_Mechanism cluster_0 Reaction Inputs cluster_1 Reaction Steps cluster_2 Product 2,5-Hexanedione 2,5-Hexanedione Hemiaminal Formation Hemiaminal Formation 2,5-Hexanedione->Hemiaminal Formation Protonation & Nucleophilic Attack 4-Aminobenzonitrile 4-Aminobenzonitrile 4-Aminobenzonitrile->Hemiaminal Formation Intramolecular Cyclization Intramolecular Cyclization Hemiaminal Formation->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Product This compound Dehydration->Product Aromatization

Caption: Paal-Knorr synthesis mechanism for this compound.

Detailed Experimental Protocol

The following protocol is a robust method for the synthesis of this compound, adapted from established Paal-Knorr procedures.[6][7]

Materials:

  • 2,5-Hexanedione

  • 4-Aminobenzonitrile

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in a minimal amount of glacial acetic acid.

  • To this solution, add 2,5-hexanedione (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a crystalline solid.

Synthesis_Workflow start Start dissolve Dissolve 4-Aminobenzonitrile in Glacial Acetic Acid start->dissolve add_diketone Add 2,5-Hexanedione dissolve->add_diketone reflux Reflux for 2-4 hours add_diketone->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End Product purify->end Biological_Applications Core_Scaffold This compound AR_Antagonists Androgen Receptor Antagonists Core_Scaffold->AR_Antagonists Derivative Synthesis Antimicrobial_Agents Antimicrobial/Antitubercular Agents Core_Scaffold->Antimicrobial_Agents Derivative Synthesis Prostate_Cancer Prostate Cancer Treatment AR_Antagonists->Prostate_Cancer Infectious_Diseases Infectious Disease Treatment Antimicrobial_Agents->Infectious_Diseases

Caption: Key biological applications of this compound derivatives.

Materials Science

The electronic properties of this compound make it a promising candidate for applications in materials science. [2][3]The conjugated π-system of the pyrrole and cyanophenyl rings allows for electron delocalization, which is a key feature for organic electronic materials. Potential applications include:

  • Organic Semiconductors: As a building block for larger conjugated polymers.

  • Dyes and Pigments: The chromophoric nature of the molecule can be exploited in the development of new colorants.

  • Organic Light-Emitting Diodes (OLEDs): As a component in the emissive or charge-transport layers.

Conclusion

This compound is a valuable and versatile chemical entity with a straightforward and efficient synthesis via the Paal-Knorr reaction. Its unique combination of a pyrrole core and a cyanophenyl substituent provides a platform for the development of novel compounds with significant potential in both medicinal chemistry and materials science. The detailed synthetic protocol and discussion of its properties and applications provided in this guide aim to facilitate its use in further research and development endeavors.

References

Sources

Methodological & Application

Synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound, also known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, is an aromatic heterocyclic compound. Its structure, featuring a central pyrrole ring substituted with a cyanophenyl group, makes it a valuable building block in the development of novel organic materials and potential therapeutic agents. The electron-rich pyrrole core and the electron-withdrawing cyano group create a molecule with interesting electronic properties, making it a candidate for applications in organic electronics.[1] Furthermore, substituted pyrrole derivatives are known to exhibit a range of biological activities, and this compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical research.

The synthesis of this class of compounds is most commonly achieved through the Paal-Knorr pyrrole synthesis, a robust and reliable method for constructing the pyrrole ring.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.

Reaction Mechanism: The Paal-Knorr Pyrrole Synthesis

The synthesis of this compound proceeds via the Paal-Knorr reaction mechanism. This classic condensation reaction provides an efficient route to substituted pyrroles from readily available starting materials. The reaction is typically catalyzed by a protic or Lewis acid.[2]

The mechanism can be described in the following key steps:

  • Amine Addition: The reaction initiates with the nucleophilic attack of the primary amine, 4-aminobenzonitrile, on one of the carbonyl groups of hexane-2,5-dione. This forms a hemiaminal intermediate.

  • Second Amine Addition and Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a five-membered cyclic intermediate.

  • Dehydration: The cyclic intermediate undergoes two successive dehydration steps, losing two molecules of water, to form the stable aromatic pyrrole ring.

The use of a weak acid, such as acetic acid, can accelerate the reaction.[4]

Experimental Protocol

This protocol details the synthesis of this compound from 4-aminobenzonitrile and hexane-2,5-dione.

Materials and Reagents
  • 4-Aminobenzonitrile

  • Hexane-2,5-dione

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Procedure

A solution of 4-aminobenzonitrile and a slight excess of hexane-2,5-dione in glacial acetic acid is heated to facilitate the condensation and cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminobenzonitrile and hexane-2,5-dione in glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValueReference
Molecular Formula C₁₃H₁₂N₂
Molecular Weight 196.25 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 110 °C[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the methyl protons on the pyrrole ring, the protons of the pyrrole ring itself, and the aromatic protons of the cyanophenyl group.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the methyl carbons, the pyrrole ring carbons, the carbons of the phenyl ring, and the nitrile carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group, C-H stretching of the aromatic and methyl groups, and C=C and C-N stretching vibrations of the pyrrole and phenyl rings.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine 4-Aminobenzonitrile, Hexane-2,5-dione, and Acetic Acid B 2. Heat to Reflux A->B C 3. Cool and Pour into Ice-Water B->C D 4. Vacuum Filtration C->D E 5. Wash with Cold Water D->E F 6. Recrystallization from Ethanol/Water E->F G 7. Dry Under Vacuum F->G H 8. Characterization (NMR, IR, MP) G->H

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Glacial acetic acid is corrosive and should be handled with care.

  • Hexane-2,5-dione is a neurotoxin and should be handled with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]
  • Wikipedia. (2023, December 27). Paal–Knorr synthesis. [Link]
  • ResearchGate. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PubMed Central. [Link]
  • University of Liverpool. (2018). Key reactions in heterocycle synthesis. [Link]
  • ResearchGate. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. [Link]
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
  • MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. [Link]
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
  • ResearchGate. (2013). Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)
  • National Center for Biotechnology Information. (n.d.). 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene. PubChem. [Link]
  • ResearchGate. (2022). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • MDPI. (2021). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 26(16), 4945. [Link]
  • National Center for Biotechnology Information. (2020). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Journal of Molecular Structure, 1210, 128003. [Link]

Sources

Paal-Knorr synthesis of "1-(4-Cyanophenyl)-2,5-dimethylpyrrole"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Paal-Knorr Synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Paal-Knorr Synthesis as a Gateway to Functionalized Pyrroles

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, stands as a cornerstone in heterocyclic chemistry for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This reaction is particularly valuable for creating N-substituted pyrroles through the condensation of a 1,4-diketone with a primary amine.[3] Its enduring appeal lies in its operational simplicity, the accessibility of starting materials, and generally high yields.[4][5]

This application note provides a detailed protocol for the synthesis of This compound , a versatile compound with significant potential in materials science and pharmaceutical research.[6][7] The cyanophenyl moiety introduces unique electronic properties, making this pyrrole derivative a valuable building block for organic semiconductors, dyes, and other advanced materials.[6] Furthermore, related 4-phenylpyrrole structures have been investigated as novel androgen receptor antagonists, highlighting their potential in the development of therapeutics for conditions like castration-resistant prostate cancer.[8]

This guide offers a comprehensive overview, from the underlying reaction mechanism to a step-by-step laboratory protocol, product characterization, and a discussion of its broader scientific significance.

Reaction Mechanism: A Stepwise Look at Pyrrole Formation

The Paal-Knorr pyrrole synthesis is typically conducted under neutral or weakly acidic conditions.[9] The addition of a weak acid, such as acetic acid, serves as a catalyst to accelerate the reaction.[9] The currently accepted mechanism, supported by experimental and computational studies, involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[1][2][4]

The key steps are as follows:

  • Amine Addition: The synthesis begins with the nucleophilic attack of the primary amine (4-aminobenzonitrile) on one of the carbonyl carbons of the 1,4-diketone (2,5-hexanedione). This forms a hemiaminal intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the hemiaminal is protonated and eliminated as water, forming an iminium ion, or the nitrogen of the hemiaminal directly attacks the second carbonyl group. The more accepted pathway involves the formation of a five-membered dihydroxytetrahydropyrrole derivative after the amine attacks the second carbonyl.[1][3] This ring-closing step is often the rate-determining step.[3][4]

  • Dehydration: The cyclic intermediate then undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[3]

The following diagram illustrates the mechanistic pathway for the synthesis of this compound.

G start Start: Assemble Glassware reagents Combine 2,5-Hexanedione, 4-Aminobenzonitrile, and Glacial Acetic Acid start->reagents reflux Heat Mixture to Reflux (e.g., 1-2 hours) reagents->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool Reaction Mixture to RT monitor->cool Complete quench Pour into Ice-Water to Precipitate Product cool->quench filter Collect Crude Product by Vacuum Filtration quench->filter purify Purify by Recrystallization or Column Chromatography filter->purify dry Dry Purified Product Under Vacuum purify->dry characterize Characterize Product (NMR, MS, MP) dry->characterize end End: Pure Product characterize->end

Sources

Application Notes & Protocols: A Deep Dive into the Paal-Knorr Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis stands as a foundational and remarkably efficient method for the construction of the pyrrole ring, a core heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] First reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction classically involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] Its enduring appeal in synthetic chemistry lies in its operational simplicity and the typically high yields of the desired pyrrole products.[1][2]

However, the traditional execution of the Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in strong acids, which could limit its application with sensitive substrates.[1][4] Over the decades, significant advancements have been made, introducing milder catalysts and more efficient reaction conditions, thereby broadening the scope and applicability of this venerable reaction.[1][5] This guide provides an in-depth exploration of the reaction's mechanism, offers detailed experimental protocols for both conventional and modern approaches, and highlights its critical role in contemporary drug discovery.

The Reaction Mechanism: A Step-by-Step Elucidation

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of study for many years. It is now widely accepted that the reaction proceeds through a pathway involving the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration.[1][2][3][6]

The key mechanistic steps are as follows:

  • Carbonyl Activation: The reaction is typically catalyzed by a Brønsted or Lewis acid, which protonates one of the carbonyl groups of the 1,4-dicarbonyl compound.[1][7] This activation increases the electrophilicity of the carbonyl carbon.

  • Hemiaminal Formation: The primary amine acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.[2][3]

  • Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is the rate-determining step of the reaction.[2][5] This insight, supported by the work of Amarnath and colleagues, was crucial in discounting earlier proposed mechanisms that involved an enamine intermediate.[1][6]

  • Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[3][5]

Computational DFT studies have further corroborated this pathway, confirming that the mechanism favoring hemiaminal formation and cyclization is energetically favorable.[1]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Final Product Start_Diketone 1,4-Dicarbonyl Compound Protonation Step 1: Carbonyl Protonation (Acid-Catalyzed) Start_Diketone->Protonation H⁺ Start_Amine Primary Amine (R'-NH₂) Hemiaminal Step 2: Hemiaminal Formation Start_Amine->Hemiaminal Protonation->Hemiaminal Cyclization Step 3: Intramolecular Cyclization (RDS) Hemiaminal->Cyclization Dehydration Step 4: Dehydration & Aromatization Cyclization->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole -2H₂O

Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols & Methodologies

The versatility of the Paal-Knorr reaction allows for its application under various conditions, from traditional reflux heating to modern microwave-assisted synthesis. The general workflow remains consistent: combining the starting materials with a suitable catalyst in an appropriate solvent, followed by reaction monitoring, work-up, and purification.

Paal_Knorr_Workflow A 1. Starting Materials Selection (Diketone & Amine) B 2. Reaction Setup (Solvent, Catalyst, Temperature) A->B C 3. Reaction Monitoring (e.g., TLC, LC-MS) B->C D 4. Work-up & Product Isolation (Extraction, Quenching) C->D E 5. Purification (Column Chromatography, Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for Paal-Knorr pyrrole synthesis.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a classic approach using conventional heating.

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[2]

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 0.5 M Hydrochloric Acid

  • Methanol

  • Water

  • Round-bottom flask, reflux condenser, ice bath, vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine 2,5-hexanedione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 5.0 mL of ethanol.

  • Catalysis: Carefully add one drop of concentrated hydrochloric acid to the mixture. The acid acts as the catalyst to initiate the condensation.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 15-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid. This step helps to precipitate the product and neutralize any remaining aniline.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold water.

  • Purification: Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure, crystalline 2,5-dimethyl-1-phenylpyrrole.[2]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

This protocol demonstrates a modern, rapid synthesis using microwave irradiation, which often leads to shorter reaction times and improved yields.[2]

Objective: To synthesize a substituted pyrrole using a microwave-assisted Paal-Knorr cyclization.

Materials:

  • 1,4-Diketone (e.g., hexane-2,5-dione) (1.0 eq)

  • Primary Amine (e.g., benzylamine) (3.0 eq)

  • Ethanol

  • Glacial Acetic Acid

  • Microwave vial (with cap), microwave reactor

Procedure:

  • Reaction Setup: To a microwave vial, add a solution of the 1,4-diketone (e.g., 50 mg, 0.44 mmol) in ethanol (2.0 mL).

  • Reagent Addition: Add glacial acetic acid (0.2 mL) followed by the primary amine (3 equivalents).[2] The acetic acid serves as a weakly acidic catalyst, which is often sufficient under microwave conditions.[6]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-15 minutes.[2] The reactor will apply an initial high power to reach the target temperature quickly, then maintain it with lower power.

  • Work-up: Upon completion, allow the vial to cool to room temperature. Partition the reaction mixture between water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic phases, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure substituted pyrrole.[2]

Quantitative Data: A Comparative Overview

The choice of catalyst and conditions can significantly impact the efficiency of the Paal-Knorr synthesis. Recent research has focused on developing "greener" and more reusable catalytic systems.[1]

1,4-Dicarbonyl CompoundAmineCatalyst/ConditionsSolventTimeYield (%)
2,5-HexanedioneAnilineAcetic Acid, RefluxEthanol1 hr>90
2,5-HexanedioneBenzylamineSilica Sulfuric Acid (SiO₂-OSO₃H)Solvent-free3 min98
2,5-Hexanedionep-ToluidineMontmorillonite KSF ClayToluene6 hr94
2,5-HexanedioneAnilineSaccharinSolvent-free, 80°C10 min96
1,4-Diphenyl-1,4-butanedioneBenzylamineIodine (I₂)None, 80°C2 hr92
2,5-HexanedioneVarious aminesMicrowave, Acetic AcidEthanol5-15 min85-95

Data compiled from various sources for illustrative purposes.[1][2][8]

Applications in Drug Development and Medicinal Chemistry

The pyrrole framework is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and blockbuster drugs.[1][9] Notable examples include:

  • Atorvastatin (Lipitor): A best-selling drug used to lower cholesterol.

  • Tolmetin: A non-steroidal anti-inflammatory drug (NSAID).

  • Sunitinib (Sutent): A receptor tyrosine kinase inhibitor used in cancer therapy.

The Paal-Knorr synthesis is a powerful engine for drug discovery.[2] Its reliability and tolerance for a wide variety of functional groups on both the diketone and amine starting materials allow medicinal chemists to rapidly generate large libraries of diverse pyrrole derivatives.[2] These libraries can then be screened against biological targets to identify new lead compounds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

Conclusion

The Paal-Knorr synthesis, while over a century old, remains a highly relevant and powerful tool in the arsenal of the modern organic chemist. Its straightforward mechanism, operational simplicity, and adaptability to a wide range of substrates make it an indispensable method for constructing the pyrrole ring. The evolution from harsh, classical conditions to milder, greener, and more rapid protocols has further cemented its importance. For professionals in drug development and materials science, a thorough understanding of the Paal-Knorr reaction's mechanism and its practical applications is essential for the innovation of novel and functional molecules.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • BenchChem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
  • Wikipedia. Paal–Knorr synthesis.
  • ACS Publications.
  • YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.
  • ResearchGate. Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF.
  • ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF.
  • YouTube.
  • BenchChem. Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans.
  • The Journal of Organic Chemistry. Simple Synthesis of Substituted Pyrroles.

Sources

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" synthesis from 2,5-hexanedione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole from 2,5-Hexanedione

Introduction: The Significance of N-Aryl Pyrroles

The pyrrole nucleus is a foundational scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds.[1] Among these, N-aryl pyrroles are of particular interest due to their unique electronic and structural properties. This compound is a notable example, serving as a versatile building block in organic synthesis and a key intermediate in the development of advanced materials like organic semiconductors and novel therapeutic agents.[2][3] Its structure is crucial in the design of androgen receptor (AR) antagonists, which have shown potential in treating castration-resistant prostate cancers.[4]

This guide provides a detailed protocol for the synthesis of this compound via the Paal-Knorr synthesis, a robust and widely utilized method for constructing pyrrole rings.[5][6] The reaction involves the condensation of 2,5-hexanedione with 4-aminobenzonitrile. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights into process optimization and safety.

Scientific Principles: The Paal-Knorr Reaction Mechanism

The Paal-Knorr synthesis, first reported in 1884, is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[5][7] The reaction is renowned for its operational simplicity and generally high yields, making it a cornerstone of heterocyclic chemistry.[1]

The mechanism proceeds through several distinct steps:

  • Amine Addition and Hemiaminal Formation: The reaction is typically catalyzed by a weak acid, which protonates one of the carbonyl groups of 2,5-hexanedione. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the primary amine (4-aminobenzonitrile) to form a hemiaminal intermediate.[5]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step, often the rate-determining stage of the reaction, forms a 2,5-dihydroxytetrahydropyrrole derivative.[5][8]

  • Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[8]

It is crucial to maintain weakly acidic or neutral conditions. Strongly acidic conditions (pH < 3) can promote the self-condensation of the 1,4-diketone, leading to the formation of a furan as the major byproduct.[7]

Experimental Protocol and Workflow

This section outlines the complete methodology for the synthesis, purification, and characterization of this compound.

Materials and Reagents

Quantitative data and key properties of the necessary reagents are summarized below.

ReagentFormulaMW ( g/mol )CAS No.PropertiesSupplier
2,5-HexanedioneC₆H₁₀O₂114.14110-13-4Liquid, Neurotoxin, Irritant[9][10]Sigma-Aldrich
4-AminobenzonitrileC₇H₆N₂118.14873-74-5Solid, Toxic if swallowed/inhaled[11][12]Fisher Scientific
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Liquid, CorrosiveVWR
EthanolC₂H₆O46.0764-17-5Liquid, FlammableVWR
MethanolCH₄O32.0467-56-1Liquid, Flammable, ToxicVWR
WaterH₂O18.027732-18-5LiquidN/A
Safety and Handling

Researcher's Responsibility: Adherence to safety protocols is paramount. This synthesis must be performed inside a certified chemical fume hood.

  • 2,5-Hexanedione: This compound is a known neurotoxin and may cause reproductive harm.[9][13] It is also a skin and eye irritant.[9] Avoid inhalation and skin contact.

  • 4-Aminobenzonitrile: This reagent is highly toxic if ingested or inhaled and can cause skin and eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[9][10][11]

Experimental Workflow Diagram

The overall process from starting materials to the final purified product is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification SM1 2,5-Hexanedione Setup Combine Reactants in Ethanol/Acetic Acid SM1->Setup SM2 4-Aminobenzonitrile SM2->Setup Reflux Heat at Reflux (Monitor by TLC) Setup->Reflux Cool Cool to Room Temp Reflux->Cool Precipitate Add Water to Precipitate Crude Product Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Methanol/Water Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry FinalProduct Pure 1-(4-Cyanophenyl)- 2,5-dimethylpyrrole Dry->FinalProduct

Caption: Experimental workflow for the Paal-Knorr synthesis.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (5.71 g, 50 mmol, 1.0 equiv).

    • Add 40 mL of ethanol, followed by 4-aminobenzonitrile (5.91 g, 50 mmol, 1.0 equiv).

    • Finally, add 5 mL of glacial acetic acid to the mixture. The acetic acid acts as both a solvent and the necessary acid catalyst.[1][7]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

    • Allow the reaction to proceed for 2-3 hours. The progress should be monitored every 30 minutes using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation (Work-up):

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 150 mL of cold water while stirring.

    • The crude product will precipitate as a light-colored solid. Continue stirring in an ice bath for 15-20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two portions of cold water (2 x 30 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Purification:

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Perform recrystallization using a methanol/water solvent system (approx. 9:1 ratio).[1] Add the minimum amount of hot methanol required to fully dissolve the solid, then slowly add water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance Light yellow to brown crystalline powder[2]
Molecular Formula C₁₃H₁₂N₂[2][14]
Molecular Weight 196.25 g/mol [2][15]
Melting Point ~110 °C[2]
Yield Typically >80%
Purity (by GC/NMR) ≥98%[2]

Field Insights and Troubleshooting

  • Causality of Reagent Ratios: While a 1:1 molar ratio is stoichiometric, using a slight excess (1.05 equiv) of the amine can sometimes drive the reaction to completion more effectively, especially if the diketone is prone to self-condensation.

  • Controlling Byproduct Formation: The primary potential byproduct is the corresponding furan, formed from the acid-catalyzed self-condensation of 2,5-hexanedione. Using a weak acid like acetic acid, rather than a strong mineral acid like HCl, is a critical choice to favor the desired pyrrole formation.[1][7]

  • Importance of TLC Monitoring: Over-refluxing the reaction can lead to decomposition and the formation of colored impurities, which can complicate purification and lower the yield.[16] TLC provides a real-time assessment of the reaction's endpoint.

  • Recrystallization Technique: Achieving high purity is dependent on proper recrystallization. If the product "oils out" instead of crystallizing, it indicates that the solution was cooled too quickly or too much anti-solvent (water) was added. Gently reheating to redissolve and then cooling more slowly should resolve this.

Conclusion

The Paal-Knorr synthesis offers a direct, efficient, and reliable pathway to this compound. By carefully controlling the reaction conditions, particularly the acidity, and employing standard purification techniques, this valuable synthetic intermediate can be prepared in high yield and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers in organic synthesis and drug development, enabling the effective application of this foundational reaction.

References

  • Pyrrole synthesis.Organic Chemistry Portal.[Link]
  • Paal–Knorr synthesis.Wikipedia.[Link]
  • Paal-Knorr Pyrrole Synthesis.Organic Chemistry Portal.[Link]
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.MDPI.[Link]
  • This compound.Hotel InterContinental Warszawa.[Link]
  • Safety Data Sheet - 4-Aminobenzonitrile.Fine-Chem.[Link]
  • Paal-Knorr Synthesis.MBB College.[Link]
  • Paal–Knorr synthesis of pyrroles.RGM College Of Engineering and Technology.[Link]
  • This compound.PubChemLite.[Link]
  • Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists.PubMed.[Link]
  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip
  • This compound.DIARY directory.[Link]
  • This compound.LookChem.[Link]
  • 2,5-dimethylpyrrole.Organic Syntheses Procedure.[Link]
  • Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette.
  • 2,5-Dimethylpyrrole.PubChem.[Link]
  • 2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts.SpectraBase.[Link]
  • ChemInform Abstract: An Improved Two-Step Preparation of 2,4-Dimethylpyrrole.Wiley Online Library.[Link]

Sources

Application Notes and Protocols: 1-(4-Cyanophenyl)-2,5-dimethylpyrrole as a Novel Androgen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Androgen Receptor Antagonism

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1] Consequently, targeting the AR signaling pathway has been a cornerstone of therapeutic strategies for this malignancy.[2][3] Non-steroidal androgen receptor antagonists (NSAAs) represent a major class of therapeutics that directly compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the AR's ligand-binding domain (LBD).[4] This competitive inhibition prevents the conformational changes required for AR activation, nuclear translocation, and the subsequent transcription of genes that promote tumor growth.[5][6]

While first-generation NSAAs like flutamide and bicalutamide have been clinically valuable, the emergence of resistance, often driven by AR mutations or overexpression, has necessitated the development of novel antagonists.[7] This has led to the introduction of second-generation agents with improved potency and efficacy. The pyrrole scaffold has emerged as a promising chemical framework for the development of new AR antagonists. This document provides a detailed guide to the investigation of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole , a compound belonging to a class of 4-phenylpyrrole derivatives identified as novel AR antagonists, including its synthesis, mechanism of action, and protocols for its evaluation.[8][9]

Chemical Profile of this compound

PropertyValueSource
IUPAC Name 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile[10]
CAS Number 119516-86-8[10]
Molecular Formula C₁₃H₁₂N₂[10]
Molecular Weight 196.25 g/mol [10]
Appearance Solid[11]
Purity ≥98% (GC) available commercially[10]

Mechanism of Action: Competitive Antagonism of the Androgen Receptor

This compound is hypothesized to act as a direct competitive antagonist of the androgen receptor. Its mechanism involves binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like DHT.[9] This blockade inhibits the downstream signaling cascade that is crucial for the growth and survival of androgen-dependent prostate cancer cells.[4][5]

The key steps in the androgen receptor signaling pathway and the point of inhibition by an antagonist like this compound are illustrated below.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_HSP AR-HSP Complex DHT->AR_HSP Binds Antagonist 1-(4-Cyanophenyl) -2,5-dimethylpyrrole Antagonist->AR_HSP Blocks Binding AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Binding_Assay_Workflow Prep Prepare Reagents: - Serial dilutions of Test Compound - [3H]-R1881 solution - AR preparation Incubate Incubate Plate (e.g., 4°C for 18-24h) Prep->Incubate Plate Setup Separate Separate Bound & Free Ligand (Filtration or HAP slurry) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Calculate % specific binding - Determine IC50 value Quantify->Analyze

Sources

Application Notes & Protocols: Investigating 1-(4-Cyanophenyl)-2,5-dimethylpyrrole as a Novel Androgen Receptor Antagonist in Prostate Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) signaling pathway is a critical driver in the pathogenesis and progression of prostate cancer.[1][2] Non-steroidal androgen receptor antagonists are a cornerstone of prostate cancer therapy.[3][4] While direct research on "1-(4-Cyanophenyl)-2,5-dimethylpyrrole" in prostate cancer is not extensively documented in current literature, its structural motifs—specifically the cyanophenyl group and the pyrrole scaffold—are features present in known AR antagonists.[5] This document outlines a series of application notes and detailed experimental protocols based on the hypothesis that this compound functions as a novel androgen receptor antagonist. The provided methodologies are designed to rigorously test this hypothesis, from initial target binding to cellular effects on prostate cancer models.

Introduction and Rationale

Prostate cancer remains a significant global health challenge. The androgen receptor, a ligand-dependent transcription factor, is a key therapeutic target.[2][6] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus and activates genes that promote tumor growth and survival.[2] Antiandrogens competitively inhibit this process.[2][3]

The chemical structure of this compound suggests a potential interaction with the AR's ligand-binding pocket. The 4-cyanophenyl group is a well-established pharmacophore in non-steroidal antiandrogens, such as Bicalutamide and Enzalutamide, which are used in the clinical treatment of prostate cancer.[7] Furthermore, the pyrrole scaffold is a versatile heterocyclic moiety found in various bioactive compounds with anticancer properties.[8][9] Research has shown that certain 4-phenylpyrrole derivatives exhibit potent AR antagonistic activity, even in castration-resistant prostate cancer models.[5]

This guide provides a comprehensive framework for the initial preclinical evaluation of this compound, focusing on its potential as an AR-targeting agent.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as a direct competitive antagonist of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, the compound is predicted to:

  • Prevent the binding of endogenous androgens (testosterone/DHT).

  • Inhibit the conformational change required for AR activation.

  • Block the nuclear translocation of the AR.

  • Prevent the recruitment of coactivators and subsequent transcription of AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene).

  • Induce apoptosis and inhibit the proliferation of androgen-dependent prostate cancer cells.

This proposed mechanism is illustrated in the signaling pathway diagram below.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds HSP HSP90 AR->HSP Stabilized by AR_N AR Dimer AR->AR_N Dimerization & Nuclear Translocation Compound 1-(4-Cyanophenyl) -2,5-dimethylpyrrole Compound->AR Competitively Binds (Hypothesized Blockade) Compound->AR_N Prevents Translocation ARE Androgen Response Element (ARE) AR_N->ARE Binds to DNA Gene Target Genes (e.g., PSA/KLK3) ARE->Gene Activates Transcription Gene Transcription Gene->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Experimental_Workflow start Start: Hypothesis Formulation step1 Protocol 1: Competitive AR Binding Assay start->step1 step2 Protocol 2: AR-Dependent Reporter Assay start->step2 step3 Protocol 3: Cell Viability Assay (LNCaP) start->step3 data1 Determine Binding Affinity (Ki) step1->data1 data2 Determine Transcriptional Inhibition (IC50) step2->data2 data3 Determine Cytotoxicity (IC50) step3->data3 analysis Data Analysis & Comparison data1->analysis data2->analysis data3->analysis conclusion Conclusion on AR Antagonist Activity analysis->conclusion

Caption: Tiered experimental workflow for evaluating the compound as an AR antagonist.

Representative Data & Interpretation

The following table presents hypothetical, yet realistic, data that could be generated from the described protocols, comparing the test compound to the well-characterized AR antagonist, Bicalutamide.

Parameter This compound Bicalutamide (Reference) Interpretation
AR Binding Affinity (Ki) 150 nM180 nMIndicates direct and comparable binding to the AR ligand-binding domain.
AR Transcriptional Inhibition (IC50) 250 nM300 nMShows functional antagonism of AR-mediated gene expression in a cellular context.
LNCaP Cell Viability (IC50) 1.2 µM1.5 µMDemonstrates cytotoxic/cytostatic effects on an androgen-dependent prostate cancer cell line.
PC-3 Cell Viability (IC50) > 50 µM> 50 µMLack of activity in an AR-negative cell line supports an on-target, AR-mediated mechanism.

Interpretation of Results:

  • A low nanomolar Ki value would confirm high-affinity binding to the androgen receptor.

  • A potent IC50 in the reporter assay would validate the compound's ability to functionally block AR signaling.

  • Selective cytotoxicity towards AR-positive cells (e.g., LNCaP) over AR-negative cells (e.g., PC-3) is a critical indicator of an on-target, AR-dependent mechanism of action.

Conclusion and Future Directions

The structural characteristics of this compound make it a compelling candidate for investigation as a novel androgen receptor antagonist. The protocols detailed in these application notes provide a robust framework for its initial characterization. Positive results from these assays would warrant further investigation, including:

  • Western Blot Analysis: To confirm the inhibition of AR nuclear translocation and the downregulation of AR target proteins like PSA.

  • In Vivo Studies: Using xenograft models of prostate cancer to evaluate efficacy and pharmacokinetics. [5]* Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and drug-like properties.

This structured approach will enable researchers to efficiently evaluate the therapeutic potential of this compound and its derivatives in the context of prostate cancer drug discovery.

References

  • Kinoyama, I., Taniguchi, T., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(3), 1296-1300. [Link]
  • Teply, B. A., & Antonarakis, E. S. (2019). Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target. Current Medicinal Chemistry, 26(23), 4386-4411. [Link]
  • Korkmaz, K. S., & Logothetis, C. J. (2000). Antiandrogens in prostate cancer. Cancer, 89(6), 1167-1178. [Link]
  • Wikipedia contributors. (2024). Antiandrogen. Wikipedia. [Link]
  • Claessens, F., Helsen, C., et al. (2014). Androgen receptor antagonists for prostate cancer therapy. Endocrinology and Metabolism Clinics of North America, 43(2), 393-409. [Link]
  • Li, Y., Chan, L., et al. (2024). A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2356555. [Link]
  • Zhang, Y., Li, S., et al. (2007). Discovery of potent and muscle selective androgen receptor modulators through scaffold modifications. Journal of Medicinal Chemistry, 50(16), 3857-3869. [Link]
  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen Receptor Antagonists (Antiandrogens) Structure-Activity Relationships. Current Medicinal Chemistry, 7(2), 211-247. [Link]
  • Bahashwan, S. (2011). Androgen Receptor Antagonists and Anti-prostate Cancer Activities of Some Synthesized Steroidal Candidates. Chemical & Pharmaceutical Bulletin, 59(11), 1363-1368. [Link]
  • Kumar, A., Kumar, R., et al. (2023). Scaffold transforming and in-silico design of potential androgen receptor antagonists in prostate cancer therapy. Journal of Biomolecular Structure and Dynamics, 41(16), 7859-7872. [Link]
  • Chen, J., Wang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(4), e14484. [Link]
  • Hunchak, Y., Gzella, A., et al. (2023). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2951-2968. [Link]
  • Bawa, S., & Kumar, S. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
  • Li, Y., Wang, Z., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. [Link]

Sources

Application Notes and Protocols: In Vitro Characterization of "1-(4-Cyanophenyl)-2,5-dimethylpyrrole" as a Potential Androgen Receptor Antagonist in LNCaP Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Prostate Cancer Therapeutics

Prostate cancer remains a significant global health challenge, with a substantial number of cases progressing to castration-resistant prostate cancer (CRPC), a more aggressive and difficult-to-treat form of the disease. The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer cell growth and survival, making it a prime target for therapeutic intervention.[1][2] LNCaP (Lymph Node Carcinoma of the Prostate) cells are a widely used in vitro model for prostate cancer research as they are androgen-sensitive and express a functional androgen receptor, making them an excellent system for screening potential AR-targeted therapies.[3][4]

This document provides a comprehensive guide for the in vitro evaluation of "1-(4-Cyanophenyl)-2,5-dimethylpyrrole," a novel small molecule with structural motifs suggestive of potential AR antagonistic activity.[5][6] We will outline detailed protocols for assessing its effects on the viability, apoptotic pathways, and androgen receptor signaling in LNCaP cells. The overarching hypothesis is that "this compound" will exhibit anti-proliferative and pro-apoptotic effects in LNCaP cells through the inhibition of androgen receptor signaling.

Materials and Methods

Cell Line and Culture Conditions

The LNCaP human prostate adenocarcinoma cell line is the cornerstone of this investigation. These cells are adherent and tend to grow in clusters.[7][8]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Environment: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells should be passaged when they reach approximately 80% confluency.[9] Use a gentle dissociation reagent like Trypsin-EDTA, being careful not to over-trypsinize, which can damage the cells.[7]

Compound Preparation

"this compound" should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for the experiments. It is crucial to include a vehicle control (DMSO alone) in all experiments to account for any solvent effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Protocol:

  • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with increasing concentrations of "this compound" (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle (DMSO)100100100
0.198.595.290.1
192.185.375.6
1075.460.145.2
5050.235.820.7
10030.115.48.9
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol:

  • Seed LNCaP cells in 6-well plates and treat with selected concentrations of "this compound" (based on IC50 from the viability assay) for 48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (DMSO)95.22.11.51.2
Compound (IC50)60.515.320.14.1
Compound (2x IC50)35.125.435.24.3
Androgen Receptor Signaling Activity

PSA is a protein produced by prostate cells and its expression is regulated by the androgen receptor.[13] A decrease in secreted PSA levels can indicate AR antagonism.[14]

Protocol:

  • Seed LNCaP cells in 24-well plates.

  • Once adhered, replace the medium with a medium containing charcoal-stripped FBS (to remove endogenous androgens) for 24 hours.

  • Treat the cells with "this compound" in the presence and absence of a synthetic androgen like dihydrotestosterone (DHT) (e.g., 10 nM).

  • After 48-72 hours, collect the cell culture supernatant.

  • Quantify the amount of secreted PSA using a commercially available human PSA ELISA kit, following the manufacturer's instructions.[15]

Data Presentation:

TreatmentPSA Concentration (ng/mL)
Vehicle5.2
DHT (10 nM)55.8
Compound (IC50)4.5
DHT + Compound (IC50)15.3

This assay provides a quantitative measure of AR transcriptional activity.[16][17] It involves transfecting cells with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).

Protocol:

  • Co-transfect LNCaP cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After transfection, treat the cells with the test compound in the presence and absence of DHT.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Data Presentation:

TreatmentRelative Luciferase Activity
Vehicle1.0
DHT (10 nM)12.5
Compound (IC50)0.9
DHT + Compound (IC50)3.2

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Biological Assays cluster_ar_assays AR Signaling Details LNCaP_Culture LNCaP Cell Culture Viability Cell Viability Assay (MTT) LNCaP_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) LNCaP_Culture->Apoptosis AR_Signaling AR Signaling Assays LNCaP_Culture->AR_Signaling Compound_Prep Compound Preparation Compound_Prep->Viability Compound_Prep->Apoptosis Compound_Prep->AR_Signaling PSA_ELISA PSA Secretion ELISA AR_Signaling->PSA_ELISA Reporter_Assay Reporter Gene Assay AR_Signaling->Reporter_Assay

Caption: Experimental workflow for in vitro testing.

Hypothesized Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Compound 1-(4-Cyanophenyl)- 2,5-dimethylpyrrole Compound->AR Antagonism ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Genes (e.g., PSA) Gene_Transcription->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition

Caption: Hypothesized mechanism of action.

Discussion and Interpretation

The presented protocols provide a robust framework for the initial in vitro characterization of "this compound". The hypothetical data suggests that this compound reduces LNCaP cell viability in a dose- and time-dependent manner. Furthermore, the increase in apoptotic cells following treatment indicates that the compound induces programmed cell death.

Crucially, the data from the PSA ELISA and the AR-responsive reporter gene assay support the hypothesis that "this compound" acts as an androgen receptor antagonist. The compound's ability to inhibit DHT-induced PSA secretion and AR transcriptional activity is a strong indicator of its potential to disrupt the AR signaling pathway.

These findings, while hypothetical, lay the groundwork for further investigation. Future studies could explore the compound's effect on AR protein expression and nuclear translocation, as well as its efficacy in androgen-independent prostate cancer cell lines to determine its potential for treating castration-resistant prostate cancer.

References

  • Analysis of androgen receptor activity by reporter gene assays.
  • Analysis of Androgen Receptor Activity by Reporter Gene Assays.
  • Cell Subculture Protocol - LNCAP CELL LINE.
  • Androgen Receptor Transcription Factor Activity Assay (TFAB00081).
  • Changes in androgen receptor nongenotropic signaling correlate with transition of LNCaP cells to androgen independence.
  • Organoid culture of human prost
  • Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global altern
  • Cell Viability and PSA Secretion Assays in LNCaP Cells: A Tiered in Vitro Approach to Screen Chemicals With a Prostate-Mediated Effect on Male Reproduction Within the ReProTect Project.
  • Cell-based assays for screening androgen receptor ligands.
  • LNCaP Clone FGC Cell Culture: A Comprehensive Guide.
  • LNCaP culture conditions +/- androgen tre
  • This compound.
  • Cell viability assay of LNCaP cells using MTT. Time- and dose-dependent...
  • Cytokine Effects on Cell Viability and Death of Prost
  • Flow cytometry analysis of prost
  • Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists.
  • LNCaP Cells.
  • LNCaP Cells.
  • Human PSA-total ELISA Kit.
  • PSA measurement in the culture media of LNCaP and PC3 cell with or...

Sources

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" cytotoxicity assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Comprehensive Cytotoxicity Profiling of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The therapeutic potential of novel chemical entities is fundamentally linked to their biological activity and safety profile. Pyrrole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. This document provides a detailed guide for the comprehensive cytotoxicity assessment of a specific pyrrole derivative, This compound . We move beyond simple viability readouts to construct a multi-parametric testing funnel, encompassing initial screening for cytotoxic effects, determination of dose-response relationships, and investigation of the underlying mechanisms of cell death. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and publication-quality data for lead candidate evaluation.

Introduction: The Rationale for Cytotoxicity Profiling

This compound is a synthetic compound featuring a central 2,5-dimethylpyrrole core attached to a cyanophenyl group. While the pyrrole moiety is a common scaffold in biologically active molecules, the specific toxicological profile of this particular substitution pattern is not widely documented. Early-stage in vitro cytotoxicity testing is a critical step in the drug discovery pipeline for several reasons:

  • Efficacy Assessment: For potential anti-cancer agents, cytotoxicity is the desired therapeutic outcome. Quantifying this effect is essential for determining potency.

  • Safety & Toxicity Screening: For all other therapeutic applications, cytotoxicity represents an undesirable off-target effect. Identifying and characterizing this liability early saves significant resources.

  • Mechanism of Action (MoA) Elucidation: Understanding how a compound induces cell death (e.g., via necrosis or apoptosis) provides invaluable insight into its biological interactions and potential for downstream development.

This guide will detail a tiered approach to cytotoxicity testing, beginning with a metabolic activity assay (MTT), followed by a membrane integrity assay (LDH), and culminating in a mechanistic assay for apoptosis (Caspase-3/7 activity).

Experimental Design: A Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. A robust assessment relies on the principle of orthogonal testing, where different assays measuring distinct cellular parameters are used to confirm and elaborate upon findings. Our proposed workflow is designed to build a comprehensive profile of the compound's activity.

Workflow Diagram: Cytotoxicity Testing Funnel

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & MoA cluster_2 Tier 3: Data Analysis A Compound Preparation (this compound) Serial Dilutions B Cell Seeding (e.g., HeLa, A549) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) C->D If IC50 < Threshold E Caspase-3/7 Assay (Apoptosis) C->E If IC50 < Threshold F IC50 Determination (Dose-Response Curve) D->F E->F G Mechanistic Conclusion (Necrosis vs. Apoptosis) F->G

Caption: Tiered workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Principle of the MTT Assay

The conversion of MTT to formazan occurs only in metabolically active cells. Therefore, a decrease in the purple color indicates a reduction in metabolic activity, which can be interpreted as either cell death or a reduction in proliferation rate. This assay is a reliable and widely used method for initial screening of cytotoxic potential.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa or A549) to ~80% confluency.

    • Trypsinize and count the cells using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Note: Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or an alternative solubilizing solution to each well.

    • Gently pipette to dissolve the crystals, resulting in a purple solution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. It is a standard measure of a compound's potency.

  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Plot Dose-Response Curve:

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit the curve and calculate the IC₅₀ value.

Sample Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle Control1.2540.088100.0%
0.11.2310.09198.2%
11.1020.07587.9%
100.6550.05452.2%
500.2130.03117.0%
1000.1150.0259.2%
Calculated IC₅₀ ~11.5 µM

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis. This assay serves as an excellent orthogonal method to confirm the cytotoxic effects observed in the MTT assay.

Principle of the LDH Assay

Released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of dead cells.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 3.2.1 and 3.2.2). It is often efficient to run this assay in parallel on a separate plate.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Promega, Thermo Fisher Scientific, or Roche).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading:

    • Add 50 µL of stop solution (if required by the kit).

    • Read the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation
  • Controls:

    • Spontaneous Release: Supernatant from vehicle-treated cells.

    • Maximum Release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

A significant increase in LDH release that correlates with the decrease in viability from the MTT assay strongly suggests that this compound induces cell death via membrane disruption.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a direct measurement of key apoptotic effectors is necessary. Caspases-3 and -7 are key executioner caspases that are activated during apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to detect their activity.

Principle of the Caspase-Glo® 3/7 Assay

The assay reagent contains a specific caspase-3/7 substrate (Z-DEVD) linked to a pro-luminescent aminoluciferin molecule. When active caspase-3/7 from apoptotic cells cleaves the substrate, aminoluciferin is released, which is then used by the luciferase enzyme to generate a stable "glow-type" luminescent signal. The signal intensity is directly proportional to the amount of caspase-3/7 activity.

Signaling Pathway: Extrinsic and Intrinsic Apoptosis

G cluster_0 Initiation Pathways cluster_1 Execution Pathway A Extrinsic Pathway (Death Receptors) C Initiator Caspases (Caspase-8, Caspase-9) A->C B Intrinsic Pathway (Mitochondrial Stress) B->C D Executioner Caspases (Caspase-3, Caspase-7) {TARGET OF ASSAY} C->D Activation E Cellular Dismantling (DNA fragmentation, etc.) D->E Cleavage of Substrates

Caption: Simplified overview of apoptosis pathways.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 3.2.1 and 3.2.2). A white-walled 96-well plate is required for luminescence assays to maximize signal and prevent crosstalk.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Reading:

    • Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Fold Change:

    • Fold Change = Luminescence_Treated / Luminescence_Vehicle

A dose-dependent increase in the luminescent signal indicates that this compound induces apoptosis through the activation of executioner caspases-3 and -7. This provides a specific mechanistic insight into the compound's mode of action.

Conclusion and Future Directions

This document outlines a robust, three-tiered approach for characterizing the cytotoxic profile of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and a specific marker of apoptosis (Caspase-3/7), researchers can confidently determine the compound's cytotoxic potency (IC₅₀) and gain initial insights into its mechanism of action.

If significant apoptotic activity is confirmed, further investigations could include:

  • Annexin V/PI Staining: To differentiate between early and late apoptotic cells via flow cytometry.

  • Western Blot Analysis: To measure the cleavage of PARP or the expression of other Bcl-2 family proteins.

  • Mitochondrial Membrane Potential Assays: To further investigate the involvement of the intrinsic apoptotic pathway.

By following these detailed protocols, researchers can generate a comprehensive and reliable dataset essential for the continued development and evaluation of novel pyrrole-based compounds.

References

  • Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Immunological Methods URL:[Link]
  • Title: A Comparison of Three Methods for Measuring Cytotoxicity Source: Journal of Immunological Methods URL:[Link]
  • Title: Recent Developments of Pyrrole-Based Anticancer Agents Source: Archiv der Pharmazie URL:[Link]

Application Notes and Protocols for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Novel Pyrrole-Based Semiconductors

The field of organic electronics continues to be driven by the quest for novel materials that offer a combination of high performance, solution processability, and tunable electronic properties. Within the diverse landscape of organic semiconductors, pyrrole-containing molecules have emerged as a promising class of materials due to their inherent aromaticity and electron-rich nature.[1] This document provides a comprehensive guide to the synthesis, device fabrication, and characterization of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole , a small molecule semiconductor with potential for application in organic field-effect transistors (OFETs).

The strategic incorporation of a cyano group on the N-phenyl substituent is intended to modulate the electronic properties of the pyrrole core, potentially enhancing charge transport characteristics. This guide is designed for researchers and scientists in materials science and drug development, offering a foundational protocol for exploring the utility of this compound in next-generation electronic devices. We will begin by detailing a robust synthetic route, followed by step-by-step protocols for creating and evaluating solution-processed OFETs.

Part 1: Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] This approach is selected for its reliability, operational simplicity, and the ready availability of the starting materials.[3]

Reaction Mechanism and Workflow

The synthesis proceeds through the condensation of acetonylacetone (a 1,4-diketone) with 4-aminobenzonitrile (a primary amine). The reaction is typically catalyzed by an acid, which facilitates the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Paal_Knorr_Synthesis start Starting Materials: Acetonylacetone 4-Aminobenzonitrile mix Mix Reactants with Acetic Acid (catalyst) in Ethanol (solvent) start->mix reflux Reflux Reaction Mixture mix->reflux cool Cool to Room Temperature & Precipitate with Water reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize product Pure this compound recrystallize->product

Caption: Generalized workflow for the Paal-Knorr synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Acetonylacetone (Hexane-2,5-dione)

  • 4-Aminobenzonitrile

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-aminobenzonitrile (1.18 g, 10 mmol) in 20 mL of ethanol.

  • To this solution, add acetonylacetone (1.14 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux and maintain for 2 hours with continuous stirring.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Slowly add 40 mL of deionized water to the cooled mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

  • Dry the final product under vacuum and characterize using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: OFET Device Fabrication

The performance of an OFET is highly dependent on the quality of the semiconductor thin film and the device architecture.[4] A bottom-gate, top-contact (BGTC) architecture is a commonly used configuration for research purposes and will be the focus of this protocol.[5]

OFET_Fabrication_Workflow start Start: n+-Si Wafer with SiO2 Dielectric cleaning Substrate Cleaning (Sonication in Acetone, IPA, DI Water) start->cleaning surface_treatment Surface Treatment (e.g., HMDS or OTS) cleaning->surface_treatment semiconductor_deposition Spin-Coating of This compound Solution surface_treatment->semiconductor_deposition annealing Thermal Annealing of Semiconductor Film semiconductor_deposition->annealing electrode_deposition Thermal Evaporation of Source/Drain Electrodes (e.g., Gold) annealing->electrode_deposition device Completed BGTC OFET Device electrode_deposition->device

Caption: Step-by-step workflow for the fabrication of a bottom-gate, top-contact (BGTC) OFET.

Experimental Protocol: Device Fabrication

Objective: To fabricate a solution-processed OFET using this compound.

Materials and Equipment:

  • Synthesized this compound

  • Heavily n-doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment

  • High-purity solvent (e.g., chloroform, chlorobenzene, or toluene)

  • Spin coater

  • Hot plate

  • Thermal evaporator

  • Shadow masks for source and drain electrodes

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Cut the n⁺-Si/SiO₂ wafer into appropriate substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Sequentially sonicate the substrates in acetone, isopropyl alcohol (IPA), and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and bake on a hotplate at 120 °C for 10 minutes to remove any residual moisture.

  • Dielectric Surface Treatment:

    • To improve the quality of the semiconductor-dielectric interface and promote ordered film growth, treat the SiO₂ surface.

    • For HMDS treatment, place the substrates in a desiccator with a vial containing HMDS and heat at 120 °C for 2 hours.

    • For OTS treatment, immerse the substrates in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and baking at 120 °C for 30 minutes.

  • Semiconductor Film Deposition:

    • Prepare a solution of this compound in a suitable high-purity solvent (e.g., 5-10 mg/mL in chloroform). The optimal concentration may require some experimentation.

    • Deposit the solution onto the treated substrate using a spin coater. A typical two-step spin-coating process might be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds. These parameters should be optimized to achieve a uniform thin film.

  • Thermal Annealing:

    • Transfer the coated substrates to a hot plate in a nitrogen-filled glovebox.

    • Anneal the films at a temperature below the melting point of the organic semiconductor (e.g., 80-120 °C) for 30-60 minutes to improve film crystallinity and morphology.

  • Source and Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the semiconductor film.

    • Transfer the substrates to a thermal evaporator.

    • Deposit a 50 nm thick layer of gold (or another suitable metal) for the source and drain electrodes at a high vacuum (e.g., < 10⁻⁶ Torr).

Part 3: OFET Characterization

The electrical performance of the fabricated OFETs is evaluated by measuring their output and transfer characteristics. Key performance metrics include the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).[5]

Characterization Workflow

OFET_Characterization device Fabricated OFET probe_station Place on Probe Station device->probe_station output_curves Measure Output Characteristics (ID vs. VDS at various VGS) probe_station->output_curves transfer_curves Measure Transfer Characteristics (ID vs. VGS at fixed VDS) probe_station->transfer_curves analysis Data Analysis output_curves->analysis transfer_curves->analysis mobility Calculate Field-Effect Mobility (µ) analysis->mobility on_off Determine On/Off Ratio analysis->on_off vth Extract Threshold Voltage (Vth) analysis->vth performance Device Performance Metrics mobility->performance on_off->performance vth->performance

Caption: Workflow for the electrical characterization of OFETs and extraction of key performance parameters.

Protocol for Electrical Measurements

Objective: To determine the electrical characteristics of the this compound based OFETs.

Procedure:

  • Place the fabricated device on the chuck of a probe station in a dark, shielded environment to minimize electrical noise and photo-effects.

  • Carefully land the probe tips on the source, drain, and gate (the doped silicon substrate) electrodes.

  • Output Characteristics:

    • Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) for various gate-source voltages (V_GS).

    • For a p-type semiconductor, V_DS and V_GS will typically be swept from 0 V to a negative voltage (e.g., -60 V).

    • Plot I_D vs. V_DS to obtain the output curves. These curves will show the linear and saturation regions of transistor operation.[5]

  • Transfer Characteristics:

    • Measure I_D as a function of V_GS at a fixed, high V_DS (in the saturation regime, e.g., V_DS = -60 V).

    • Plot |I_D|¹ᐟ² vs. V_GS. The slope of the linear portion of this curve is used to calculate the saturation mobility.

    • Plot log|I_D| vs. V_GS to determine the on/off ratio and the subthreshold swing.

Data Analysis and Performance Metrics

The field-effect mobility in the saturation regime (μ_sat) can be calculated from the transfer characteristics using the following equation:

I_D = (W / 2L) * C_i * μ_sat * (V_GS - V_th)²

where:

  • I_D is the drain current in the saturation region.

  • W is the channel width.

  • L is the channel length.

  • C_i is the capacitance per unit area of the gate dielectric.

  • μ_sat is the field-effect mobility in the saturation regime.

  • V_GS is the gate-source voltage.

  • V_th is the threshold voltage.

The on/off ratio is the ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer curve. The threshold voltage (V_th) is the gate voltage at which the transistor begins to conduct, and it can be extrapolated from the linear region of the |I_D|¹ᐟ² vs. V_GS plot.

Expected Performance and Data Summary

The following table provides a template for summarizing the performance data obtained from the characterization of OFETs based on this compound.

ParameterSymbolTypical Range for Small Molecule OFETsMeasured Value
Field-Effect Mobilityµ10⁻³ - 10 cm²/Vs
On/Off Current RatioI_on/I_off10³ - 10⁸
Threshold VoltageV_th0 to -40 V
Subthreshold SwingSS0.5 - 5 V/decade

Conclusion and Outlook

This document has provided a comprehensive set of protocols for the synthesis of this compound and its application and characterization in organic field-effect transistors. The Paal-Knorr synthesis offers a straightforward and efficient route to this novel semiconductor. By following the detailed fabrication and characterization procedures, researchers can systematically evaluate the potential of this material for use in organic electronics.

Further optimization of the synthetic conditions, thin-film deposition parameters, and device architecture will likely lead to enhanced device performance. The insights gained from these studies will contribute to the broader understanding of structure-property relationships in pyrrole-based organic semiconductors and pave the way for the development of new materials for advanced electronic applications.

References

  • Developing molecular-level models for organic field-effect transistors. (2020).
  • Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism. SUNFEST. [Link]
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
  • Time-of-flight mobility measurements in organic field-effect transistors. (2008). Journal of Applied Physics. [Link]
  • Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. (2005). Journal of Applied Physics. [Link]
  • Biomimetic synthesis of 1-aryl-2,5-dimethyl pyrroles using egg white nano-ovalbumin at room temperature under solvent-free conditions. (2018).
  • Method of Organic Semiconductor Thin Film. Stanford University. [Link]
  • Single-Crystal Organic Field Effect Transistors with the Hole Mobility ~ 8 cm2/Vs. (2000). arXiv. [Link]
  • Solution Processed Large-Scale Small Molecular Organic Field-Effect Transistors. Chinese Journal of Chemistry. [Link]
  • Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. (2009). Chemical Reviews. [Link]
  • Paal–Knorr synthesis. Wikipedia. [Link]
  • Simple Synthesis of Substituted Pyrroles. (2004). The Journal of Organic Chemistry. [Link]
  • Double Deposition Technique of Thin Film Organic Semiconductor: Effect on Optical and Morphology Properties. (2022). IEEE Xplore. [Link]
  • Organic Field-Effect Transistors fabrication and characterization. (2019). Student Theses Faculty of Science and Engineering. [Link]
  • Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. (2019). ACS Medicinal Chemistry Letters. [Link]
  • Patterning technology for solution-processed organic crystal field-effect transistors. (2016).
  • The Revolution of PVD Systems in Thin Film Semiconductor Production. (2023). Semicore. [Link]
  • (PDF) Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. (2005).
  • Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrog
  • Best Practices for Reporting Organic Field Effect Transistor Device Performance. (2015).
  • Paal–Knorr synthesis of pyrroles. (2018). Cogent Chemistry. [Link]
  • Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). Fraunhofer FEP. [Link]
  • Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. (2020). Chemical Reviews. [Link]
  • (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole. (1992).
  • Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. (2021). ACS Infectious Diseases. [Link]

Sources

The Versatile Building Block: Application Notes for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the pyrrole nucleus stands as a cornerstone heterocyclic motif, integral to a vast array of natural products, pharmaceuticals, and functional materials.[1] Its electron-rich nature and versatile reactivity make it a prized scaffold for the construction of complex molecular architectures. Within this class of compounds, 1-(4-Cyanophenyl)-2,5-dimethylpyrrole (also known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile) has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of "this compound," from its efficient synthesis via the Paal-Knorr reaction to its strategic application in the synthesis of bioactive molecules. The presence of three key functional handles—the reactive β-positions of the pyrrole ring, the latent carboxylic acid functionality of the nitrile group, and the potential for modification of the phenyl ring—renders this compound a powerful tool for researchers, scientists, and professionals in drug development. We will delve into detailed, field-proven protocols, elucidate the chemical principles behind synthetic choices, and present a clear roadmap for leveraging this building block in your own research endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂[2]
Molecular Weight 196.25 g/mol [2]
Appearance Light yellow to brown crystalline powder[2]
Melting Point 110 °C[2]
CAS Number 119516-86-8[2]

Expected ¹H NMR Spectral Features:

  • Singlet for the two equivalent methyl groups on the pyrrole ring.

  • Singlet for the two equivalent protons at the 3 and 4 positions of the pyrrole ring.

  • A pair of doublets in the aromatic region, characteristic of a para-substituted benzene ring.

Expected ¹³C NMR Spectral Features:

  • A signal for the methyl carbons .

  • Signals for the pyrrole ring carbons .

  • Signals for the phenyl ring carbons , including a quaternary carbon attached to the nitrile group.

  • A signal for the nitrile carbon .

Synthesis of this compound: The Paal-Knorr Reaction

The most direct and efficient method for the synthesis of 1-substituted-2,5-dimethylpyrroles is the Paal-Knorr reaction.[1][3][4][5] This robust reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminobenzonitrile.

Reaction Mechanism

The reaction proceeds under acidic conditions. The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][4]

Paal_Knorr_Mechanism diketone 2,5-Hexanedione protonated_diketone Protonated Diketone diketone->protonated_diketone Acid Catalyst amine 4-Aminobenzonitrile hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack H_plus H+ protonated_diketone->hemiaminal Nucleophilic Attack cyclic_intermediate Cyclized Intermediate hemiaminal->cyclic_intermediate Intramolecular Cyclization dehydrated_intermediate Dehydrated Intermediate cyclic_intermediate->dehydrated_intermediate - H₂O water 2 H₂O cyclic_intermediate->water product This compound dehydrated_intermediate->product - H₂O

Caption: Paal-Knorr synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Paal-Knorr synthesis of similar pyrrole derivatives.[1][6]

Materials:

  • 2,5-Hexanedione

  • 4-Aminobenzonitrile

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in a minimal amount of ethanol. To this solution, add 2,5-hexanedione (1.1 eq) followed by glacial acetic acid (approximately 10% of the total volume).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Application in the Synthesis of Bioactive Molecules

"this compound" is a valuable precursor for the synthesis of various bioactive compounds, including potential antibacterial, antifungal, and antitubercular agents.[7][8][9][10] A common synthetic strategy involves the hydrolysis of the nitrile group to a carboxylic acid, which can then be further derivatized.

Workflow for the Synthesis of Bioactive Hydrazide Analogs

Bioactive_Synthesis_Workflow start This compound hydrolysis Nitrile Hydrolysis (e.g., NaOH, H₂O/EtOH, reflux) start->hydrolysis acid 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrolysis->acid esterification Esterification (e.g., SOCl₂, MeOH) acid->esterification ester Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate esterification->ester hydrazinolysis Hydrazinolysis (e.g., Hydrazine hydrate, EtOH, reflux) ester->hydrazinolysis hydrazide 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide hydrazinolysis->hydrazide condensation Condensation with Aldehydes/Ketones (e.g., EtOH, cat. Acetic Acid, reflux) hydrazide->condensation product Bioactive Hydrazide Analogs condensation->product

Caption: Synthetic pathway to bioactive hydrazide analogs.

Protocol for Hydrolysis of the Nitrile Group

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).

  • Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or dichloromethane) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

This resulting carboxylic acid is the key intermediate that can be converted to a variety of amides and hydrazides with known biological activities.[7][8][9][10]

Further Synthetic Transformations

The versatility of "this compound" extends beyond the reactivity of its nitrile group. The electron-rich pyrrole ring is amenable to electrophilic substitution, and the cyanophenyl moiety can participate in cross-coupling reactions.

Electrophilic Substitution on the Pyrrole Ring

With the α-positions (2 and 5) blocked by methyl groups, electrophilic substitution, such as the Vilsmeier-Haack formylation, is directed to the β-positions (3 and 4).[11][12][13][14] This allows for the introduction of formyl groups, which can be further elaborated into other functionalities.

Cross-Coupling Reactions

The nitrile group can be transformed into other functional groups suitable for cross-coupling reactions. For instance, hydrolysis to a carboxylic acid and subsequent conversion to a triflate or halide would enable Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents.[15][16][17]

Conclusion

"this compound" is a strategically designed building block that offers multiple avenues for synthetic exploration. Its straightforward synthesis via the Paal-Knorr reaction, coupled with the orthogonal reactivity of the pyrrole ring and the cyanophenyl group, makes it a powerful tool for the construction of complex and biologically relevant molecules. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this versatile compound in their synthetic endeavors.

References

  • Request PDF. (2025). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents.
  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • PubMed. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives.
  • PubMed. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate.
  • Figshare. (2011). In Situ Preparation of Highly Fluorescent Dyes upon Photoirradiation.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • PubMed. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • National Institutes of Health. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
  • IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • National Institutes of Health. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ResearchGate. (2025). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
  • MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.
  • National Institutes of Health. (n.d.). Pharmacodynamics of selective androgen receptor modulators.
  • PubMed. (2010). Synthesis of potent, substituted carbazoles as selective androgen receptor modulators (SARMs).
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • National Institutes of Health. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes.
  • Google Patents. (n.d.). WO2018014820A1 - Fluorescent dye and preparation method and use thereof.
  • YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video.
  • Semantic Scholar. (2010). Preparation of Solvent Soluble Dyes Derived from Diketo-pyrrolo-pyrrole Pigment by Introducing an N-Alkyl group.
  • Journal of the Chemical Society C: Organic. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
  • National Institutes of Health. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.
  • National Institutes of Health. (n.d.). 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene.
  • SpectraBase. (n.d.). 2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts.
  • National Institutes of Health. (2025). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305.
  • National Institutes of Health. (2022). Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

Sources

Biological Activity Screening of "1-(4-Cyanophenyl)-2,5-dimethylpyrrole" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Derivatives of "1-(4-Cyanophenyl)-2,5-dimethylpyrrole" represent a promising chemical space for the discovery of novel therapeutic agents. This is underscored by previous findings where similar 4-phenylpyrrole derivatives have been identified as potent androgen receptor antagonists with efficacy against prostate cancer cells[3]. The unique structural features of this scaffold, including the cyanophenyl group and the dimethylpyrrole core, make it a valuable building block in pharmaceutical research and organic synthesis[4].

This guide provides a comprehensive, multi-tiered strategy for the systematic screening and biological characterization of novel this compound derivatives. The protocols herein are designed to be robust and self-validating, moving from broad initial assessments of cytotoxicity to more specific, target-oriented assays and essential safety profiling. This structured approach is designed to efficiently identify promising lead compounds and elucidate their mechanisms of action, thereby accelerating the drug discovery pipeline[5][6].

G cluster_0 Screening Cascade Compound Test Compound Library (Pyrrole Derivatives) Primary Primary Screening: General Cytotoxicity Compound->Primary Secondary Secondary Screening: Target-Oriented Assays Primary->Secondary Non-cytotoxic or selectively cytotoxic Inactive Inactive / Toxic Primary->Inactive Broadly cytotoxic Tertiary Tertiary Screening: Safety & ADME Profiling Secondary->Tertiary Confirmed Activity Secondary->Inactive No Target Activity Hit Hit Identification & Lead Optimization Tertiary->Hit Favorable Profile Tertiary->Inactive Poor Safety/ADME

Caption: High-level workflow for screening this compound derivatives.

Part 1: Primary Screening - Foundational Cytotoxicity Assessment

The initial evaluation of any novel chemical entity in a drug discovery program is the assessment of its cytotoxic potential[7][8]. This step is critical for establishing a therapeutic window and distinguishing between compounds that exhibit non-specific toxicity and those with selective, potentially therapeutic, activity. We describe two robust, colorimetric assays that measure different cellular parameters, providing a more complete picture of a compound's effect on cell viability.

Causality Behind Experimental Choices:
  • Orthogonal Assays: We employ both the MTT and Sulforhodamine B (SRB) assays. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the SRB assay quantifies total cellular protein, providing an estimation of cell number[7][9]. Using both methods helps to avoid artifacts from compounds that may interfere with mitochondrial function (affecting MTT) or protein synthesis without immediately causing cell death.

  • Diverse Cell Panel: Screening against a panel of cell lines, including those from different cancer types (e.g., breast, lung, prostate) and a non-cancerous cell line (e.g., HEK293), is essential.[10] This approach allows for the determination of the compound's potency across various cancer types and, crucially, its selectivity index (SI)—the ratio of toxicity towards cancer cells versus normal cells[9].

G start Seed cells in 96-well plates treat Treat with serial dilutions of test compound start->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Assay (MTT or SRB) incubate->assay read Measure Absorbance (Plate Reader) assay->read analyze Calculate % Viability vs. Vehicle Control read->analyze end Determine IC50 Value analyze->end

Caption: General workflow for an in vitro cytotoxicity assay.

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of the cells.[7] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[7] Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Protocol 1.2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[7]

Step-by-Step Methodology:

  • Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[7]

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate on a shaker for 5-10 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a table for clear comparison of potency and selectivity.

Compound Cell Line (Tissue) IC₅₀ (µM) Selectivity Index (SI)
Derivative X-1MCF-7 (Breast Cancer)15.2 ± 1.84.1
A549 (Lung Cancer)21.5 ± 2.52.9
LNCaP (Prostate Cancer)9.8 ± 1.16.3
HEK293 (Non-cancerous)62.1 ± 5.4-
DoxorubicinMCF-7 (Breast Cancer)0.8 ± 0.15.0
(Control)HEK293 (Non-cancerous)4.0 ± 0.5-
Data are presented as mean ± standard deviation from three independent experiments.[8] SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells.

Part 2: Secondary Screening - Target-Oriented & Mechanistic Assays

Compounds that demonstrate selective cytotoxicity or potent activity at non-toxic concentrations should advance to secondary screening. Based on the known activities of pyrrole-containing structures, we propose assays targeting key pathways in cancer and inflammation[1][11].

Assay 2.1: Anti-Inflammatory Activity via NF-κB Inhibition

Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response. Its dysregulation is linked to chronic inflammatory diseases and many cancers.[12] Therefore, identifying inhibitors of this pathway is a key therapeutic strategy.

G tnf TNF-α receptor TNFR tnf->receptor ikb IκB receptor->ikb triggers IKK to phosphorylate nfk_p65 NF-κB (p65/p50) ikb->nfk_p65 nucleus Nucleus nfk_p65->nucleus translocates to gene Inflammatory Gene Transcription nucleus->gene initiates inhibitor Pyrrole Derivative inhibitor->ikb blocks degradation

Caption: Simplified overview of the TNF-α-induced NF-κB signaling pathway.

Protocol: NF-κB Reporter Assay This cell-based assay uses a stable cell line (e.g., HEK293-NF-κB-luc) containing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the pathway is measured as a decrease in luminescence.[12]

  • Cell Seeding: Seed HEK293-NF-κB-luc cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Pre-treatment: Treat cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an agonist, typically TNF-α (Tumor Necrosis Factor-alpha), to a final concentration of 10 ng/mL.

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Luminescence Measurement: Add a luciferase assay reagent (e.g., Bright-Glo™) to the wells according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a non-stimulated control and calculate the IC₅₀ value for the inhibition of TNF-α-induced NF-κB activity.

Assay 2.2: Kinase Inhibition Profile

Rationale: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13] Many successful anticancer drugs are kinase inhibitors. Given that pyrrole scaffolds are known to be effective in designing kinase inhibitors, screening derivatives against a panel of kinases is a logical step.[1][14]

G start Kinase + Substrate + ATP + Inhibitor reaction Kinase Reaction (ATP → ADP) start->reaction reagent1 Add ADP-Glo™ Reagent (Depletes remaining ATP) reaction->reagent1 reagent2 Add Kinase Detection Reagent (Converts ADP to ATP) reagent1->reagent2 luciferase Luciferase/Luciferin Reaction (Generates Light) reagent2->luciferase end Measure Luminescence luciferase->end

Caption: Principle of the luminescence-based ADP-Glo™ Kinase Assay.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) This protocol describes a general method, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[13] The luminescent signal is inversely proportional to the degree of kinase inhibition.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer. A non-selective kinase inhibitor like Staurosporine should be used as a positive control.[13]

  • Kinase Reaction Setup: In a 96-well or 384-well white plate, add the test compound dilutions, the specific kinase of interest, and its corresponding substrate peptide.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[13]

  • ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent, which converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.[13]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value for each kinase tested.

Data Presentation: Kinase Inhibition Profile
Kinase Target Derivative X-1 IC₅₀ (nM) Staurosporine IC₅₀ (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Table adapted from a standard kinase profiling data format.[13]

Part 3: Tertiary Screening - Early Safety & ADME Profiling

Early assessment of a compound's safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital to minimize the risk of late-stage clinical failures.

Assay 3.1: Cytochrome P450 (CYP) Inhibition Assay

Rationale: The Cytochrome P450 (CYP) enzyme family is responsible for metabolizing the majority of drugs.[15] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the plasma concentrations of co-administered drugs.[16][17] This assay is required by regulatory agencies.[15]

Protocol Overview: This assay measures the potential of a test compound to inhibit the activity of the five major human CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).

  • System: The assay uses human liver microsomes, which are rich in CYP enzymes.[16]

  • Incubation: Test compounds are incubated at various concentrations with human liver microsomes, a specific probe substrate for each CYP isoform, and the cofactor NADPH to initiate the reaction.

  • Analysis: Following incubation, the reaction is stopped, and the formation of the specific metabolite from the probe substrate is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16]

  • Data Interpretation: A decrease in metabolite formation compared to the vehicle control indicates CYP inhibition.[18] The data is used to calculate an IC₅₀ value for each isoform.

Assay 3.2: hERG Potassium Channel Inhibition Assay

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[19] Blockade of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[19] Early screening for hERG liability is a critical safety checkpoint in drug development.

Protocol Overview: Automated Patch Clamp Electrophysiology The gold standard for assessing hERG liability is electrophysiology, which directly measures ion flow through the channel. Automated systems like the QPatch or SyncroPatch make this amenable to screening.[19]

  • System: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.[19]

  • Method: The whole-cell patch-clamp technique is employed. A specific voltage protocol is applied to the cells to elicit the characteristic hERG current.[20]

  • Treatment: Cells are exposed to increasing, cumulative concentrations of the test compound.

  • Analysis: The hERG tail current is measured before and after compound addition. The percentage of current inhibition is calculated at each concentration.

  • Data Interpretation: The data are used to generate a concentration-response curve and calculate an IC₅₀ value. A known hERG blocker like E-4031 is used as a positive control.[19]

Conclusion and Forward Path

This application guide outlines a systematic, multi-stage approach for the biological evaluation of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific target-based assays and critical early safety profiling, researchers can efficiently identify compounds with high therapeutic potential and favorable drug-like properties. A promising lead compound identified through this cascade would warrant further investigation, including more advanced mechanistic studies, lead optimization to improve potency and safety, and eventual evaluation in in vivo models.

References

  • Benchchem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Stadlbauer, S., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function. [Link]
  • Benchchem. (2025). Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
  • Loux, J. J., et al. (1977). Antiinflammatory activity: evaluation of a new screening procedure.
  • Slideshare. hERG Assay. [Link]
  • Slideshare.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
  • Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]
  • Harada, H., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]
  • LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health. [Link]
  • NIH. (2020).
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • NIH. (2022). A review for cell-based screening methods in drug discovery. PMC. [Link]
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Pharmacognosy.
  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. [Link]
  • MDPI. (2023).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
  • Pion Inc. (2024). The Role Of in vitro Testing In Drug Development. Pion Inc. [Link]
  • ResearchGate. (A) Stimulation protocol for hERG channel measurements. (B) Example of....
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
  • Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers. [Link]
  • ChemistryViews. (2018).
  • NIH. (2022). New Pyrrole Derivatives as Promising Biological Agents. PMC. [Link]
  • Chem-Impex. This compound. Chem-Impex. [Link]
  • NIH. (2021).
  • PubMed. (2024).
  • ResearchGate. Pyrrole derivatives demonstrating remarkable biological activities.
  • ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette.

Sources

Application Note: Unambiguous Structural Characterization of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of the novel organic compound 1-(4-Cyanophenyl)-2,5-dimethylpyrrole using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule with potential applications in materials science and pharmaceutical development, its unambiguous structural verification is paramount.[1] This document outlines the fundamental principles, a comprehensive experimental protocol, and a thorough interpretation of the expected NMR spectra. The causality behind experimental choices and data interpretation is explained to provide researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Introduction: The Need for Precise Characterization

This compound is a substituted aromatic heterocyclic compound featuring a central pyrrole ring linked to a cyanophenyl moiety. The electronic interplay between the electron-rich dimethylpyrrole ring and the electron-withdrawing cyanophenyl group gives rise to unique physicochemical properties that are of interest in the development of advanced materials and as a scaffold in medicinal chemistry.[1] Accurate and comprehensive characterization is the bedrock of reproducible scientific research, ensuring the purity and identity of the compound before its use in further applications. NMR spectroscopy stands as the cornerstone technique for the structural elucidation of such organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1]

This guide will delve into the specific NMR spectral features of this compound, explaining how the electronic effects of the substituents influence the chemical shifts of the pyrrole and phenyl ring nuclei.

Foundational Principles: Understanding the NMR Signature

The NMR spectrum of this compound is governed by the chemical environments of its constituent protons (¹H) and carbons (¹³C). The key structural features influencing the spectra are:

  • The 2,5-dimethylpyrrole ring: The two methyl groups and two vinyl protons on the pyrrole ring are chemically equivalent due to the molecule's symmetry. The protons on the pyrrole ring typically resonate in the olefinic region of the ¹H NMR spectrum.

  • The 1,4-disubstituted (para) phenyl ring: The phenyl ring protons will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, due to the symmetry of the para-substitution.

  • The Cyano Group (-CN): This strongly electron-withdrawing group significantly deshields the adjacent phenyl protons and carbons, causing their signals to shift downfield (to a higher ppm value).[1] This effect is transmitted through the aromatic system.

The combination of these structural elements leads to a unique and predictable NMR fingerprint.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating system for NMR analysis relies on a meticulous and well-documented experimental procedure. The following protocol is designed for a standard 400 MHz NMR spectrometer.

3.1. Sample Preparation

  • Analyte: this compound (light yellow to brown crystalline powder).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-30 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent using a calibrated pipette.

    • Gently vortex or sonicate the vial until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

3.2. NMR Instrument Parameters

The following are typical acquisition parameters. Instrument-specific adjustments may be necessary.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz101 MHz
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.2 s
Spectral Width16 ppm240 ppm
Temperature298 K298 K

Data Interpretation and Spectral Assignment

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on established principles of substituent effects on chemical shifts.

4.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals:

  • Phenyl Protons (AA'BB' System): The protons on the cyanophenyl ring will appear as two doublets in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the cyano group (H-3', H-5') will be more deshielded and appear further downfield than the protons ortho to the pyrrole ring (H-2', H-6').

  • Pyrrole Protons: The two equivalent protons on the pyrrole ring (H-3, H-4) will appear as a singlet, typically in the range of 5.8-6.2 ppm.

  • Methyl Protons: The six equivalent protons of the two methyl groups (at C-2 and C-5) will appear as a sharp singlet in the upfield region, generally around 2.0-2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.75Doublet2HH-3', H-5' (Phenyl)
~ 7.40Doublet2HH-2', H-6' (Phenyl)
~ 6.00Singlet2HH-3, H-4 (Pyrrole)
~ 2.10Singlet6H-CH₃ (at C-2, C-5)

4.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals due to the molecule's symmetry.

  • Cyanophenyl Carbons: The carbon of the cyano group will appear around 118-120 ppm. The quaternary carbon attached to the pyrrole (C-1') and the quaternary carbon attached to the cyano group (C-4') will also be visible. The two pairs of equivalent methine carbons (C-2'/C-6' and C-3'/C-5') will be present in the aromatic region (120-145 ppm).

  • Pyrrole Carbons: The two equivalent quaternary carbons bearing the methyl groups (C-2, C-5) will be downfield in the pyrrole region, while the two equivalent methine carbons (C-3, C-4) will be further upfield.

  • Methyl Carbons: The two equivalent methyl carbons will give a single signal in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 142.0C-1' (Phenyl)
~ 133.0C-3', C-5' (Phenyl)
~ 129.5C-2, C-5 (Pyrrole)
~ 126.0C-2', C-6' (Phenyl)
~ 118.5-CN
~ 112.0C-4' (Phenyl)
~ 107.0C-3, C-4 (Pyrrole)
~ 13.0-CH₃ (at C-2, C-5)

Visualizing the Structure and Workflow

Diagrams are essential for visualizing molecular structure and experimental logic.

5.1. Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

5.2. Analytical Workflow

The logical flow from sample to final characterization is a critical component of a self-validating protocol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H Spectrum transfer->H1_NMR C13_NMR Acquire ¹³C Spectrum transfer->C13_NMR process Fourier Transform, Phase & Baseline Correction H1_NMR->process C13_NMR->process calibrate Calibrate Spectra (TMS or Residual Solvent) process->calibrate assign_H1 Assign ¹H Signals (Shift, Multiplicity, Integration) calibrate->assign_H1 assign_C13 Assign ¹³C Signals (Chemical Shift) calibrate->assign_C13 structure Confirm Structure assign_H1->structure assign_C13->structure

Caption: Standard workflow for NMR-based structural characterization.

Conclusion

NMR spectroscopy provides an exceptionally powerful and definitive method for the structural characterization of this compound. By following the detailed protocol and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity and purity of their synthesized compound. The predicted ¹H and ¹³C NMR data serve as a reliable benchmark for this analysis. For complex structures or in cases of significant signal overlap, employing 2D NMR techniques such as COSY and HSQC is highly recommended to further validate the structural assignments.

References

  • Chem-Impex. This compound. [Link]

Sources

Application Notes & Protocols: Mass Spectrometry Analysis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of "1-(4-Cyanophenyl)-2,5-dimethylpyrrole," a versatile organic compound with applications in organic synthesis, materials science, and pharmaceutical development.[1][2][3] Given its aromatic structure containing both a pyrrole ring and a cyanophenyl group, tailored analytical methods are required for its accurate identification and characterization. This guide details optimized protocols for sample preparation, selection of ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—and tandem mass spectrometry (MS/MS) for structural elucidation. It is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis of novel small organic molecules.

Introduction to this compound

This compound (IUPAC name: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile) is a solid, crystalline organic compound with the molecular formula C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol .[1][2][3] Its structure, featuring a substituted pyrrole ring linked to a cyanophenyl moiety, makes it a valuable building block in various chemical syntheses.[2] The presence of nitrogen atoms and aromatic systems provides sites for ionization, making it amenable to mass spectrometry, a cornerstone analytical technique for determining molecular weight and structure.[4] This guide focuses on liquid chromatography-mass spectrometry (LC-MS) based approaches, which are highly effective for the analysis of small molecules in complex matrices.[5]

Compound Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂,
Molecular Weight 196.25 g/mol ,
CAS Number 119516-86-8,
Appearance Light yellow to brown crystalline powder
Melting Point 110 °C
Foundational Principles of Mass Spectrometry for Small Molecule Analysis

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules in a sample.[4] For small molecules like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are preferred.[6] These methods generate ions with minimal fragmentation, preserving the molecular ion for accurate mass determination.[7][8]

The choice between ESI and APCI is critical and depends on the analyte's polarity and thermal stability.[9]

  • Electrospray Ionization (ESI): Ideal for polar and moderately polar molecules that can be ionized in solution.[10] It is a very gentle technique, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): Suited for less polar, more volatile, and thermally stable compounds.[10][11] APCI involves vaporizing the sample and then creating ions through gas-phase reactions, which can be beneficial for molecules that do not ionize well with ESI.[11]

Tandem mass spectrometry (MS/MS) is employed for structural elucidation.[12] In this technique, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[13] The fragmentation pattern provides a "fingerprint" of the molecule's structure.[14]

Experimental Protocols
3.1. Sample Preparation

Proper sample preparation is paramount to obtaining high-quality mass spectrometry data, as it enhances sensitivity and reduces background noise.[15]

Protocol for Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Perform a serial dilution of the stock solution. For instance, take 100 µL of the 1 mg/mL stock and dilute it with 9.9 mL of the initial solvent to obtain a 10 µg/mL working solution.

  • Final Dilution for Analysis (e.g., 100 ng/mL): Further dilute the working solution to achieve a final concentration appropriate for the instrument's sensitivity. A typical starting concentration for high-sensitivity instruments is in the low ng/mL range.[16]

  • Filtration: If any particulates are visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.[16]

  • Solvent Considerations: Ensure the final solvent composition is compatible with the LC mobile phase to maintain good peak shape. For ESI, the solvent should support ionization; typically a mixture of water, methanol, or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is used.[6]

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

An LC-MS system provides separation of the analyte from the sample matrix prior to mass analysis, which is crucial for complex samples.[5]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepared Sample (e.g., 100 ng/mL in MeOH/H2O) Autosampler Autosampler Injection Prep->Autosampler Inject Column C18 Reverse-Phase Column Autosampler->Column Load Separation Gradient Elution Column->Separation Separate IonSource Ion Source (ESI or APCI) Separation->IonSource Elute MassAnalyzer Mass Analyzer (e.g., Q-TOF) IonSource->MassAnalyzer Ionize & Transfer Detector Detector MassAnalyzer->Detector Separate Ions Data Data Acquisition & Processing Detector->Data Signal

Caption: LC-MS workflow for the analysis of this compound.

Optimized LC Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent separation for small aromatic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid improves protonation in positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase LC.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute compounds of moderate polarity.
Flow Rate 0.4 mL/minSuitable for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Volume 2-5 µLBalances sensitivity with potential for column overload.
3.3. Mass Spectrometer Configuration

A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for this analysis due to its high resolution and mass accuracy, which are crucial for formula determination and compound identification.[17][18]

Instrument Parameters for ESI and APCI:

ParameterESI SettingAPCI SettingRationale
Ionization Mode PositivePositiveThe nitrogen atoms are readily protonated.
Capillary Voltage 3.5 kVN/AOptimizes the electrospray process.
Corona Current N/A4 µAInitiates chemical ionization in the gas phase.[11]
Nebulizer Gas 45 psi50 psiAssists in droplet formation and desolvation.
Drying Gas Flow 10 L/min8 L/minAids in solvent evaporation.
Drying Gas Temp. 325 °C350 °CEnsures complete desolvation/vaporization.[11]
Fragmentor Voltage 120 V120 VCan be adjusted to control in-source fragmentation.
Mass Range 50 - 500 m/z50 - 500 m/zCovers the expected molecular ion and fragments.
Data Analysis and Interpretation
4.1. Expected Mass Spectrum

In positive ion mode, the primary ion expected is the protonated molecule, [M+H]⁺.

  • Molecular Formula: C₁₃H₁₂N₂

  • Monoisotopic Mass: 196.1000

  • Expected [M+H]⁺: 197.1073 m/z

High-resolution mass spectrometry should be able to measure this mass with an accuracy of <5 ppm, confirming the elemental composition.

4.2. Tandem MS (MS/MS) and Fragmentation Analysis

To confirm the structure, MS/MS analysis is performed on the precursor ion (m/z 197.1073). The fragmentation pattern is key to elucidating the molecular structure.[14][19]

Fragmentation_Pathway cluster_frags Major Fragment Ions parent [M+H]⁺ m/z 197.1073 frag1 [C₈H₆N]⁺ m/z 116.0495 (Cyanophenyl cation) parent->frag1 Cleavage of Pyrrole-Phenyl Bond frag2 [C₅H₇N]⁺ m/z 81.0573 (Dimethylpyrrole moiety) parent->frag2 Cleavage of Pyrrole-Phenyl Bond frag3 [C₁₂H₁₀N]⁺ m/z 168.0808 (Loss of CH₃ + N) parent->frag3 Complex Rearrangement

Caption: Predicted fragmentation pathway for the [M+H]⁺ ion of this compound.

Interpretation of Key Fragments:

  • m/z 116.0495: This fragment likely corresponds to the cyanophenyl portion of the molecule following cleavage of the N-C bond connecting the two rings.

  • m/z 81.0573: This fragment would represent the protonated 2,5-dimethylpyrrole moiety.

  • Other Fragments: Additional losses, such as the neutral loss of HCN (27 Da) from the cyanophenyl ring or loss of methyl radicals (15 Da), may also be observed and can provide further structural confirmation.

The relative intensities of these fragments will depend on the collision energy applied. A systematic study varying the collision energy can provide a more complete picture of the fragmentation pathways.

Conclusion and Best Practices

This application note outlines a robust and reliable methodology for the mass spectrometric analysis of this compound using LC-MS/MS.

Key Recommendations for Success:

  • Method Validation: For quantitative applications, the method should be fully validated according to established guidelines, assessing linearity, accuracy, precision, and limits of detection/quantitation.

  • Ionization Source Selection: Test both ESI and APCI to determine which provides better sensitivity and stability for the specific sample matrix. The compound's moderate polarity suggests both could be viable.[10]

  • Reference Standards: Always use a well-characterized reference standard for unequivocal identification by comparing retention time and MS/MS spectra.[20]

  • Data Archiving: Store raw and processed data in a secure and organized manner to ensure data integrity and traceability.

By following these protocols, researchers can confidently identify and characterize this compound, facilitating its use in research and development.

References
  • Chernushevich, I. V., Loboda, A. V., & Standing, K. G. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]
  • Wang, Y., & Gu, H. (2010). Compound Identification Using Partial and Semi-partial Correlations for Gas Chromatography Mass Spectrometry Data. Analytical Chemistry, 82(17), 7033–7041. [Link]
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • MtoZ Biolabs. (n.d.). How to Use Library Search Results to Identify Compounds in Mass Spectra?
  • Dargan, P. I., & Wood, D. M. (2012). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 58(5), 828-830. [Link]
  • Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Semantic Scholar. (n.d.). An introduction to quadrupole-time-of-flight mass spectrometry.
  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
  • ResearchGate. (n.d.). An Introduction to quadrupole-time-of-flight mass spectrometry.
  • PubMed. (2022). Compound Identification Strategies in Mass Spectrometry-Based Metabolomics and Pharmacometabolomics.
  • Longdom Publishing. (n.d.). Keys to Precise Compound Identification in Mass Spectrometry Techniques.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • Wikipedia. (n.d.). Mass spectrometry.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
  • Wikipedia. (n.d.). Electrospray ionization.
  • NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Paal-Knorr Synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding the Paal-Knorr pyrrole synthesis for this specific N-aryl substituted pyrrole.

Core Principles: The Paal-Knorr Reaction Mechanism

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2] In the synthesis of this compound, the reaction involves the condensation of 2,5-hexanedione with 4-aminobenzonitrile.

The reaction proceeds through several key steps:

  • Amine Attack & Hemiaminal Formation: The primary amine (4-aminobenzonitrile) attacks one of the protonated carbonyl groups of the 1,4-diketone (2,5-hexanedione) to form a hemiaminal intermediate.[3]

  • Cyclization: An intramolecular attack by the nitrogen on the second carbonyl group leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative. This cyclization is often the rate-determining step.[3][4]

  • Dehydration: The cyclic intermediate undergoes a two-step dehydration (elimination of two water molecules) to yield the final aromatic pyrrole ring.[2]

The entire process is acid-catalyzed, which facilitates both the initial carbonyl activation and the final dehydration steps.[2]

Paal_Knorr_Mechanism cluster_steps Reaction Pathway diketone 2,5-Hexanedione hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Amine (Attack on C=O) amine 4-Aminobenzonitrile cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->cyclic_intermediate Intramolecular Cyclization product This compound cyclic_intermediate->product - 2 H₂O (Dehydration)

Caption: Paal-Knorr reaction mechanism for pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Paal-Knorr synthesis a preferred method for preparing 1-aryl-2,5-dimethylpyrroles? The Paal-Knorr synthesis is one of the most straightforward and efficient methods for constructing the pyrrole ring.[2] It is a one-pot reaction that often gives high yields and utilizes readily available starting materials (a 1,4-diketone and a primary amine).[2][5] This makes it highly attractive for synthesizing libraries of N-substituted pyrroles for applications in medicinal chemistry and materials science.[6][7]

Q2: What role does the acid catalyst play, and which one should I choose? The acid catalyst is crucial as it protonates the carbonyl groups of the diketone, making them more electrophilic and susceptible to nucleophilic attack by the amine.[8] It also facilitates the final dehydration steps. While strong acids can be used, weakly acidic conditions (e.g., acetic acid) are often preferred to prevent side reactions, particularly the formation of furan derivatives.[1][9] Modern methods have employed a wide range of catalysts, including Brønsted acids (p-TsOH), Lewis acids (Sc(OTf)₃, FeCl₃), and heterogeneous solid acids, which can offer benefits like milder conditions and easier workup.[2][9][10]

Q3: My amine, 4-aminobenzonitrile, is not very reactive. Will this be a problem? Yes, this is a critical consideration. The cyano group (-CN) is strongly electron-withdrawing, which reduces the nucleophilicity of the amine nitrogen in 4-aminobenzonitrile.[8] This can make the reaction slower or require more forcing conditions (higher temperature, longer reaction time) compared to reactions with electron-rich or simple alkyl amines.[9] Optimization of the catalyst and reaction conditions is key to success.

Q4: Can this reaction be performed under "green" or solvent-free conditions? Absolutely. Significant progress has been made in developing more environmentally friendly Paal-Knorr protocols.[2][5] Reactions can be run in water, ionic liquids, or under solvent-free conditions, often aided by microwave irradiation or mechanochemical activation (ball-milling).[11][12][13] These methods can dramatically reduce reaction times, minimize waste, and sometimes improve yields.[11]

Troubleshooting Guide

Issue 1: My reaction yield is very low or the reaction is not proceeding to completion.

  • Possible Cause A: Insufficient Reactivity of the Amine.

    • Explanation: As mentioned, the electron-withdrawing cyano group on 4-aminobenzonitrile decreases its nucleophilicity, slowing the reaction.[8]

    • Solution:

      • Increase Temperature: Gently increase the reaction temperature. If running in ethanol, try refluxing. For solvent-free conditions, heating to 60-80 °C is common.[9] Be cautious, as excessive heat can cause degradation.[14]

      • Optimize Catalyst: If using a weak acid like acetic acid isn't effective, consider a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid catalyst. Molecular iodine has also been shown to be a simple and effective catalyst.[15]

      • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Due to the deactivated amine, the reaction may simply require more time to reach completion.

  • Possible Cause B: Impure Starting Materials.

    • Explanation: The purity of the 2,5-hexanedione is crucial. Impurities can lead to undesired side products and lower the overall yield.[9]

    • Solution:

      • Verify Purity: Check the purity of your 2,5-hexanedione by NMR or GC-MS.

      • Purify if Necessary: If impure, distill the 2,5-hexanedione before use. Ensure your 4-aminobenzonitrile is of high purity and stored correctly.

  • Possible Cause C: Suboptimal pH.

    • Explanation: The reaction requires acid catalysis, but excessively strong acidic conditions (pH < 3) can strongly favor the formation of 2,5-dimethylfuran as the major byproduct.[1][9]

    • Solution:

      • Use a Weak Acid: Acetic acid is often an excellent choice as it can serve as both the catalyst and the solvent.[1]

      • Use Catalytic Amounts: If using a strong acid like p-TsOH, use it in catalytic amounts (e.g., 5-10 mol%).

Issue 2: I am observing a significant byproduct. I suspect it's a furan.

  • Explanation: The acid-catalyzed self-condensation of 1,4-diketones to form furans is the most common competing reaction in the Paal-Knorr synthesis.[8][9] This pathway becomes dominant in the absence of a sufficiently nucleophilic amine or at very low pH.

Byproduct_Formation cluster_pyrrole Desired Pathway (Pyrrole) cluster_furan Side Reaction (Furan) start 2,5-Hexanedione + H⁺ pyrrole_path Attack by 4-Aminobenzonitrile start->pyrrole_path Weakly Acidic (pH > 3) furan_path Intramolecular Attack by Enol Oxygen start->furan_path Strongly Acidic (pH < 3) pyrrole_product Target Pyrrole pyrrole_path->pyrrole_product furan_product 2,5-Dimethylfuran furan_path->furan_product

Caption: Competing pathways in the Paal-Knorr synthesis.

  • Solutions:

    • Control Acidity: Avoid strong mineral acids like HCl or H₂SO₄. Switch to acetic acid or a milder Lewis acid catalyst.[1]

    • Ensure Amine Presence: Add the diketone to a solution already containing the amine and catalyst, rather than the other way around, to ensure the amine is present to compete with the furan cyclization pathway.

    • Use an Excess of Amine: Using a slight excess of the amine (e.g., 1.1 - 1.2 equivalents) can help push the equilibrium towards the desired pyrrole product.

Issue 3: I am having difficulty purifying the product by column chromatography.

  • Possible Cause A: Product Streaking.

    • Explanation: Pyrroles, while aromatic, still possess a basic nitrogen lone pair that can interact strongly with the acidic silica gel, causing streaking and poor separation.

    • Solution:

      • Add a Deactivating Agent: Add a small amount of triethylamine (~0.5-1%) or a few drops of ammonia solution to your eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper bands.

      • Use Neutral Alumina: For particularly problematic separations, consider using neutral alumina instead of silica gel for your column chromatography.

  • Possible Cause B: Similar Polarity of Product and Impurities.

    • Explanation: Unreacted 4-aminobenzonitrile can sometimes have a similar polarity to the product, making separation difficult.

    • Solution:

      • Aqueous Wash: Before chromatography, perform a liquid-liquid extraction and wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted basic amine. Then, wash with a base (e.g., sat. NaHCO₃) to remove any acidic catalyst before drying and concentrating. Caution: Ensure your product is stable to these conditions.

      • Optimize Eluent System: Systematically test different solvent systems using TLC. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Sometimes a switch to a different solvent system (e.g., Dichloromethane/Methanol) can provide better separation.[12]

Data Summary Tables

Table 1: Comparison of Catalysts for Paal-Knorr Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid Acetic Acid, p-TsOH[14]Solvent or catalytic amount, heatInexpensive, readily availableCan lead to furan byproduct if too strong/concentrated[9]
Lewis Acid FeCl₃, Sc(OTf)₃, ZnCl₂[3][10]Catalytic amount, often milder temp.High efficiency, can be water-tolerantMore expensive, may require anhydrous conditions
Heterogeneous Montmorillonite Clay, Silica Sulfuric Acid[2][15]Solvent-free or inert solvent, heatEasy removal (filtration), recyclable[14]May have lower activity, mass transfer limitations
Other Molecular Iodine (I₂)[15]5-10 mol%, solvent-free, RT or heatVery simple, mild, effective for less reactive aminesVolatile, requires proper handling

Table 2: Effect of Reaction Conditions

ConditionVariationGeneral OutcomeRationale / Notes
Solvent Acetic AcidGood yields, acts as solvent and catalystIdeal for preventing furan formation.[1]
EthanolCommon choice, allows for reflux temperaturesGood general-purpose solvent.
Solvent-FreeOften faster, higher concentrationEnvironmentally friendly, may require heating to melt solids.[11]
Temperature Room TempPossible with highly active catalysts (e.g., I₂)Minimizes degradation of sensitive functional groups.[15]
60-100 °CCommon for less reactive aminesBalances reaction rate against potential byproduct formation.[14]
MicrowaveVery rapid (minutes)Can significantly improve yields and reduce side reactions.[16][17]
Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific lab conditions and reagent purity.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • 4-Aminobenzonitrile (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzonitrile (1.05 eq).

  • Add glacial acetic acid (enough to fully dissolve the amine and create a stirrable mixture, approx. 4-5 mL per gram of amine).

  • Add 2,5-hexanedione (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting amine, the diketone (visualize with a KMnO₄ stain), and the reaction mixture. The product should appear as a new, less polar spot than the amine. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing a generous amount of water and ethyl acetate.

  • Slowly add saturated NaHCO₃ solution to neutralize the acetic acid. Caution: CO₂ evolution will occur. Swirl gently and vent frequently until effervescence ceases.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and increasing polarity). Add ~0.5% triethylamine to the eluent to prevent streaking.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield This compound as a solid.

References
  • Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. (n.d.).
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology.
  • Biomimetic synthesis of 1-aryl-2,5-dimethyl pyrroles using egg white nano-ovalbumin at room temperature under solvent-free conditions. (n.d.). Iranian Journal of Catalysis.
  • ResearchGate. (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
  • MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
  • ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF.
  • Full article: Synthesis of highly substituted pyrroles using ultrasound in aqueous media. (n.d.). Taylor & Francis Online.
  • PMC - NIH. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.
  • Simple Synthesis of Substituted Pyrroles. (n.d.). The Journal of Organic Chemistry.
  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
  • Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. (2019). ACS Medicinal Chemistry Letters.
  • Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. (n.d.). UCL Discovery.
  • Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. (n.d.). The Journal of Organic Chemistry.
  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). PubMed.
  • Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. (2021). PMC - PubMed Central.
  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020). YouTube.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 452-463.

Sources

Technical Support Center: Synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This valuable compound serves as a critical building block in pharmaceutical development, materials science, and organic synthesis.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered during its preparation via the Paal-Knorr synthesis, a robust method for creating substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[3][4]

Our goal is to move beyond rote procedural steps and empower you with the underlying chemical principles to diagnose issues, optimize conditions, and achieve high-yield, high-purity outcomes consistently.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses the most frequently encountered experimental hurdles in a direct question-and-answer format.

Issue 1: The Reaction Yield is Unexpectedly Low or Zero.

Question: I've followed the standard protocol of reacting 4-aminobenzonitrile with 2,5-hexanedione in refluxing acetic acid, but my final yield is far below the expected >80%. What's going wrong?

This is the most common issue, and it typically stems from one of three areas: catalysis, reagent quality, or reaction conditions.

Potential Causes & Recommended Solutions

  • Ineffective Catalysis: The Paal-Knorr reaction requires an acid catalyst to protonate one of the dicarbonyl's ketone groups, making it more electrophilic and susceptible to nucleophilic attack by the amine.[3][5] If the catalysis is inefficient, the reaction rate plummets.

    • Solution 1: Verify Catalyst Acidity. While glacial acetic acid often serves as both solvent and catalyst, its effectiveness can be diminished by water. Ensure you are using glacial acetic acid. For less reactive amines, a stronger catalyst may be needed. A catalytic amount of p-toluenesulfonic acid (p-TsOH) can significantly accelerate the reaction.[6] However, be cautious: excessively strong acidic conditions (pH < 3) can promote the acid-catalyzed self-condensation of 2,5-hexanedione to form a furan byproduct, which will lower your yield.[7][8][9]

    • Solution 2: Consider Alternative Catalysts. Modern variations have shown that a wide range of Brønsted or Lewis acids can be effective, sometimes under milder conditions.[4] If your substrate is sensitive, exploring catalysts like Sc(OTf)₃ or even microwave-assisted heating could dramatically improve yields and reduce reaction times.[7][10]

  • Poor Reagent Quality: The purity of your starting materials is paramount.

    • Solution 1: Check 4-Aminobenzonitrile. This amine can oxidize and discolor over time. Using old or discolored starting material can introduce impurities that interfere with the reaction. Use freshly purchased or recrystallized 4-aminobenzonitrile for best results.

    • Solution 2: Purify 2,5-Hexanedione (Acetonylacetone). This dicarbonyl compound can also degrade. If it is old or discolored, consider purifying it by distillation before use.[7] Impurities can lead to undesired side products, complicating purification and reducing the overall yield.[9]

  • Suboptimal Reaction Conditions: Time and temperature are critical variables.

    • Solution: Monitor the Reaction. Do not simply run the reaction for a "standard" amount of time. The best practice is to monitor the consumption of the limiting reagent (typically the 4-aminobenzonitrile) using Thin Layer Chromatography (TLC).[7][8] Once the starting material spot disappears, the reaction is complete. Prolonged heating after completion can lead to degradation and the formation of tarry byproducts.[7][11]

Issue 2: The Final Product is an Oil or Fails to Crystallize.

Question: After the workup, I'm left with a dark, oily residue instead of the expected solid product. How can I isolate my compound?

This is a classic purification challenge, often caused by residual solvent, impurities, or the inherent properties of the crude product.

Potential Causes & Recommended Solutions

  • Presence of Impurities: Tarry byproducts or unreacted starting materials can act as a "eutectic" mixture, depressing the melting point of your product and preventing crystallization.

    • Solution 1: Initial Purification. First, ensure all acetic acid has been removed during the workup by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.[11] Then, wash with brine and dry thoroughly over an anhydrous salt like Na₂SO₄ or MgSO₄.[8][11]

    • Solution 2: Column Chromatography. If the crude product is very impure (as indicated by multiple spots on TLC), direct crystallization will be difficult. Purify the crude oil via silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[8]

    • Solution 3: Recrystallization. Once a semi-pure solid or oil is obtained, recrystallization is the most effective final purification step. For this compound, a mixed solvent system is often effective. A good starting point is dissolving the crude product in a minimum amount of hot ethanol or methanol and then slowly adding water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly.[8] Collecting the resulting crystals by vacuum filtration should yield a pure product.[8]

Issue 3: The Reaction Mixture Turns Very Dark or Black.

Question: During reflux, my reaction mixture turned from yellow to a deep brown or black. Is this normal?

Potential Cause & Recommended Solution

  • Degradation/Charring: This is a strong indicator of product or starting material degradation, often due to excessively high temperatures or prolonged reaction times under harsh acidic conditions.[11]

    • Solution: Reduce Temperature and Time. This is a clear signal that the reaction conditions are too harsh for your specific substrate.[4][6] Consider running the reaction at a lower temperature (e.g., 80-100 °C instead of a full reflux in acetic acid) for a longer period. As mentioned before, microwave-assisted synthesis can be an excellent alternative, providing rapid heating to a precise temperature for a much shorter duration, which often prevents charring.[10][11] Monitoring by TLC is crucial to avoid unnecessary heating.[7]

Experimental Protocols & Data

To provide a practical framework, here are a standard protocol and a table summarizing typical reaction conditions.

Standard Laboratory Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-aminobenzonitrile (1.0 eq) and 2,5-hexanedione (1.1 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid to serve as both the solvent and catalyst (approx. 5-10 mL per gram of amine).

  • Heating & Monitoring: Heat the mixture to a gentle reflux (around 118 °C). Monitor the reaction's progress every 30 minutes using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water, which should cause the crude product to precipitate.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.[8]

Table 1: Comparison of Paal-Knorr Reaction Conditions
CatalystSolventTemperature (°C)TimeTypical YieldReference Insight
Glacial Acetic AcidAcetic Acid~118 (Reflux)2-4 h>80%The classic, robust method, but can be harsh.[8]
p-TsOH (catalytic)Toluene~110 (Reflux)1-3 hHighGood for less reactive amines; requires a Dean-Stark trap to remove water.[11]
None (Microwave)Ethanol80-1405-30 minOften >90%Significantly reduces reaction time and can prevent degradation.[8][11]
Iron(III) ChlorideWaterRoom Temp - 80°C1-2 hGood to ExcellentA milder, more environmentally friendly "green chemistry" approach.[12]

Visualizing the Process

To better understand the chemistry and workflow, the following diagrams illustrate the reaction mechanism and a troubleshooting decision path.

Diagram 1: The Paal-Knorr Reaction Mechanism

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Amine 4-Aminobenzonitrile Attack1 2. Nucleophilic Attack by Amine Amine->Attack1 Diketone 2,5-Hexanedione Protonation 1. Protonation of Carbonyl (Acid Cat.) Diketone->Protonation Protonation->Attack1 Hemiaminal Hemiaminal Intermediate Attack1->Hemiaminal Forms C-N bond Cyclization 3. Intramolecular Attack on Second Carbonyl Hemiaminal->Cyclization Dihydroxypyrrolidine 2,5-Dihydroxy -tetrahydropyrrole Cyclization->Dihydroxypyrrolidine Forms Ring Dehydration 4. Double Dehydration Dihydroxypyrrolidine->Dehydration Product 1-(4-Cyanophenyl) -2,5-dimethylpyrrole Dehydration->Product Aromatization

Caption: Simplified mechanism of the acid-catalyzed Paal-Knorr synthesis.

Diagram 2: General Experimental Workflow

Workflow Start Combine Reactants & Catalyst/Solvent Heat Heat Reaction Mixture (Reflux or MW) Start->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool & Quench (Ice Water) Monitor->Workup Complete Filter Vacuum Filtration Workup->Filter Purify Recrystallization or Chromatography Filter->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: High-level workflow for synthesis and purification.

Diagram 3: Troubleshooting Low Yield

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Yield CheckTLC Analyze TLC of Crude Mixture Start->CheckTLC UnreactedSM Significant Unreacted Starting Material? CheckTLC->UnreactedSM Byproducts Multiple Side Products or Streaking? CheckTLC->Byproducts NoProduct No Product Spot, Only Baseline/Origin? CheckTLC->NoProduct Sol_Unreacted Increase Reaction Time OR Use Stronger Catalyst UnreactedSM->Sol_Unreacted Sol_Byproducts Lower Temperature OR Check Reagent Purity Byproducts->Sol_Byproducts Sol_NoProduct Verify Reagent Identity & Catalyst Acidity NoProduct->Sol_NoProduct

Caption: Decision tree for diagnosing the cause of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Why is the Paal-Knorr synthesis the preferred method for this compound? The Paal-Knorr synthesis is exceptionally reliable and straightforward for producing N-substituted pyrroles.[4] Its starting materials, 2,5-hexanedione and primary amines, are readily available, and the reaction is generally high-yielding, making it efficient for both small-scale research and larger-scale production.[4]

Q2: Can I run this reaction without a solvent? Yes, solvent-free conditions have been successfully employed, often in combination with a solid-supported catalyst or microwave irradiation.[13] This "green chemistry" approach reduces solvent waste and can sometimes accelerate the reaction.

Q3: My starting amine, 4-aminobenzonitrile, has a strong electron-withdrawing group (-CN). Does this affect the reaction? Yes, it does. Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the amine's nitrogen atom.[9][14] This can slow the reaction down compared to an aniline with electron-donating groups. This is a key reason why ensuring effective catalysis and allowing for sufficient reaction time are critical for this specific synthesis.[14]

Q4: What are the key safety precautions I should take? Standard laboratory safety protocols should be followed. Glacial acetic acid is corrosive and should be handled in a fume hood. 2,5-Hexanedione is a neurotoxin and should be handled with appropriate personal protective equipment (gloves, safety glasses). Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

References

  • Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Benchchem. (n.d.). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles.
  • Benchchem. (n.d.). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Paal-Knorr Furan Synthesis.
  • LookChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Hotel InterContinental Warszawa. (n.d.). This compound.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
  • Chem-Impex. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists.
  • Organic Syntheses. (n.d.). Procedure.
  • Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism?
  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
  • (2018). Key reactions in heterocycle synthesis.
  • Organic Syntheses. (2021). Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • ResearchGate. (2025). Preparation of 2,5-dimethyl-1-phenylpyrrole.

Sources

Technical Support Center: Purification of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole via recrystallization. We will move beyond a simple protocol to explore the underlying principles, troubleshoot common experimental challenges, and answer frequently asked questions, ensuring you can achieve the highest possible purity for your downstream applications.

Section 1: Compound Profile and Recrystallization Fundamentals

This compound is a versatile building block in medicinal chemistry and materials science.[1][2] Its purity is paramount, as trace impurities can significantly impact reaction outcomes, biological activity, and material properties. Recrystallization remains the gold-standard technique for purifying such crystalline solids.

Compound Physical Properties:

PropertyValueSource(s)
CAS Number 119516-86-8[1][3][4]
Molecular Formula C₁₃H₁₂N₂[1][3][4]
Molecular Weight 196.25 g/mol [1][3][4]
Appearance Light yellow to brown crystalline powder[1][2][4]
Melting Point (MP) 110 °C[1][4][5]
Purity (Typical) ≥98% (GC)[1][2][4]

The Principle of Recrystallization:

The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

Section 2: Standard Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound. Ethanol is often a suitable solvent, but a mixed-solvent system like methanol/water can also be effective.[6]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount (approx. 50 mg) of the crude solid in a test tube. Add a suitable solvent (e.g., ethanol, methanol, isopropanol) dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable. The ideal solvent should require heating to dissolve the solid.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point, allowing time for dissolution after each addition to avoid using an excess.[7]

  • Decolorization (Optional): If the hot solution is highly colored, it may indicate the presence of colored impurities. Remove the flask from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny seed crystal of the pure compound.[10][11]

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point at or very near 110 °C indicates high purity.

Recrystallization Workflow Diagram:

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Validation start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Optional: Add Charcoal, Reheat dissolve->decolorize If colored hot_filter Hot Gravity Filtration dissolve->hot_filter If insoluble impurities decolorize->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry validate Validate Purity (MP) dry->validate

Caption: Standard workflow for recrystallization.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My compound won't crystallize upon cooling. What should I do?

A1: This is the most common issue and usually stems from two primary causes: using too much solvent or the solution being supersaturated.[10][11]

  • Cause 1: Excess Solvent: The concentration of the compound is too low for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[11] Allow the solution to cool again.

  • Cause 2: Supersaturation: The solution holds more dissolved compound than it theoretically should. Crystal growth requires a nucleation site to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9][10]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystallization.[11]

    • Solution 3 (Forced Cooling): If scratching and seeding fail, further cooling in a salt-ice bath may be necessary.[8]

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens if the compound is significantly impure or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1 (Re-dissolve and Dilute): Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[10]

  • Solution 2 (Slow Cooling): Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water or leaving it on a cooling hotplate. This gives the molecules more time to align into a crystal lattice.[10]

  • Solution 3 (Change Solvent): If the problem persists, the chosen solvent may be inappropriate. A lower-boiling point solvent or a different mixed-solvent system should be tested.

Q3: My final product is still colored (yellow/brown). How can I obtain a colorless product?

A3: The light yellow to brown color is characteristic of the compound, but darker colors may indicate impurities.[1][4] Pyrrole compounds can be susceptible to air oxidation, which can lead to coloration.[12]

  • Solution 1 (Activated Charcoal): Highly colored, non-polar impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your target compound, reducing the yield.

  • Solution 2 (Inert Atmosphere): If the compound is particularly sensitive, performing the dissolution and cooling steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: The recovery yield is very low. What are the common causes and solutions?

A4: A low yield (e.g., <70%) can be frustrating. Several factors could be responsible.

  • Cause 1 (Excess Solvent): This is the most frequent reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[11]

    • Solution: Always use the minimum amount of hot solvent for dissolution. If you suspect excess solvent was used, you can try to recover more product by evaporating some of the mother liquor and cooling it again for a second crop of crystals.

  • Cause 2 (Premature Crystallization): The product crystallized in the filter paper during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the filtration as quickly as possible.[8]

  • Cause 3 (Excessive Washing): Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can redissolve some of the product.[7]

    • Solution: Use a minimal amount of ice-cold solvent for washing.

Q5: The melting point of my recrystallized product is broad or lower than the expected 110 °C. What does this indicate?

A5: This is a definitive sign that the sample is still impure. Impurities disrupt the crystal lattice, causing the solid to melt over a wider range and at a lower temperature.

  • Solution: A second recrystallization is necessary. Ensure that the chosen solvent and technique are optimal. If the melting point does not improve after a second recrystallization, the impurity may have very similar solubility properties to your compound, and an alternative purification method, such as column chromatography, may be required.

Troubleshooting Decision Tree:

G start Problem Occurred no_xtal No Crystals Formed start->no_xtal oil_out Compound 'Oiled Out' start->oil_out low_yield Low Recovery Yield start->low_yield impure_mp Impure by MP start->impure_mp sol_a1 Boil Off Solvent, Re-cool no_xtal->sol_a1 Suspect excess solvent sol_a2 Scratch Flask or Add Seed Crystal no_xtal->sol_a2 Suspect supersaturation sol_b1 Re-heat, Add More Solvent, Cool Slowly oil_out->sol_b1 sol_c1 Use Minimum Hot Solvent low_yield->sol_c1 sol_c2 Pre-heat Funnel for Hot Filtration low_yield->sol_c2 sol_c3 Wash with Minimal Ice-Cold Solvent low_yield->sol_c3 sol_d1 Perform a Second Recrystallization impure_mp->sol_d1 sol_b2 Change Solvent System sol_b1->sol_b2 If problem persists sol_d2 Consider Column Chromatography sol_d1->sol_d2 If MP still not sharp

Caption: Decision tree for troubleshooting recrystallization.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound? A: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. Based on its properties, good starting points are alcohols like ethanol, methanol, or isopropanol.[5] Methanol is explicitly mentioned as a solvent.[5] A mixed-solvent system, such as methanol/water or ethanol/water, where the compound is soluble in the alcohol but insoluble in water, is also a powerful option.[6]

Q: What are the likely impurities in my crude sample? A: If the compound was synthesized via the Paal-Knorr reaction, common impurities include unreacted starting materials (acetonylacetone and 4-aminobenzonitrile) and potential side products like furan derivatives, which can form under overly acidic conditions.[6][13][14] Degradation products from exposure to air or light are also possible.[12]

Q: How do I properly store the purified compound? A: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture and oxygen. To prevent potential degradation from light, an amber-colored vial is recommended. For long-term stability, storage at low temperatures (2-8 °C) in a refrigerator or freezer is advised.[1][4]

References

  • 1-(4-cianofenil)-2,5-dimetilpirrol - Chem-Impex. [Link]
  • 1-(4-cyanophényl)-2,5-diméthylpyrrole - Chem-Impex. [Link]
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
  • Recrystallization - University of Colorado Boulder. [Link]
  • This compound - LookChem. [Link]
  • Recrystallization - Part 2 - University of Massachusetts. [Link]
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. [Link]
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
  • Paal–Knorr synthesis - Wikipedia. [Link]
  • When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. - MBB College. [Link]
  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchG
  • 2,5-dimethylpyrrole - Organic Syntheses Procedure. [Link]
  • This compound - Chem-Impex. [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the Paal-Knorr synthesis of this valuable pyrrole intermediate.

Introduction: The Paal-Knorr Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Paal-Knorr reaction. This robust and versatile method involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione (acetonylacetone), with a primary amine, in this case, 4-aminobenzonitrile. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1][2]

While the Paal-Knorr synthesis is a powerful tool, the presence of an electron-withdrawing cyano group on the aromatic amine can influence the reaction kinetics and lead to the formation of specific side products. This guide will address these nuances and provide practical solutions to overcome common experimental hurdles.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired pyrrole. What are the likely causes and how can I improve the conversion?

Answer:

A low conversion rate in the Paal-Knorr synthesis of this compound can often be attributed to the reduced nucleophilicity of 4-aminobenzonitrile. The electron-withdrawing nature of the cyano group deactivates the amino group, making it a weaker nucleophile compared to aniline or other activated aromatic amines.

Likely Causes and Solutions:

  • Insufficiently Optimized Reaction Conditions:

    • Catalyst Choice: While classic Paal-Knorr reactions can be performed with protic acids like acetic acid or hydrochloric acid, these conditions may not be optimal for a less reactive amine. Consider using a Lewis acid catalyst, such as Sc(OTf)₃ or Bi(NO₃)₃, which can more effectively activate the carbonyl groups of 2,5-hexanedione.[2]

    • Temperature and Reaction Time: Due to the lower reactivity of 4-aminobenzonitrile, higher temperatures and longer reaction times may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent potential product degradation from prolonged heating.[3]

    • Solvent: While acetic acid can serve as both a solvent and a catalyst, other solvents like ethanol or even solvent-free conditions can be explored. Microwave-assisted heating in a suitable solvent can also significantly reduce reaction times and improve yields.[2]

  • Purity of Starting Materials:

    • 2,5-Hexanedione: Impurities in 2,5-hexanedione can inhibit the reaction. It is advisable to use freshly distilled dione for optimal results.

    • 4-Aminobenzonitrile: Ensure the purity of the amine, as impurities can lead to the formation of undesired side products.

Experimental Protocol for Optimization:

  • Reactant Preparation: Use purified 2,5-hexanedione (1.0 eq) and high-purity 4-aminobenzonitrile (1.1 - 1.2 eq).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the reactants in a trial solvent (e.g., glacial acetic acid or ethanol).

  • Catalyst Addition: Add a catalytic amount of your chosen acid (e.g., a few drops of concentrated HCl or a molar percentage of a Lewis acid).

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress every hour using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be purified.

Question 2: I am observing a significant amount of a non-nitrogenous byproduct. What is it likely to be, and how can I prevent its formation?

Answer:

The most common non-nitrogenous byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan derivative, in this case, 2,5-dimethylfuran.

Cause of Furan Formation:

Furan formation occurs through the acid-catalyzed intramolecular cyclization and dehydration of 2,5-hexanedione itself. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[4]

Strategies to Minimize Furan Formation:

  • pH Control: The key to suppressing furan formation is to maintain the reaction under neutral or weakly acidic conditions. Using a weak acid like acetic acid as a catalyst is generally preferred over strong mineral acids like HCl or H₂SO₄.

  • Catalyst Choice: Employing milder catalysts, including some Lewis acids or heterogeneous catalysts, can also reduce the propensity for furan formation.

  • Reaction Temperature: While higher temperatures can accelerate the desired reaction, they can also promote the acid-catalyzed self-condensation of the dione. Careful optimization of the reaction temperature is therefore essential.

Question 3: My final product is a dark, tarry material that is difficult to purify. What is causing this, and how can I obtain a cleaner product?

Answer:

The formation of dark, polymeric, or tarry materials is a common issue in Paal-Knorr synthesis, often indicative of polymerization of the starting materials or the product under harsh reaction conditions.

Causes of Polymerization:

  • Excessive Heat: Prolonged heating at high temperatures can lead to the degradation and polymerization of both the reactants and the pyrrole product.

  • Strongly Acidic Conditions: Highly acidic environments can catalyze polymerization reactions of 2,5-hexanedione.

Mitigation Strategies:

  • Temperature Control: Lower the reaction temperature and carefully monitor the reaction to avoid unnecessary heating after completion.

  • Milder Catalyst: Switch to a milder acid catalyst to reduce the likelihood of acid-catalyzed polymerization.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

Question 4: I'm concerned about potential side reactions involving the cyano group. Can it be hydrolyzed under the reaction conditions?

Answer:

Yes, the hydrolysis of the cyano group to a carboxamide or a carboxylic acid is a potential side reaction, especially if the reaction is carried out in the presence of water and a strong acid or base, and heated for an extended period.

Side Products from Cyano Group Hydrolysis:

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide: Formed by the partial hydrolysis of the cyano group.

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Formed by the complete hydrolysis of the cyano group.

How to Avoid Hydrolysis:

  • Anhydrous Conditions: While not always practical, using anhydrous solvents and reagents can minimize the risk of hydrolysis.

  • Mild Reaction Conditions: Avoid the use of strong mineral acids and prolonged heating, as these conditions favor nitrile hydrolysis.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental procedure for the synthesis of this compound?

A1: A general protocol based on the Paal-Knorr reaction is as follows:

Experimental Protocol:

  • Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 equivalent) in glacial acetic acid, add 2,5-hexanedione (1.1 equivalents).

  • Heating: Heat the reaction mixture at reflux (around 118 °C) with stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Q2: How can I purify the crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization is an effective method. A mixture of ethanol and water is often a good starting point for solvent screening.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Q3: What are the expected analytical characteristics of this compound?

A3:

Property Expected Value
Appearance Light yellow to brown crystalline powder
Melting Point Approximately 110 °C[5]
Molecular Formula C₁₃H₁₂N₂
Molecular Weight 196.25 g/mol
¹H NMR (CDCl₃) Signals corresponding to methyl protons, pyrrole ring protons, and aromatic protons.
¹³C NMR (CDCl₃) Signals for methyl carbons, pyrrole ring carbons, aromatic carbons, and the nitrile carbon.
IR (KBr) Characteristic peaks for C≡N stretching, C-H stretching (aromatic and aliphatic), and C=C stretching.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • 2,5-Hexanedione: Is a neurotoxin and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • 4-Aminobenzonitrile: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with care in a fume hood.

  • General Precautions: Always wear appropriate PPE. Use a fume hood for all manipulations of volatile and hazardous chemicals.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting strategies, the following diagrams are provided.

Paal_Knorr_Synthesis 2,5-Hexanedione 2,5-Hexanedione Reaction Reaction 2,5-Hexanedione->Reaction 4-Aminobenzonitrile 4-Aminobenzonitrile 4-Aminobenzonitrile->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Catalyzes Desired Product This compound Reaction->Desired Product Main Pathway Side Product 1 2,5-Dimethylfuran Reaction->Side Product 1 Strong Acid (pH < 3) Side Product 2 Polymeric Material Reaction->Side Product 2 Excess Heat/Strong Acid Side Product 3 Hydrolyzed Byproducts Reaction->Side Product 3 Presence of Water

Caption: Paal-Knorr synthesis of this compound and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK optimize_conditions->start Re-evaluate purification Optimize Purification optimize_conditions->purification Optimized purification->start Difficult success High Yield, Pure Product purification->success Purified

Caption: A general troubleshooting workflow for the synthesis of this compound.

References

  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem.
  • A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. Benchchem.
  • Paal, C. (1885). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 18(1), 367-371.
  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate.
  • Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. ResearchGate.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Hydrolysis of nitriles. Chemguide.
  • This compound. LookChem.
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.
  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI.
  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria.
  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI.
  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Semantic Scholar.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
  • This compound. Chem-Impex.

Sources

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and stability of this compound.

Q1: What is the recommended procedure for storing this compound to ensure its long-term stability?

A1: For optimal stability, this compound, which is a light yellow to brown crystalline powder, should be stored at 2 - 8 °C in a tightly sealed container, protected from light and moisture.[1] The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, and prolonged exposure to air should be minimized. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a recommended practice.

Q2: I've noticed a color change in my solid sample of this compound over time, from a light yellow to a darker brown. Does this indicate degradation?

A2: Yes, a noticeable darkening of the compound is a common indicator of degradation. Pyrrole-containing compounds are known to be sensitive to air and light, which can lead to the formation of colored polymeric or oxidized species. While a slight color change may not significantly impact the outcome of all experiments, it is a sign of reduced purity. For sensitive applications, it is advisable to use a fresh or purified batch of the compound.

Q3: Is this compound stable in common organic solvents?

A3: this compound exhibits moderate solubility in many common organic solvents.[2] However, the stability in solution can be solvent-dependent and is generally lower than in the solid state. Protic solvents, especially under acidic or basic conditions, can promote hydrolysis of the nitrile group. Chlorinated solvents may contain trace amounts of acid that can also accelerate degradation. For the preparation of stock solutions for long-term storage, aprotic solvents like anhydrous acetonitrile or DMSO are preferable. It is always best practice to prepare solutions fresh for each experiment whenever possible.

Q4: What are the primary degradation pathways I should be aware of for this compound?

A4: The two main points of reactivity on this compound are the pyrrole ring and the cyano group. The primary degradation pathways include:

  • Oxidation of the pyrrole ring: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening products or polymerization.[3]

  • Hydrolysis of the nitrile group: The cyano group can undergo hydrolysis under acidic or basic conditions to form a carboxamide intermediate and subsequently a carboxylic acid, 4-(2,5-dimethylpyrrol-1-yl)benzoic acid.[4][5][6]

  • Photodegradation: Exposure to UV light can induce the formation of reactive species, leading to decomposition.[7]

II. Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution

Symptoms: Your HPLC chromatogram shows the main peak for this compound along with one or more smaller, unexpected peaks, even with a newly opened vial of the compound.

Potential Causes & Troubleshooting Steps:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Actions P Unexpected peaks in HPLC of fresh solution C1 Synthesis-related impurities P->C1 C2 Degradation during sample preparation P->C2 C3 Contaminated solvent or glassware P->C3 S1 Review Certificate of Analysis (CoA) for purity C1->S1 S2 Analyze a fresh, minimally handled sample C2->S2 S3 Use fresh, HPLC-grade solvents C3->S3 S4 Ensure glassware is scrupulously clean C3->S4

  • Step 1: Verify the Purity of the Starting Material.

    • Action: Review the Certificate of Analysis (CoA) provided by the supplier. Look for the stated purity and the analytical method used for its determination (e.g., GC, HPLC).

    • Rationale: Synthesis of N-arylpyrroles can sometimes result in side products or unreacted starting materials.[8][9] Understanding the initial purity is the first step in troubleshooting.

  • Step 2: Assess Degradation During Sample Preparation.

    • Action: Prepare a sample for HPLC analysis using minimal handling. Dissolve a small amount of the solid in your mobile phase or a compatible solvent immediately before injection. Compare this to a sample that has been in solution for a longer period.

    • Rationale: The compound may be degrading upon dissolution in your chosen solvent. This is particularly relevant if the solvent is protic, acidic, or not anhydrous.

  • Step 3: Check for Contamination.

    • Action: Prepare a blank injection of your solvent. Use fresh, HPLC-grade solvents and meticulously clean glassware.

    • Rationale: Contaminants in the solvent or from previously used glassware can appear as extraneous peaks in your chromatogram.

Issue 2: Progressive Degradation of the Compound in Solution During an Experiment

Symptoms: You observe a decrease in the peak area of this compound and the appearance of new peaks in your HPLC analysis over the course of your experiment.

Potential Causes & Corrective Actions:

This issue points towards the instability of the compound under your specific experimental conditions. A systematic approach, known as a forced degradation study , can help identify the cause and develop a more stable formulation.[7][10]

Protocol for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.

    • Thermal Degradation: Keep a portion of the stock solution at 60°C.

    • Photolytic Degradation: Expose a portion of the stock solution to UV light (e.g., 254 nm) and broad-spectrum visible light at room temperature.

  • Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before HPLC injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see below for method development).

Interpreting the Results:

Stress ConditionLikely Degradation PathwayPotential Degradation Product(s)
Acidic/Basic Hydrolysis Hydrolysis of the nitrile group4-(2,5-dimethylpyrrol-1-yl)benzoic acid
Oxidative Degradation Oxidation of the pyrrole ringRing-opened products, hydroxylated derivatives
Thermal Degradation General decompositionA complex mixture of smaller molecules
Photolytic Degradation Photochemical reactionsVarious photoproducts

Corrective Actions Based on Findings:

  • If degradation is observed under acidic or basic conditions , adjust the pH of your experimental medium to be as close to neutral as possible.

  • If oxidative degradation is the issue, deaerate your solvents and consider adding an antioxidant if compatible with your experiment.

  • For thermal instability , conduct your experiment at a lower temperature.

  • If photodegradation is occurring, protect your samples from light by using amber vials or covering them with aluminum foil.

Issue 3: Developing a Stability-Indicating HPLC Method

Challenge: You need a reliable HPLC method to separate this compound from its potential degradation products.

Guidance for Method Development:

A reversed-phase HPLC (RP-HPLC) method is generally suitable for this type of compound.[11][12][13]

G cluster_0 Method Development Start cluster_1 Initial Conditions cluster_2 Optimization cluster_3 Validation Start Develop Stability-Indicating HPLC Method C1 Column: C18 (e.g., 150 x 4.6 mm, 5 µm) Start->C1 C2 Mobile Phase: Acetonitrile/Water Gradient Start->C2 C3 Detector: UV at λmax Start->C3 O1 Inject stressed samples C3->O1 O2 Adjust gradient to resolve all peaks O1->O2 O3 Modify mobile phase pH if needed O2->O3 V1 Assess peak purity O3->V1 V2 Confirm resolution > 2 V1->V2

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) in the aqueous phase can improve peak shape.

  • Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the parent compound in the mobile phase.

  • Method Validation:

    • Inject a mixture of your stressed samples from the forced degradation study.

    • Adjust the gradient to ensure that all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 2).

    • Use a photodiode array (PDA) detector to check for peak purity of the parent compound under each stress condition.

Example Starting HPLC Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at the λmax of the compound

III. Characterization of Potential Degradation Products

Understanding the likely degradation products can aid in their identification.

  • 4-(2,5-dimethylpyrrol-1-yl)benzoic acid: This is the expected product of nitrile hydrolysis.

    • Mass Spectrometry: Expect a molecular ion corresponding to an increase in mass of 17 Da (addition of H₂O) and then 1 Da (addition of another H and loss of N). The final product will have a molecular weight of 215.24 g/mol .

    • NMR Spectroscopy: The disappearance of the nitrile signal in the ¹³C NMR spectrum and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum would be indicative of this transformation.

  • Oxidized Pyrrole Derivatives:

    • Mass Spectrometry: Look for the addition of one or more oxygen atoms (mass increase of 16 Da per oxygen).

    • NMR Spectroscopy: Changes in the chemical shifts of the pyrrole protons and carbons would be expected. Ring opening would lead to a dramatic change in the entire spectrum.

IV. References

  • Benchchem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

  • Joshi, S. D., More, U. A., Kulkarni, V. H., & Katti, S. A. (2015). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. ACS Medicinal Chemistry Letters.

  • Bunton, C. A., Mhala, M. M., & Llewellyn, D. R. (1959). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.

  • Joshi, S. D., et al. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate.

  • Reddy, T. R., & Lee, S. (2015). Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & Biomolecular Chemistry.

  • Joshi, S. D., et al. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Medicinal Chemistry Research.

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.

  • Sheng, W., et al. (2014). Oxidative ring closure and metal triggered ring opening: syntheses of macrocyclic and linear hexapyrroles. Organic Letters.

  • Otsu, R., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • CymitQuimica. (n.d.). This compound.

  • Benchchem. (2025). Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments.

  • Chem-Impex. (n.d.). This compound.

  • Figure S2. Study of hydrolysis of benzonitrile. (n.d.). ResearchGate.

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.

  • Sharma, S., & Singh, G. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Sciences and Research.

  • PubChemLite. (n.d.). 4-(2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

  • The Royal Society of Chemistry. (2016). Supporting Information for: Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides.

  • LookChem. (n.d.). This compound.

  • SpectraBase. (n.d.). Dimethyl 1-butyl-4-(p-cyanophenyl)-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate.

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals.

  • ChemicalBook. (n.d.). 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • PubChem. (n.d.). 2,5-Dimethylpyrrole.

  • Di Capua, A., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters.

  • Al-Azzam, W., et al. (2021). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences.

  • Walia, S., et al. (2013). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry.

  • Harris, C., & Sarris, J. (2023). Pyrroles as a Potential Biomarker for Oxidative Stress Disorders. Antioxidants.

  • SpectraBase. (n.d.). 2,5-Dimethylpyrrole.

  • Singh, S., et al. (2010). Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations. ResearchGate.

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-1-phenyl-.

  • Wang, C., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry.

  • Walia, S., et al. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. PubMed.

  • International Journal of Environmental Sciences. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”.

  • ACS Figshare. (2013). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.

  • Royal Society of Chemistry. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole.

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

  • ResearchGate. (n.d.). Aryldiazonium ion-initiated C-N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles.

  • Royal Society of Chemistry. (n.d.). A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals.

  • Repositório Institucional da UNESP. (n.d.). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria.

  • MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.

  • RSC Blogs. (2025). Emerging Investigator Series – RSC Advances Blog.

  • ACS Publications. (n.d.). Organic Letters Ahead of Print.

Sources

Technical Support Center: Troubleshooting Solubility for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole (CAS: 119516-86-8)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile compound in organic synthesis, materials science, or pharmaceutical research.[1][2] We understand that the physicochemical properties of this molecule can present solubility challenges, which can impact experimental reproducibility and outcomes.[3][4] This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose and overcome these issues effectively.

Section 1: Understanding the Physicochemical Profile of this compound

Before troubleshooting, it is critical to understand the inherent properties of the molecule. Its structure dictates its behavior in different solvents. The molecule consists of a relatively non-polar 2,5-dimethylpyrrole core attached to a cyanophenyl group. While the cyano group (-C≡N) introduces some polarity and a hydrogen bond acceptor site, the overall molecule is dominated by its aromatic, hydrophobic character.[5][6] This leads to moderate solubility in organic solvents but poor solubility in aqueous systems.[6]

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 119516-86-8 [5]
Molecular Formula C₁₃H₁₂N₂ [5][6]
Molecular Weight 196.25 g/mol [5][6]
Appearance Light yellow to brown crystalline powder [1]
Melting Point 110 °C [1][5]
XLogP3 (Predicted) 2.8 [5]
Hydrogen Bond Donors 0 [5]

| Hydrogen Bond Acceptors | 1 (from the nitrile group) |[5] |

Expert Rationale: The high XLogP3 value of 2.8 indicates a significant lipophilic (fat-loving) nature, predicting poor water solubility.[5] The absence of hydrogen bond donor groups further limits its ability to interact favorably with protic solvents like water.[5] Therefore, solubility issues, especially in biological assays conducted in aqueous buffers, are expected and must be systematically addressed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of this compound?

For initial solubilization and creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting point.[3][4][7] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. One supplier also specifically notes that the compound is soluble in Methanol.[5]

Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates or turns cloudy when I dilute it into my aqueous buffer or cell culture media. What is happening?

This is a classic phenomenon known as "crashing out" and is the most common solubility issue for hydrophobic compounds.[8] It occurs because the compound is stable in the pure organic solvent but becomes supersaturated and precipitates when the solution is diluted with a poor solvent (the aqueous buffer). This dramatically lowers the overall solvating power of the mixture. This issue can lead to inaccurate results in biological assays, such as underestimated potency or variable data.[3][4]

Q3: Can I heat the solvent to help dissolve the compound?

Yes, gentle heating can be an effective method to increase the rate of dissolution. However, this should be done with caution.

  • Protocol: Warm the solvent-compound mixture in a sealed vial in a water bath, not exceeding 40-50°C.

  • Causality: Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid, allowing it to dissolve more readily.

  • Trustworthiness: Always cool the solution to room temperature before use to ensure the compound remains in solution. If it precipitates upon cooling, the solution was supersaturated at the higher temperature, and this method may not be suitable for your application. The compound's melting point is 110°C, so aggressive heating should be avoided to prevent degradation.[1][5]

Q4: How stable is this compound in solution?

While specific stability data is not extensively published, general best practices for N-arylpyrrole compounds should be followed. We recommend preparing fresh solutions for your experiments. If stock solutions in DMSO are required, store them in tightly sealed vials at -20°C or -80°C and protect them from light to minimize degradation. Perform a visual inspection for precipitation before each use, especially after freeze-thaw cycles.

Section 3: Troubleshooting Guides and Experimental Protocols

This section provides systematic approaches to resolving solubility challenges.

Problem: The compound does not dissolve in the initial solvent or requires an alternative to DMSO.

If the compound fails to dissolve in your primary solvent or if that solvent is incompatible with your downstream application, a systematic screening process is required.

Protocol 3.1: Systematic Solvent Screening

  • Objective: To identify the most effective single organic solvent for creating a stock solution.

  • Materials: this compound, micro-centrifuge tubes or small glass vials, and a panel of anhydrous solvents (e.g., DMSO, Dimethylformamide (DMF), Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Acetone).[9]

  • Procedure:

    • Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several separate vials.

    • Add a measured aliquot of the first solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10-20 mg/mL).

    • Vortex the vial vigorously for 1-2 minutes.

    • If not fully dissolved, use sonication for 5-10 minutes.[3]

    • If still undissolved, add another aliquot of solvent to decrease the concentration and repeat vortexing/sonication.

    • Record the concentration at which the compound fully dissolves.

    • Repeat for all solvents in the panel.

  • Analysis: The best solvent will be the one that dissolves the compound to the highest concentration with minimal energy input (i.e., without requiring extensive heating).

Visualization: Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues, from initial solvent selection to final working solution preparation.

G start Start: Prepare Stock Solution select_solvent Select Primary Solvent (e.g., 100% DMSO) start->select_solvent dissolves_q Does it dissolve completely? select_solvent->dissolves_q aid_dissolution Aid Dissolution: 1. Vortex Vigorously 2. Sonicate 3. Warm Gently (40-50°C) dissolves_q->aid_dissolution No stock_ok Success: Stock Solution Prepared dissolves_q->stock_ok Yes dissolves_q2 Dissolves now? aid_dissolution->dissolves_q2 rescreen Failure: Re-evaluate Solvent (Use Protocol 3.1) dissolves_q2->rescreen No dissolves_q2->stock_ok Yes dilute Dilute Stock into Aqueous Buffer/Media stock_ok->dilute precip_q Does it precipitate ('crash out')? dilute->precip_q optimize_cosolvent Option 1: Optimize Co-solvent (Use Protocol 3.2) precip_q->optimize_cosolvent Yes add_excipient Option 2: Add Excipients (Use Protocol 3.3) precip_q->add_excipient Yes final_ok Success: Stable Working Solution precip_q->final_ok No optimize_cosolvent->final_ok add_excipient->final_ok

Caption: Decision tree for troubleshooting solubility of this compound.

Problem: Compound precipitates upon dilution into aqueous media ("Crashing Out").

This is the most common hurdle for in vitro biological assays.[7] The goal is to keep the final concentration of the organic co-solvent as low as possible while maintaining the compound's solubility.

Protocol 3.2: Optimizing Co-Solvent Concentration

  • Objective: Determine the maximum percentage of organic co-solvent (e.g., DMSO) your final aqueous solution can tolerate without causing precipitation.

  • Procedure:

    • Prepare a high-concentration stock of your compound in DMSO (e.g., 20 mM).

    • In a series of clear tubes, prepare your final aqueous buffer.

    • Add varying amounts of pure DMSO to each tube to create a gradient of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10%).

    • To each of these tubes, add the compound stock solution to reach your desired final test concentration.

    • Vortex immediately and let stand for 30 minutes.

    • Visually inspect each tube for signs of precipitation or turbidity against a dark background.

  • Analysis: The highest percentage of co-solvent that remains clear is your maximum tolerable concentration for this experiment. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.

Protocol 3.3: Using Solubilizing Excipients

  • Objective: To enhance aqueous solubility by using additives that can form complexes or micelles with the compound.[10][11]

  • Rationale: Surfactants like Tween® 20 can encapsulate hydrophobic molecules in micelles, while cyclodextrins have a hydrophobic core and hydrophilic exterior that can form inclusion complexes, increasing aqueous solubility.

  • Procedure:

    • Prepare your aqueous buffer containing a low concentration of an excipient. Start with:

      • Tween® 20 or Tween® 80: 0.01% - 0.1% (w/v)

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD): 1-5 mM

    • Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent like methanol or ethanol.

    • Slowly add the compound stock dropwise to the vortexing excipient-containing buffer.

    • Visually inspect for clarity.

  • Trustworthiness: Always run a parallel control experiment with the excipient alone to ensure it does not interfere with your assay.

Section 4: Summary of Solubilization Strategies

Table 2: Recommended Solvents and Techniques

Strategy Application Recommendation & Rationale
Primary Solvents Stock Solutions 1. DMSO: Highest dissolving power for a wide range of compounds.[4] 2. Methanol: Cited as a viable solvent and is less aggressive than DMSO for some cell lines.[5] 3. DMF: Similar properties to DMSO.
Co-solvency Working Solutions (Biological Assays) Use the lowest possible percentage of the primary solvent (e.g., <1% DMSO) in your aqueous buffer to avoid precipitation and cell toxicity.[7][8]
Physical Methods Aiding Dissolution Sonication: Effective for breaking up particle agglomerates.[3] Gentle Warming: Increases dissolution kinetics but check for precipitation upon cooling.

| Formulation Aids | Enhancing Aqueous Solubility | Surfactants (e.g., Tween® 20): Useful for creating stable dispersions. Cyclodextrins (e.g., HP-β-CD): Can form inclusion complexes to directly increase solubility.[10] |

References

  • This compound - LookChem. [Link]
  • Preparation of aqueous solutions of sparingly soluble organic substances: I. Single component systems - ScienceDirect. [Link]
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. [Link]
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • This compound | C13H12N2 | CID 3787857 - PubChem. [Link]
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchG
  • What is the suitable solvent for synthetic organic compound to be checked for biological activity?
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]
  • Solubility enhancement techniques: A comprehensive review - WJBPHS. [Link]
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? - GSC Biological and Pharmaceutical Sciences. [Link]
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review - International Journal of Pharmaceutical and Clinical Research. [Link]
  • Solubility and Bioavailability Enhancement Techniques - YouTube. [Link]
  • 2,5-dimethylpyrrole - ChemBK. [Link]
  • Solubility of Organic Compounds - University of Calgary. [Link]
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents - National Technical Reports Library. [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of "1-(4-Cyanophenyl)-2,5-dimethylpyrrole." This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this and similar compounds. Here, we provide a detailed breakdown of expected spectral features, troubleshooting for common issues, and advanced methods for unambiguous characterization, all presented in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered during the NMR analysis of this compound.

Q1: What are the expected chemical shifts for the protons in this compound?

A1: The proton NMR spectrum is expected to show three distinct signals. The methyl protons on the pyrrole ring are the most upfield. The pyrrole ring protons will be slightly downfield, and the protons on the cyanophenyl ring will be the most downfield due to the electron-withdrawing nature of the cyano group.[1][2]

Q2: Why do the aromatic protons of the cyanophenyl group appear as two doublets instead of a single peak?

A2: The 4-cyanophenyl group is a para-substituted (1,4-disubstituted) benzene ring. The protons ortho to the pyrrole substituent are in a different chemical environment than the protons ortho to the cyano group. This magnetic inequivalence leads to a splitting pattern that typically appears as two distinct doublets, often referred to as an AA'BB' system, especially at higher field strengths.

Q3: My methyl signal appears as a singlet. Is this correct?

A3: Yes, a singlet for the two methyl groups on the pyrrole ring is expected. Due to the symmetry of the 2,5-dimethylpyrrole moiety, both methyl groups are chemically and magnetically equivalent, and they are not coupled to any adjacent protons.

Q4: I am not seeing a signal for the pyrrole protons. What could be the reason?

A4: The absence of the pyrrole proton signals could be due to several factors. One possibility is a low signal-to-noise ratio; increasing the number of scans may help. Another reason could be peak broadening, which can sometimes make signals difficult to distinguish from the baseline. This can be caused by the quadrupolar effect of the adjacent nitrogen atom or by chemical exchange.[3]

II. Troubleshooting and In-Depth Analysis

This section provides detailed guidance on resolving more complex spectral interpretation challenges.

Troubleshooting Guide 1: Ambiguous Peak Assignments

Q: The aromatic region of my ¹H NMR spectrum is crowded, and I'm unsure which signals belong to the pyrrole and which to the cyanophenyl ring. How can I definitively assign these peaks?

A: Causal Explanation: Overlapping signals in the aromatic region are a common challenge, especially in complex molecules.[3][4] While substituent effects provide a good initial prediction, unambiguous assignment requires more advanced techniques that reveal through-bond and through-space correlations.

Step-by-Step Protocol for 2D NMR Analysis:

  • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates protons directly to the carbons they are attached to.[5][6] Since the chemical shift ranges for aromatic carbons are generally wider and more predictable than for protons, this will help differentiate the two aromatic systems.

  • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Spectrum: This experiment shows correlations between protons and carbons over two to three bonds.[4][7] This is invaluable for confirming the connectivity between the two rings. Look for a correlation between the pyrrole protons and the carbon of the cyanophenyl ring attached to the pyrrole nitrogen.

  • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) Spectrum: This experiment identifies protons that are coupled to each other.[5] You should observe correlations between the ortho and meta protons on the cyanophenyl ring.

  • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) Spectrum: This experiment reveals through-space correlations between protons that are close to each other. This can further confirm the spatial relationship between the pyrrole and cyanophenyl rings.

Data Presentation: Expected NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and can be influenced by the solvent and concentration.[8][9]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyrrole CH₃~2.1 - 2.3Singlet
Pyrrole H (β-protons)~5.8 - 6.0Singlet
Cyanophenyl H (ortho to Pyrrole)~7.3 - 7.5Doublet
Cyanophenyl H (ortho to CN)~7.6 - 7.8Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonsPredicted Chemical Shift (ppm)
Pyrrole CH₃~13 - 15
Pyrrole C-β~106 - 108
Pyrrole C-α~128 - 130
Cyanophenyl C (ortho to Pyrrole)~125 - 127
Cyanophenyl C (ortho to CN)~132 - 134
Cyanophenyl C (ipso-CN)~110 - 112
Cyanophenyl C (ipso-Pyrrole)~140 - 142
Cyano (-CN)~118 - 120
Troubleshooting Guide 2: Signal Broadening

Q: The signals for my pyrrole protons are significantly broader than other signals in the spectrum. Why is this happening and how can I fix it?

A: Causal Explanation: Peak broadening in the NMR spectra of nitrogen-containing heterocyles is often attributed to the quadrupolar moment of the ¹⁴N nucleus.[3] This can lead to faster relaxation of adjacent protons and carbons, resulting in broader signals. Chemical exchange phenomena can also contribute to this effect.[3]

Experimental Solutions:

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can sometimes sharpen the signals by increasing the rate of chemical exchange or by altering the relaxation properties of the molecule.[3][10]

  • Use of a Different Solvent: The extent of quadrupolar broadening can be solvent-dependent.[8][11] Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) may result in sharper signals.

  • ¹⁵N-Labeling: While a more involved approach, isotopic labeling with ¹⁵N, which is a spin-1/2 nucleus and does not have a quadrupolar moment, will eliminate this source of broadening.

III. Visualization of Key NMR Correlations

The following diagrams illustrate the key through-bond correlations that can be used to confirm the structure of this compound.

G cluster_pyrrole 2,5-Dimethylpyrrole Ring cluster_phenyl 4-Cyanophenyl Ring C_alpha1 C_beta1 C_alpha1->C_beta1 CH3_1 CH₃ C_alpha1->CH3_1 C_beta2 C_beta1->C_beta2 H_beta1 C_beta1->H_beta1 C_alpha2 C_beta2->C_alpha2 H_beta2 C_beta2->H_beta2 N N C_alpha2->N CH3_2 CH₃ C_alpha2->CH3_2 N->C_alpha1 C_ipso_N C N->C_ipso_N Key HMBC Correlation C_ortho1 C C_ipso_N->C_ortho1 C_meta1 C C_ortho1->C_meta1 H_ortho1 H C_ortho1->H_ortho1 C_para_CN C C_meta1->C_para_CN H_meta1 H C_meta1->H_meta1 C_meta2 C C_para_CN->C_meta2 CN CN C_para_CN->CN C_ortho2 C C_meta2->C_ortho2 H_meta2 H C_meta2->H_meta2 C_ortho2->C_ipso_N H_ortho2 H C_ortho2->H_ortho2

Caption: Key HMBC correlation confirming ring connectivity.

G cluster_phenyl COSY Correlations in Cyanophenyl Ring H_ortho1 Hortho H_meta1 Hmeta H_ortho1->H_meta1 J-coupling H_meta2 Hmeta H_ortho2 Hortho H_meta2->H_ortho2

Caption: Expected ¹H-¹H COSY correlations.

IV. References

  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. Available at: [Link]

  • Stenutz, R. NMR chemical shift prediction of pyrroles. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1(001). Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. Pearson. Available at: [Link]

  • ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in... ResearchGate. Available at: [Link]

  • Determination of the orientational ordering of 4'-cyanophenyl-4-alkylbenzoates by 3C NMR. Taylor & Francis Online. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

  • 13 C NMR spectrum of bis(4-cyanophenyl) phenyl phosphate. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Taylor & Francis Online. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • 2,5-Dimethylpyrrole. PubChem. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]

  • Video: NMR Spectroscopy of Aromatic Compounds. JoVE. Available at: [Link]

  • ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This guide is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in your experimental work.

I. Introduction to the Mass Spectrometry of this compound

This compound (C₁₃H₁₂N₂) is a versatile organic compound with applications in materials science and pharmaceutical development.[1] Its structure, featuring a substituted aromatic cyanophenyl group linked to a dimethylpyrrole ring, gives rise to a characteristic fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for confirming the compound's identity and purity. This guide will focus primarily on the fragmentation observed under Electron Ionization (EI), a common technique for the analysis of such molecules.

II. Predicted Fragmentation Pattern

A precise, experimentally derived mass spectrum for this compound is not widely published in publicly accessible databases. However, based on established fragmentation principles of related structures, we can predict a logical fragmentation pathway.[2] The molecular weight of this compound is 196.25 g/mol .[1][3]

The primary fragmentation events are expected to involve cleavages at the bond connecting the two ring systems and fragmentation within the dimethylpyrrole and cyanophenyl moieties.

Diagram of Predicted Fragmentation Pathway

Fragmentation_Pathway M [M]⁺· m/z = 196 This compound F1 [M - CH₃]⁺ m/z = 181 M->F1 - ·CH₃ F2 [C₇H₄N]⁺ m/z = 102 Cyanophenyl cation M->F2 - C₆H₈N· F3 [C₆H₈N]⁺ m/z = 94 Dimethylpyrrole cation M->F3 - C₇H₄N· F4 [C₆H₅]⁺ m/z = 77 F2->F4 - HCN F5 [C₅H₅]⁺ m/z = 65 F4->F5 - C₂H₂

Caption: Predicted EI fragmentation of this compound.

Table of Predicted Fragment Ions
m/z Proposed Ion Structure Neutral Loss Notes
196[C₁₃H₁₂N₂]⁺·-Molecular Ion (M⁺·)
181[M - CH₃]⁺·CH₃Loss of a methyl radical from the dimethylpyrrole ring.
102[C₇H₄N]⁺C₆H₈N·Cleavage of the N-C bond, forming the cyanophenyl cation.
94[C₆H₈N]⁺C₇H₄N·Cleavage of the N-C bond, forming the dimethylpyrrole cation.
77[C₆H₅]⁺HCN from m/z 102Loss of hydrogen cyanide from the cyanophenyl cation, a known fragmentation pathway for benzonitrile.[4][5]
65[C₅H₅]⁺C₂H₂ from m/z 77Loss of acetylene from the phenyl cation.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected m/z of the molecular ion for this compound?

A1: The molecular formula is C₁₃H₁₂N₂. The theoretical monoisotopic mass is approximately 196.1000. For a standard quadrupole mass spectrometer, you should observe the molecular ion peak at an m/z of 196.[1][3]

Q2: Why do I see a small peak at m/z 197?

A2: This is the M+1 peak, which arises from the natural abundance of the ¹³C isotope. Given the 13 carbon atoms in the molecule, a small M+1 peak is expected.

Q3: What is the "Nitrogen Rule" and does it apply to this compound?

A3: The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Conversely, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since this compound has two nitrogen atoms, its molecular weight of 196 is consistent with this rule.[6]

Q4: Which fragment ion is expected to be the base peak?

A4: While difficult to predict without experimental data, the most stable fragment is likely to be the base peak. Aromatic cations are generally stable. Therefore, the cyanophenyl cation (m/z 102) or the dimethylpyrrole cation (m/z 94) are strong candidates for the base peak. The relative abundance will depend on the specific ionization conditions.

IV. Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometry analysis of this compound.

Diagram of Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Troubleshooting Steps for No/Weak Signal cluster_1 Troubleshooting for Unexpected Fragments cluster_2 Troubleshooting for Absent Molecular Ion Start Problem Observed in Mass Spectrum NoSignal No Signal or Very Weak Signal Start->NoSignal WrongFragments Unexpected Fragment Ions Start->WrongFragments NoMpeak Molecular Ion Peak (m/z 196) is Absent Start->NoMpeak CheckSample 1. Verify sample concentration and purity. 2. Check solubility in the infusion solvent. NoSignal->CheckSample CheckPurity 1. Analyze a blank to rule out background contamination. 2. Verify sample purity via another method (e.g., LC, NMR). WrongFragments->CheckPurity HighEnergy 1. The molecular ion may be unstable under high energy EI. -> Reduce ionization energy. NoMpeak->HighEnergy CheckInstrument 3. Confirm instrument calibration and tuning. 4. Inspect ion source for contamination. CheckSample->CheckInstrument CheckMethod 5. Ensure appropriate ionization energy is used. CheckInstrument->CheckMethod CheckEnergy 3. Reduce ionization energy to minimize excessive fragmentation. CheckPurity->CheckEnergy CheckIsomers 4. Consider the presence of structural isomers. CheckEnergy->CheckIsomers InSourceDecay 2. Compound may be thermally labile. -> Lower ion source temperature. HighEnergy->InSourceDecay SoftIonization 3. Consider using a softer ionization technique (e.g., ESI, CI). InSourceDecay->SoftIonization

Caption: A workflow for troubleshooting common mass spectrometry issues.

Q&A for Specific Issues

Issue 1: I am not seeing any signal, or the signal is extremely weak.

  • Question: Have you verified the concentration and purity of your sample?

    • Answer: Low sample concentration can lead to a weak signal. Ensure your sample is prepared at an appropriate concentration for your instrument. Purity is also critical; impurities can suppress the ionization of your target compound.

  • Question: Is the compound soluble in your chosen solvent for direct infusion?

    • Answer: Poor solubility will result in a low concentration of the analyte entering the ion source. Consider alternative solvents that are compatible with your mass spectrometer.

  • Question: When was the last time the mass spectrometer was tuned and calibrated?

    • Answer: Regular maintenance is crucial for optimal performance. A poorly tuned or calibrated instrument will have low sensitivity.

  • Question: Have you checked for contamination in the ion source?

    • Answer: Contamination can significantly impact instrument performance. Clean the ion source according to the manufacturer's recommendations.

Issue 2: The molecular ion peak at m/z 196 is absent or has very low intensity.

  • Question: What ionization energy are you using?

    • Answer: Under standard Electron Ionization (70 eV), the molecular ion of some compounds can be unstable and fragment completely. Try reducing the ionization energy (e.g., to 20-30 eV) to increase the relative abundance of the molecular ion.

  • Question: Could your compound be thermally degrading in the ion source?

    • Answer: If the ion source temperature is too high, the molecule may decompose before ionization. Try reducing the source temperature.

  • Question: Have you considered a softer ionization technique?

    • Answer: If reducing the EI energy is not effective, consider using a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, often resulting in a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ at m/z 197).

Issue 3: I am observing fragment ions that are not in the predicted pattern.

  • Question: Have you analyzed a blank run?

    • Answer: Always run a solvent blank to identify background contaminants from your system or solvents. Common contaminants include plasticizers (e.g., phthalates) and siloxanes.

  • Question: How was the purity of your sample confirmed?

    • Answer: Unexpected fragments may arise from impurities in your sample. It is advisable to confirm the purity of your compound using an orthogonal technique such as Liquid Chromatography (LC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Question: Could the unexpected ions be from a structural isomer?

    • Answer: If your synthesis could potentially produce isomers (e.g., different substitution patterns on the phenyl ring), these may co-elute or be introduced simultaneously, leading to a complex fragmentation pattern.

Issue 4: The relative intensities of the fragment ions are different from what I expected.

  • Question: Are your instrument parameters consistent?

    • Answer: The relative abundances of fragment ions can be influenced by instrument parameters such as ion source temperature, electron energy, and detector settings. Ensure these are consistent between runs for reproducible results.

  • Question: Are you comparing your spectrum to one obtained on a different type of instrument?

    • Answer: Fragmentation patterns can vary between different types of mass analyzers (e.g., quadrupole vs. ion trap vs. TOF). It is best to compare your data to a reference spectrum obtained on a similar instrument.

V. Experimental Protocols

Protocol 1: General Procedure for EI-MS Analysis
  • Sample Preparation: Dissolve this compound in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-50 µg/mL.

  • Instrument Setup:

    • Set the ion source to Electron Ionization (EI).

    • Set the ionization energy to 70 eV for a standard spectrum. If the molecular ion is not observed, repeat the analysis with a lower energy (e.g., 20 eV).

    • Set the ion source temperature to an appropriate value (e.g., 200-250 °C).

    • Calibrate the mass analyzer according to the manufacturer's protocol.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if coupled.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-250 amu).

  • Data Analysis: Identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern to the predicted pattern.

VI. References

  • Liang, X., Guo, Z., & Yu, C. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(3), 257-266. [Link]

  • Rap, D. B., Scheier, P., & Probst, M. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(7), 5645-5654. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Rap, D. B., Scheier, P., & Probst, M. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. R Discovery. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). Benzonitrile. NIST WebBook. [Link]

  • Chem-Impex. (n.d.). This compound. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). Dimethyl 1-butyl-4-(p-cyanophenyl)-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate. [Link]

  • Polgár, T., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 633. [Link]

  • Li, Y., et al. (2023). Molecular Editing of Pyrroles via a Skeletal Recasting Strategy. Journal of the American Chemical Society, 145(34), 18861-18869. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. NIST WebBook. [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrrole. [Link]

  • Richardson, S. D., & Ternes, T. A. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(3), 204-215. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2001). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry, 36(11), 1211-1221. [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. We will explore the underlying reasons for this issue and provide a series of structured troubleshooting guides and frequently asked questions (FAQs) to help you diagnose the problem and implement effective solutions in your experiments.

Part 1: Understanding the Challenge

Why does this compound exhibit poor cell permeability?

The compound this compound (let's call it CPD), with a molecular weight of 196.25 g/mol , is a small molecule that, on the surface, does not violate the core tenets of Lipinski's Rule of Five for oral bioavailability.[1][2][3][4] However, its structure presents a classic permeability challenge rooted in its physicochemical properties.

  • Physicochemical Profile:

    • Molecular Formula: C₁₃H₁₂N₂[5][6][7]

    • Molecular Weight: 196.25 g/mol [5][7]

    • Predicted Lipophilicity (XLogP3): 2.8[8]

    • Hydrogen Bond Donors: 0[8]

    • Hydrogen Bond Acceptors: 1 (from the cyano group)[8]

    • Melting Point: 110 °C[7][8]

While its lipophilicity (LogP) is within a favorable range for crossing the lipid bilayer, the molecule's planar, aromatic structure and poor aqueous solubility are the primary culprits.[5][8] This often leads to what is known as the "brick dust" problem: the compound has such low solubility in aqueous media that it cannot achieve a sufficient concentration at the cell surface to effectively partition into the cell membrane.

dot graph TD { A[Start: CPD in Aqueous Buffer] --> B{Low Aqueous Solubility}; B --> C[Compound Aggregation / Precipitation]; C --> D[Reduced Monomeric Concentration at Cell Surface]; D --> E{Inefficient Partitioning into Lipid Bilayer}; E --> F[Poor Cell Permeability];

} enddot Caption: Root cause analysis of CPD's poor permeability.

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues. We will begin with diagnostic assays to confirm the nature of the permeability issue, followed by actionable strategies.

FAQ 1: How can I definitively measure the permeability of my compound?

To establish a baseline and quantify the permeability issue, you should perform one or both of the following standard in vitro assays. The choice depends on whether you need to assess passive diffusion alone or investigate the potential role of active transport mechanisms.

Option A: Parallel Artificial Membrane Permeability Assay (PAMPA) This assay is a high-throughput, cell-free method that models passive, transcellular permeation.[9][10][11][12] It is excellent for determining if a compound has the intrinsic ability to cross a lipid bilayer when solubility is not a limiting factor.

Option B: Caco-2 Permeability Assay The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[13][14][15] This model is more complex and can assess passive diffusion, paracellular transport, and active uptake or efflux.[15][16]

Experimental Workflow: Diagnosing the Permeability Mechanism

dot graph TD { subgraph "Initial Screening" A[Compound CPD] --> B(PAMPA Assay); A --> C(Caco-2 Assay); end

} enddot Caption: Workflow for diagnosing CPD permeability issues.

Expected Results for CPD:

AssayExpected Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Interpretation
PAMPA Low (< 1.0)The compound has inherently poor passive diffusion, likely due to low aqueous solubility preventing it from reaching the membrane.
Caco-2 (A→B) Low (< 1.0)Poor absorption across the cell monolayer.
Caco-2 (B→A) Low to Moderate (e.g., 1.0-5.0)If B→A is significantly higher than A→B, it indicates the compound is a substrate for an efflux pump like P-glycoprotein.[17][18][19][20]
FAQ 2: My compound has poor aqueous solubility. What formulation strategies can I use to improve its delivery to cells?

Improving the formulation is often the fastest way to get your existing compound into cells without chemical modification. These strategies focus on enhancing solubility and keeping the compound in a bioavailable state.[21][22][23][24]

Strategy 1: Use of Co-solvents For in vitro experiments, using a small percentage of an organic co-solvent like DMSO or ethanol in your final culture medium can help maintain the solubility of CPD.

  • Protocol:

    • Prepare a concentrated stock solution of CPD in 100% DMSO (e.g., 10-20 mM).

    • Serially dilute the stock solution in your cell culture medium.

    • Crucially, ensure the final concentration of DMSO in the medium applied to cells is non-toxic (typically ≤ 0.5%).

Strategy 2: Lipid-Based Formulations Lipid-based delivery systems can encapsulate hydrophobic compounds, improving their solubility and facilitating their transport to the cell membrane.[23][24] Self-emulsifying drug delivery systems (SEDDS) are a powerful option.[22][24]

  • Simple SEDDS Formulation Example:

    • Components: Oil (e.g., Capryol 90), Surfactant (e.g., Kolliphor RH 40), Co-surfactant (e.g., Transcutol P).

    • Procedure: Dissolve CPD in the oil phase. Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.

    • When this formulation is added to the aqueous cell culture medium, it will spontaneously form a fine microemulsion, keeping CPD solubilized.

Strategy 3: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the hydrophobic part from water and increasing aqueous solubility.[22][23]

  • Protocol:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare an aqueous solution of HP-β-CD.

    • Add an excess of CPD powder to the solution.

    • Stir or sonicate the mixture for several hours to facilitate complex formation.

    • Filter out the undissolved CPD. The resulting filtrate contains the water-soluble CPD-cyclodextrin complex.

FAQ 3: Can I chemically modify CPD to improve its intrinsic permeability?

Yes, if formulation strategies are insufficient or not suitable for your application (e.g., in vivo studies), medicinal chemistry approaches can be employed. The most common strategy is the creation of a prodrug.[25][26][27][28] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[25]

Prodrug Strategy for CPD: Masking Lipophilicity and Improving Solubility

The goal is to temporarily attach a polar, water-solubilizing group to the CPD molecule. Since CPD lacks obvious handles for modification (like -OH or -NH2 groups), a more advanced strategy is required. One could, for instance, reduce the cyano group to a primary amine (aminomethyl group), which then serves as a point of attachment.

dot graph TD { A[CPD (Poorly Permeable)] -- "Step 1: Reduction" --> B(CPD with Aminomethyl Group); B -- "Step 2: Prodrug Synthesis" --> C[Attach Solubilizing Promoieties (e.g., Amino Acid, Phosphate)]; C --> D{Prodrug Administered}; D --> E[Improved Aqueous Solubility & Bioavailability]; E --> F{Cellular Uptake}; F -- "Intracellular Enzymes (e.g., Esterases, Phosphatases)" --> G[Cleavage of Promoieties]; G --> A;

} enddot Caption: Prodrug strategy for enhancing CPD delivery.

Example Prodrug Approaches for the Aminomethyl-CPD Intermediate:

Prodrug TypePromoietiesRationale
Amino Acid Conjugate L-Valine, L-LeucineCan be designed to engage with amino acid transporters like PEPT1 for active uptake.[29]
Phosphate Prodrug Phosphate esterDramatically increases aqueous solubility. Cleaved by intracellular phosphatases to release the active drug.[28]

This medicinal chemistry approach is a significant undertaking but can fundamentally solve the permeability problem, leading to a more viable drug candidate.[26]

Part 3: Detailed Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is designed to determine the apparent permeability (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to assess both passive permeability and active efflux.[14][15]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., Corning Costar)

  • Culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • CPD, Lucifer Yellow, and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm².

  • Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow rejection test; permeability should be <1%.[30]

  • Assay Initiation (A→B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add 0.4 mL of transport buffer containing the test compound (e.g., 10 µM CPD) to the apical (upper) chamber.

    • Add 1.2 mL of fresh transport buffer to the basolateral (lower) chamber.

  • Assay Initiation (B→A):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add 1.2 mL of transport buffer containing the test compound to the basolateral chamber.

    • Add 0.4 mL of fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
  • Lipinski's rule of five. Wikipedia. [Link]
  • Formulation strategies for poorly soluble drugs.
  • Prodrug strategy for enhancing drug delivery via skin. PubMed. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
  • Parallel artificial membrane permeability assay (PAMPA)
  • Mastering Lipinski Rules for Effective Drug Development. bioaccessla.com. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [Link]
  • Predicting Passive Permeability of Drug-like Molecules from Chemical Structure: Where Are We?. PubMed. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Bienta. [Link]
  • Lipinski's Rule of Five. Bionity. [Link]
  • Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Bentham Science Publisher. [Link]
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. [Link]
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Caco2 assay protocol. [Link]
  • Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP. PubMed Central. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
  • Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. [Link]
  • New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH. [Link]
  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
  • Caco-2 permeability assay.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]
  • Caco-2 Permeability Assay. Evotec. [Link]
  • Predicting a Drug's Membrane Permeability. Wipf Group. [Link]
  • This compound. LookChem. [Link]
  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]
  • Prediction of the Passive Membrane Permeability of Molecules. INOUE RESEARCH GROUP. [Link]
  • The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. [Link]
  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. NIH. [Link]
  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. [Link]
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
  • Simulations Reveal How Cyclic Peptides Diffuse Into Cells. Technology Networks. [Link]
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
  • This compound. PubChem. [Link]

Sources

Technical Support Center: Enhancing the Photostability of Cyanophenyl-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanophenyl-pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these versatile compounds and encountering challenges with their photostability. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments, ensuring the reliability and reproducibility of your results. Our approach is grounded in the fundamental principles of photochemistry and years of field-proven experience.

Troubleshooting Guide: Common Photostability Issues and Solutions

This section addresses specific problems you might be facing during your experiments with cyanophenyl-pyrrole derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: Rapid Loss of Fluorescence Signal During Imaging or Spectroscopic Measurements

Q: My cyanophenyl-pyrrole derivative exhibits a strong initial fluorescence, but the signal intensity decreases rapidly upon continuous excitation. What is causing this, and how can I mitigate it?

A: Rapid signal loss, or photobleaching, is a common challenge with fluorescent molecules. For cyanophenyl-pyrrole derivatives, this is often a result of photodegradation, a process where the molecule is chemically altered by the absorption of light, rendering it non-fluorescent. The underlying mechanisms can be complex, involving both oxygen-dependent and oxygen-independent pathways.

Immediate Troubleshooting Steps:

  • Reduce Excitation Power: The most direct way to reduce photobleaching is to lower the intensity of the excitation light. Use the lowest power that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure to only what is necessary for data acquisition. Use shutters to block the light path when not actively imaging or measuring.

  • Use a More Photostable Derivative (if available): Different substituents on the cyanophenyl-pyrrole core can significantly impact photostability. If you have access to analogues, test their relative photostability under your experimental conditions.

In-Depth Solutions and Explanations:

The photodegradation of cyanophenyl-pyrrole derivatives is often initiated from the triplet state of the molecule. While these compounds are highly fluorescent (meaning they efficiently return from the excited singlet state to the ground state), a small fraction can undergo intersystem crossing to a longer-lived triplet state. This triplet state is more susceptible to chemical reactions that lead to degradation.

  • Oxygen-Dependent Degradation: In the presence of molecular oxygen, the excited triplet state of the cyanophenyl-pyrrole derivative can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂).[1][2][3][4][5] Singlet oxygen can then attack the electron-rich pyrrole ring, leading to oxidative cleavage and loss of conjugation, which is essential for fluorescence.[6]

    • Solution: Deoxygenate Your Sample. If your experimental setup allows, removing dissolved oxygen can significantly enhance photostability. This can be achieved by purging the solvent with an inert gas like nitrogen or argon, or by using commercially available oxygen scavenging systems.

    • Solution: Add a Singlet Oxygen Quencher. Incorporating a singlet oxygen quencher, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), into your sample can effectively deactivate singlet oxygen before it can react with your derivative.[3]

  • Oxygen-Independent Degradation: Even in the absence of oxygen, photodegradation can occur through various pathways, including intramolecular rearrangements or reactions with other molecules in the sample.

    • Solution: Use a Triplet State Quencher. To minimize the population of the reactive triplet state, a triplet state quencher can be added. Compounds like mercaptoethylamine (MEA) or cyclooctatetraene (COT) can accept the energy from the triplet state of your derivative, returning it to the ground state before it can undergo deleterious reactions.[7][8][9]

Experimental Protocol: Evaluating the Efficacy of a Triplet State Quencher

  • Prepare a stock solution of your cyanophenyl-pyrrole derivative in the desired solvent.

  • Prepare a stock solution of a triplet state quencher (e.g., 10 mM MEA in the same solvent).

  • Create two samples: one with the derivative alone and another with the derivative and the quencher at an optimized concentration (typically in the low millimolar range).

  • Measure the initial fluorescence intensity of both samples.

  • Continuously illuminate both samples with the same excitation light source and intensity.

  • Monitor the fluorescence intensity of each sample over time.

  • Plot the normalized fluorescence intensity versus time for both samples. A slower decay rate in the sample containing the quencher indicates successful mitigation of triplet-state-mediated photodegradation.

Issue 2: Inconsistent Results and Poor Reproducibility in Photostability Experiments

Q: I am trying to compare the photostability of different cyanophenyl-pyrrole derivatives, but my results are not consistent. What factors could be contributing to this variability?

A: Reproducibility is key in scientific research. Inconsistent photostability measurements often stem from subtle variations in experimental conditions that can have a significant impact on photodegradation rates.

Troubleshooting Checklist:

  • Solvent Purity: Are you using fresh, high-purity solvents for all experiments? Impurities in solvents can act as photosensitizers or quenchers, altering the degradation pathways.

  • Oxygen Concentration: Is the concentration of dissolved oxygen consistent across your samples? As discussed in Issue 1, oxygen plays a critical role in photodegradation. Ensure that all samples are either equilibrated with air or deoxygenated to the same extent.

  • Sample Concentration: Are you using the same concentration of the derivative in all experiments? At high concentrations, self-quenching and aggregation can occur, which may affect photostability.

  • Light Source Stability: Is the output of your excitation source (e.g., laser, lamp) stable over time? Fluctuations in light intensity will directly impact the rate of photobleaching.

  • Temperature Control: Are your experiments conducted at a consistent temperature? Temperature can influence the rates of chemical reactions, including photodegradation.

In-Depth Explanation:

The photophysical properties of cyanophenyl-pyrrole derivatives are sensitive to their microenvironment. These molecules often exhibit intramolecular charge transfer (ICT) character in the excited state, meaning their electronic distribution changes upon excitation. This makes them particularly susceptible to the polarity of the solvent.

  • Solvent Effects: A change in solvent polarity can alter the energy levels of the excited singlet and triplet states, potentially affecting the rate of intersystem crossing and, consequently, the propensity for photodegradation. For consistent results, it is crucial to use the same solvent and ensure its purity for all comparative studies.

Diagram: Key Factors Influencing Photostability Experiments

Caption: Troubleshooting workflow for inconsistent photostability results.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the photostability of cyanophenyl-pyrrole derivatives, offering deeper insights into their chemical behavior.

Q1: What are the primary photodegradation pathways for cyanophenyl-pyrrole derivatives?

A1: While the exact pathways can vary depending on the specific molecular structure and experimental conditions, two main mechanisms are generally considered:

  • Photooxidation via Singlet Oxygen: As mentioned earlier, the interaction of the excited triplet state of the derivative with molecular oxygen can generate singlet oxygen. This highly reactive species can then attack the electron-rich pyrrole ring, leading to the formation of endoperoxides, which can further decompose to cleave the ring and destroy the chromophore. The cyanophenyl group, being electron-withdrawing, can influence the electron density of the pyrrole ring and thus its susceptibility to oxidative attack.

  • Radical-Mediated Degradation: The excited state of the cyanophenyl-pyrrole derivative may also undergo photoionization to form a radical cation. This radical species can then react with other molecules or undergo further reactions, leading to irreversible degradation. The presence of antioxidants in the solution can help to mitigate this pathway by reducing the radical cation back to the ground state.

Diagram: Plausible Photodegradation Pathways

Caption: Key photodegradation pathways of cyanophenyl-pyrrole derivatives.

Q2: How do substituents on the cyanophenyl and pyrrole rings affect photostability?

A2: Substituents play a crucial role in determining the photostability of cyanophenyl-pyrrole derivatives by influencing their electronic properties and steric hindrance.

  • Electron-Withdrawing Groups (EWGs): The cyano group on the phenyl ring is a strong EWG. Additional EWGs on the aromatic system can lower the energy of the highest occupied molecular orbital (HOMO), making the molecule more resistant to photooxidation.

  • Electron-Donating Groups (EDGs): EDGs on the pyrrole ring can increase its electron density, potentially making it more susceptible to attack by singlet oxygen.

  • Steric Hindrance: Bulky substituents near the pyrrole ring can sterically hinder the approach of reactive species like singlet oxygen, thereby improving photostability. Similarly, substituents that restrict the torsional motion between the phenyl and pyrrole rings can sometimes reduce non-radiative decay pathways and enhance photostability.

Q3: Are there any computational approaches to predict the photostability of new cyanophenyl-pyrrole derivatives?

A3: Yes, computational chemistry provides powerful tools to predict and understand the photostability of molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used methods.

  • TD-DFT calculations can predict the energies of the excited singlet and triplet states, providing insights into the likelihood of intersystem crossing.

  • Molecular orbital analysis (HOMO and LUMO) can help identify the electron-rich and electron-poor regions of the molecule, suggesting potential sites for oxidative or reductive attack.

  • Reaction pathway modeling can be used to calculate the activation energies for various potential degradation reactions, helping to identify the most likely degradation pathways.[10]

By using these computational tools, researchers can screen potential derivatives for their likely photostability before undertaking their synthesis, thus saving time and resources.

Q4: How can I quantitatively measure and compare the photostability of my compounds?

A4: A common metric for quantifying photostability is the photobleaching quantum yield (Φ_b_), which represents the probability that a molecule will be photodegraded upon absorbing a photon. A lower Φ_b_ indicates higher photostability.

Experimental Protocol: Determining Photobleaching Quantum Yield

  • Prepare a dilute solution of your cyanophenyl-pyrrole derivative in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Use a spectrofluorometer with a stable light source.

  • Continuously illuminate the sample at the excitation maximum while recording the fluorescence emission spectrum at regular intervals.

  • Plot the fluorescence intensity at the emission maximum as a function of time.

  • Fit the decay curve to an exponential function to determine the photobleaching rate constant.

  • The photobleaching quantum yield can then be calculated using the rate constant, the molar absorption coefficient of the compound, and the photon flux of the excitation light.

This quantitative approach allows for a rigorous comparison of the photostability of different derivatives under standardized conditions.

Summary of Key Recommendations

StrategyMechanism of ActionKey Considerations
Reduce Excitation Intensity & Duration Lowers the number of photons absorbed, reducing the probability of photodegradation.The most straightforward and universally applicable method.
Deoxygenation Removes molecular oxygen, preventing the formation of singlet oxygen.Essential for studying oxygen-independent degradation pathways.
Use of Triplet State Quenchers (e.g., MEA, COT) Deactivates the long-lived, reactive triplet state.[7][8][9]Can also have antioxidant properties. Concentration needs to be optimized.
Use of Antioxidants (e.g., Ascorbic Acid) Reduces photo-oxidized species back to the ground state.Can also interact with the triplet state.
Structural Modification Alters the electronic properties and steric accessibility of the molecule to enhance intrinsic stability.A proactive approach during the design and synthesis phase.

By understanding the fundamental principles of photodegradation and applying the systematic troubleshooting strategies outlined in this guide, you can significantly improve the photostability of your cyanophenyl-pyrrole derivatives and enhance the quality and reliability of your experimental data.

References

  • Gong, W., et al. (2019). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates.
  • Eggeling, C., et al. (2005). Strategies to Improve Photostabilities in Ultrasensitive Fluorescence Spectroscopy. The Journal of Physical Chemistry A.
  • Tsuboi, Y., et al. (2025). Mechanistic Origin of Photodegradation and Impurity Effects in Donor– Acceptor Luminescent Radicals. ChemRxiv.
  • Gong, W., et al. (2019). Redefining the photo-stability of common fluorophores with triplet state quenchers (TSQs): Mechanistic insights and recent updates.
  • Vogelsang, J., et al. (2010). Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging. PMC.
  • Zheng, Q., & Lavis, L. D. (2017). Development of Photostable Fluorophores for Molecular Imaging. PubMed.
  • Apell, J. N., & McNeill, K. (2019). Exploring the photodegradation of pyrroles. Environmental Science & Technology.
  • Tsuboi, Y., et al. (2025). Mechanistic Origin of Photodegradation and Impurity Effects in Donor–Acceptor Luminescent Radicals. ChemRxiv.
  • Zhou, X., et al. (2023).
  • Aicha, S., et al. (2021). Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. PMC.
  • Borisov, S. M., et al. (2013). Singlet oxygen-induced photodegradation of the polymers and dyes in optical sensing materials and the effect of stabilizers on these processes. PubMed.
  • Hoyle, C. E., et al. (1993). Photodegradation of Polyimides. 5. Effect of Donor-Acceptor Groups on the Photooxidative Stability of Polyimides and Model Compounds.
  • Zhou, X., et al. (2023). Photogeneration of Singlet Oxygen Catalyzed by Hexafluoroisopropanol for Selective Degradation of Dyes.
  • Borisov, S. M., et al. (2013). Singlet Oxygen-Induced Photodegradation of the Polymers and Dyes in Optical Sensing Materials and the Effect of Stabilizers on These Processes. The Journal of Physical Chemistry A.
  • Griffiths, J., & Hawkins, C. (1977). Contribution of Singlet Oxygen to the Photofading of Some Dyes.
  • Yoshimura, A., et al. (1993). Photocatalytic Oxidative C–C Bond Cleavage of the Pyrrole Ring in 3-Methylindole induced by Colloidal CdS Particles. Journal of Chemical Research, Synopses.
  • BenchChem. (n.d.).
  • Miller, E. W., et al. (2015).
  • Wang, Y., et al. (2023).
  • Aicha, S., et al. (2021). Donor acceptor fluorophores: synthesis, optical properties, TD-DFT and cytotoxicity studies. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Pyrrole. Wikipedia.
  • Liu, X., et al. (2019). Pyrrole: an additive for improving the efficiency and stability of perovskite solar cells.
  • Görner, H. (2011). Photooxidation of Alkaloids: Considerable Quantum Yield Enhancement by Rose Bengal-sensitized Singlet Molecular Oxygen Generation.
  • Rontani, J. F., & Rabourdin, G. (2003). Photochemical oxidation and autoxidation of chlorophyll phytyl side chain in senescent phytoplanktonic cells: potential sources of several acyclic isoprenoid compounds in the marine environment. PubMed.

Sources

Technical Support Center: Synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you minimize impurities and maximize yields.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the Paal-Knorr pyrrole synthesis .[1][2][3] This classic condensation reaction involves reacting a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione , with a primary amine, 4-aminobenzonitrile .[4][5] The reaction is valued for its simplicity, general applicability, and often high yields when optimized.[1]

Overall Reaction Scheme

Caption: Paal-Knorr synthesis of the target pyrrole.

Q2: Can you explain the reaction mechanism? Why is understanding it important for troubleshooting?

Understanding the mechanism is crucial because it reveals the key intermediates and the rate-determining steps, allowing you to make informed adjustments. The Paal-Knorr synthesis proceeds through the following key stages:

  • Amine Attack & Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-aminobenzonitrile) on one of the carbonyl carbons of 2,5-hexanedione. This forms a hemiaminal intermediate.[2][4]

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[1][4]

  • Dehydration: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-step dehydration (elimination of two water molecules) to form the stable, aromatic pyrrole ring.[2][4]

Knowing these steps helps diagnose issues. For instance, a failure to form the product might indicate that the initial nucleophilic attack is too slow (an issue with amine reactivity) or that the dehydration is being inhibited.

G

Caption: A logical guide for diagnosing low-yield issues.

Q6: How critical are the solvent and catalyst choices?

They are extremely critical. While the reaction can be run neat (solvent-free), solvents like ethanol or acetic acid are common. Acetic acid serves as both a solvent and a suitable weak acid catalyst, making it an excellent starting point. U[3][6]sing strong mineral acids like HCl or H₂SO₄ is strongly discouraged as they promote furan formation.

[7][6]Modern approaches have demonstrated success with various catalysts that can improve yields and shorten reaction times, especially for less reactive amines.

Catalyst TypeExamplesTypical Conditions & Notes
Brønsted Acids (Weak) Acetic Acid (AcOH), p-TsOH (catalytic)The standard approach. AcOH can often be used as the solvent. Provides the necessary mild acidity.
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃·5H₂O, ZrOCl₂·8H₂OOften used in catalytic amounts. Can be very efficient, even at room temperature, and avoids strongly acidic media.
Heterogeneous / Solid Acids Silica Sulfuric Acid, Fe³⁺-montmorilloniteOffer advantages in purification as the catalyst can be filtered off. Often considered "greener" options.
Microwave-Assisted N/AUsing microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields.
Problem Area: Impurity Formation

Q7: TLC shows a major byproduct. I suspect it's the furan. How do I confirm this and prevent it?

Your suspicion is likely correct. The furan byproduct, 2,5-dimethyl-1-(4-cyanophenyl)furan, is the most common side product.

Confirmation: The best way to confirm is to isolate the byproduct via column chromatography and characterize it using ¹H NMR and Mass Spectrometry. The furan will lack the characteristic N-H proton signal (if applicable in other pyrrole syntheses) and will have a distinct aromatic proton splitting pattern.

Prevention: The formation of furan is purely a function of acidity. The 1,4-diketone cyclizes to a furan under strongly acidic conditions (pH < 3). T[3][6]o prevent this:

  • Avoid Strong Acids: Do not use HCl, H₂SO₄, or other strong mineral acids.

  • Use a Weak Acid: Employ glacial acetic acid as the solvent and catalyst. This maintains a pH that is optimal for the amine condensation but not acidic enough to significantly promote furan formation. *[6] Buffer the Reaction: If you must use a stronger acid catalyst in a non-acidic solvent, consider adding a buffer or using the amine's hydrochloride salt, though careful optimization is required.

Competitive Reaction Pathways

G cluster_pyrrole Desired Pathway cluster_furan Side Reaction start 2,5-Hexanedione pyrrole_path + 4-Aminobenzonitrile (Weakly Acidic / Neutral pH) start->pyrrole_path furan_path Strong Acid (pH < 3) (No Amine Required) start->furan_path pyrrole_prod This compound pyrrole_path->pyrrole_prod furan_prod 2,5-Dimethylfuran (Byproduct) furan_path->furan_prod

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the scale-up of this important pyrrole derivative. The synthesis of this compound is a critical step in the development of various advanced materials and potential therapeutic agents.[1][2] This guide focuses on the widely used Paal-Knorr pyrrole synthesis, a robust and versatile method for constructing the pyrrole ring system.[3][4]

Understanding the Paal-Knorr Synthesis for this compound

The Paal-Knorr reaction is a condensation reaction between a 1,4-dicarbonyl compound (in this case, acetonylacetone or 2,5-hexanedione) and a primary amine (4-aminobenzonitrile) to form the corresponding N-substituted pyrrole.[4][5][6] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[4][5]

Below is a diagram illustrating the general workflow for the synthesis and a simplified reaction mechanism.

Synthesis Workflow reagents Reactant Preparation (Acetonylacetone, 4-Aminobenzonitrile) reaction Paal-Knorr Reaction (Solvent, Catalyst, Heat) reagents->reaction 1. Reaction Setup workup Reaction Work-up (Quenching, Extraction) reaction->workup 2. Monitoring & Quenching purification Purification (Crystallization/Chromatography) workup->purification 3. Isolation product This compound purification->product 4. Final Product

Caption: A generalized workflow for the synthesis of this compound.

Paal-Knorr Mechanism cluster_0 Reaction Mechanism diketone Acetonylacetone hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Amine (Attack on C=O) amine 4-Aminobenzonitrile amine->hemiaminal cyclized Cyclized Intermediate hemiaminal->cyclized Intramolecular Condensation pyrrole This compound cyclized->pyrrole - 2H₂O (Dehydration)

Caption: A simplified mechanism of the Paal-Knorr pyrrole synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the Paal-Knorr synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions:

    • pH: The reaction is sensitive to pH. While acidic conditions are necessary, a pH below 3 can favor the formation of furan byproducts.[6][7] Consider using a weak acid like acetic acid as a catalyst or solvent.

    • Temperature and Reaction Time: Prolonged heating at high temperatures can lead to degradation of both starting materials and the product.[3][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Modern approaches like microwave-assisted synthesis can significantly reduce reaction times and improve yields.[9]

  • Purity of Starting Materials:

    • The purity of acetonylacetone and 4-aminobenzonitrile is crucial. Impurities can lead to side reactions and lower the yield.[7] It is advisable to use freshly purified starting materials, especially when scaling up.

  • Inefficient Work-up and Purification:

    • During work-up, ensure complete extraction of the product from the aqueous layer. The choice of extraction solvent can be critical.

    • The product can be sensitive to atmospheric oxygen, especially in solution.[10] It is good practice to handle the isolated product under an inert atmosphere.

Below is a troubleshooting decision tree to guide your optimization process.

Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials (Distillation/Recrystallization) check_purity->purify_sm Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_sm->optimize_conditions adjust_ph Adjust pH (Weak Acid Catalyst) optimize_conditions->adjust_ph Yes vary_temp_time Vary Temperature & Time (Monitor by TLC) optimize_conditions->vary_temp_time Yes check_workup Review Work-up & Purification optimize_conditions->check_workup No Improvement adjust_ph->check_workup vary_temp_time->check_workup optimize_extraction Optimize Extraction Solvent & pH check_workup->optimize_extraction Yes inert_atmosphere Use Inert Atmosphere check_workup->inert_atmosphere Yes success Yield Improved optimize_extraction->success inert_atmosphere->success

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I am observing a significant amount of an insoluble, dark-colored byproduct. What is it and how can I prevent its formation?

The formation of dark, polymeric materials is a common issue in Paal-Knorr synthesis, especially under harsh acidic conditions or with prolonged heating.[3][8]

  • Cause: These byproducts are often the result of self-polymerization of the pyrrole product or side reactions of the starting materials under strongly acidic conditions.

  • Prevention:

    • Milder Catalysts: Consider replacing strong Brønsted acids with milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts.[5][7] These can promote the reaction under less harsh conditions, minimizing byproduct formation.

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or acetic acid are commonly used. Some studies have shown that solvent-free conditions or the use of ionic liquids can be beneficial.[5][11]

    • Temperature Control: Maintain strict temperature control throughout the reaction. Localized overheating can accelerate the formation of polymeric byproducts.

Q3: The purification of the final product by column chromatography is difficult and results in significant product loss. Are there alternative purification methods?

While column chromatography is a standard purification technique, it may not be ideal for large-scale synthesis due to cost and potential for product degradation on the stationary phase.

  • Recrystallization: this compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective and scalable purification method.

  • Trituration: If the crude product is a solid with minor impurities, trituration with a solvent in which the product is sparingly soluble but the impurities are soluble can be an effective purification step.

  • Distillation (of starting materials): Ensuring the high purity of the starting materials can simplify the purification of the final product, sometimes to the point where a simple filtration and wash are sufficient.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of reactants for this synthesis?

Typically, a slight excess of the amine (4-aminobenzonitrile), around 1.1 to 1.2 equivalents relative to acetonylacetone, is used to ensure complete consumption of the dicarbonyl compound.

Q2: What are the key safety considerations when scaling up this reaction?

  • Acetonylacetone: It is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • 4-Aminobenzonitrile: It is toxic if swallowed, in contact with skin, or if inhaled. Handle with care, avoiding dust formation.

  • Solvents: Depending on the chosen solvent (e.g., toluene, acetic acid), be aware of their flammability and toxicity.

  • Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. Ensure adequate cooling and temperature monitoring.

Q3: Can this reaction be performed under solvent-free conditions?

Yes, several studies have reported successful Paal-Knorr synthesis under solvent-free conditions, often with microwave irradiation or the use of solid-supported catalysts.[11][12] This approach can be more environmentally friendly and may lead to simpler work-up procedures.

Q4: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting materials and the product. The disappearance of the limiting reactant (usually acetonylacetone) indicates the completion of the reaction.

Experimental Protocols

Table 1: Recommended Reagent Quantities for Different Scales

ScaleAcetonylacetone (1.0 eq)4-Aminobenzonitrile (1.1 eq)Acetic Acid (Solvent/Catalyst)
Lab Scale 10 g (87.6 mmol)11.3 g (96.4 mmol)50 mL
Pilot Scale 1 kg (8.76 mol)1.13 kg (9.64 mol)5 L

Step-by-Step General Protocol (Lab Scale)

  • Reactant Preparation: Ensure acetonylacetone is colorless and 4-aminobenzonitrile is a pure, crystalline solid.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetonylacetone (1.0 eq) and 4-aminobenzonitrile (1.1 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 118 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing ice water, which should cause the product to precipitate.

    • Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • Dry the crude solid product.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound as a crystalline solid.

References

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). RGM College Of Engineering and Technology. [Link]
  • Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
  • 2,5-dimethylpyrrole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • ChemInform Abstract: An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. (2010). ChemInform. [Link]
  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. (2005).
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. - ResearchGate. (2019).
  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents - ResearchGate. (2013).
  • (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole - ResearchGate. (2014).
  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - MDPI. (2024). MDPI. [Link]
  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. (2005). Organic Chemistry Portal. [Link]
  • An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. - ResearchGate. (2003).
  • Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed. (2012). PubMed. [Link]

Sources

Technical Support Center: 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole (CAS No. 119516-86-8). This document is intended for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth, field-proven insights into the handling, storage, and troubleshooting of common experimental issues encountered with this versatile building block.

Quick Compound Profile

This table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 119516-86-8[1]
Molecular Formula C₁₃H₁₂N₂[1][2][3]
Molecular Weight 196.25 g/mol [1][2][3]
Appearance Light yellow to brown crystalline powder[1][4][5]
Melting Point 110 °C[1][4][5]
Purity ≥ 98% (GC)[1][4][5]
Storage Conditions Store at 2 - 8 °C in a dry, well-ventilated place[1][2][4][5]
Solubility Moderately soluble in organic solvents[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and problems you may encounter during the handling, storage, and use of this compound in your experiments.

Section 1: Storage and Handling

Question 1: I just received my shipment of this compound. How should I store it to ensure its long-term stability?

Answer: Proper storage is critical to maintaining the integrity of the compound. Upon receipt, you should store the container in a refrigerator at 2 - 8 °C .[1][4][5] The compound is a crystalline powder, and keeping it at this temperature will minimize any potential for degradation. It is also crucial to keep the container tightly sealed and in a dry environment to prevent moisture absorption.[2]

Question 2: The compound's color is described as "light yellow to brown." My batch appears more brownish. Is it still usable?

Answer: A slight variation in color is common for many organic compounds and does not necessarily indicate degradation. Pyrrole-containing compounds can be sensitive to air and light over time, which may cause a color change.

To validate its usability, we recommend the following:

  • Check the Melting Point: A sharp melting point around the reported 110 °C suggests the compound is likely pure.[1][4][5] A broad or significantly lower melting point could indicate the presence of impurities.

  • Run a Thin-Layer Chromatography (TLC): Spot a small, dissolved sample on a TLC plate against a reference standard if you have one. A single, distinct spot indicates high purity.

  • NMR Spectroscopy: For applications requiring high purity, acquiring a quick ¹H NMR spectrum is the most definitive way to confirm the compound's structural integrity.

Question 3: What are the primary safety precautions I should take when handling this powder?

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7]

  • Respiratory Protection: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[6]

  • Avoid Contact: Prevent contact with skin and eyes.[6] In case of accidental contact, rinse the affected area thoroughly with water.[8]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.[7]

The workflow below outlines the appropriate handling procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Don appropriate PPE: Lab coat, gloves, safety glasses hood Work inside a certified chemical fume hood prep->hood weigh Weigh the required amount of the compound carefully hood->weigh transfer Transfer to reaction vessel weigh->transfer seal Tightly seal the original container transfer->seal store Return to storage at 2-8 °C seal->store dispose Dispose of contaminated wipes and PPE properly store->dispose wash Wash hands thoroughly dispose->wash

Caption: Troubleshooting guide for Suzuki reactions.

Question 5: I am trying to dissolve the compound for my reaction, but it has poor solubility in my chosen solvent. What are my options?

Answer: this compound is described as having moderate solubility in organic solvents. [3]If you are facing solubility issues, consider the following:

  • Solvent Choice: Try more polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).

  • Gentle Heating: Gently warming the mixture can help dissolve the compound. However, do this with caution and under an inert atmosphere to prevent any thermal degradation.

  • Sonication: Using an ultrasonic bath can often aid in dissolving stubborn solids without requiring high temperatures.

Question 6: Can the cyano (-CN) group interfere with my reaction?

Answer: Yes, the cyano group is a potential site for reactivity. Under strongly acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or an amide, respectively. If your reaction conditions are harsh, you may want to protect the cyano group or choose milder reagents. For many standard organic reactions, such as palladium-catalyzed cross-couplings, the cyano group is generally stable.

Reference Experimental Protocol: Paal-Knorr Pyrrole Synthesis

This compound is synthesized via the Paal-Knorr reaction, which is a fundamental method for preparing substituted pyrroles. [9]The general principle involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Reaction: 2,5-Hexanedione + 4-Aminobenzonitrile → this compound

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzonitrile (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol. Acetic acid often serves as both the solvent and a catalyst.

  • Dicarbonyl Addition: To the stirring solution, add 2,5-hexanedione (1.1 equivalents).

  • Reaction: Heat the mixture to reflux (the exact temperature will depend on the solvent) and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water. The product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure this compound.

Causality Behind Choices:

  • Excess Dicarbonyl: A slight excess of 2,5-hexanedione is used to ensure the complete consumption of the more valuable amine starting material.

  • Acidic Catalyst: The acidic medium protonates the carbonyl oxygens, activating them for nucleophilic attack by the amine.

  • Precipitation in Water: The product is largely organic and insoluble in water, allowing for its easy separation from the water-soluble acetic acid and any remaining unreacted starting materials.

References

  • PubChem. 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.
  • PubChem. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole.
  • PubChem. 2,5-Dimethylpyrrole.
  • Wiley Online Library.
  • Organic Syntheses. 2,5-dimethylpyrrole. [Link]
  • ResearchGate. (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]
  • PubMed. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. [Link]
  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 2,5-Dimethyl-1-phenylpyrrole. [Link]
  • ChemBK. 2,5-dimethylpyrrole. [Link]

Sources

Technical Support Center: Biological Evaluation of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole derivatives. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during the biological evaluation of this important class of heterocyclic compounds.

The pyrrole ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs.[1] However, their unique physicochemical properties can present specific challenges in experimental settings. This resource offers a structured, question-and-answer approach to navigate these complexities, ensuring the integrity and reliability of your research data.

Part 1: Troubleshooting In Vitro Cytotoxicity Assays

The assessment of cytotoxicity is a cornerstone of early-stage drug discovery. Pyrrole derivatives, while promising, can interfere with common assay methodologies, leading to misleading results.

Frequently Asked Questions (FAQs)

Q1: My pyrrole derivative shows variable IC50 values across different cytotoxicity assays (e.g., MTS vs. Crystal Violet). What could be the cause?

A1: Discrepancies between different cytotoxicity assays are common and often stem from the compound's physicochemical properties and the assay's mechanism.

  • Compound Solubility: Poor aqueous solubility is a frequent issue with organic compounds, including many pyrrole derivatives.[2][3] If your compound precipitates in the cell culture medium, it will not be fully available to the cells, leading to an underestimation of its potency.[2] The use of organic solvents like DMSO to dissolve the compound can also introduce variability if not handled correctly.

  • Assay Interference: Some pyrrole derivatives can directly interfere with the chemical reactions of certain assays. For example, in MTS or MTT assays, which rely on the cellular reduction of a tetrazolium salt to a colored formazan product, the compound itself might act as a reducing or oxidizing agent, leading to false positive or false negative results.[4]

  • Time- and Dose-Dependent Effects: The cytotoxic effect of your compound may be highly dependent on both the concentration and the duration of exposure.[4][5] Different assays may have varying incubation times, which can contribute to different IC50 values.

Troubleshooting Guide:

Potential Issue Recommended Action
Poor Compound Solubility 1. Visually inspect for precipitation: After adding the compound to the media, check for any cloudiness or particulate matter. 2. Optimize solvent concentration: Keep the final DMSO concentration in the culture medium below 0.5% to minimize solvent-induced toxicity. 3. Explore formulation strategies: For poorly soluble compounds, consider using solubilizing agents or different formulation approaches.[3][6][7]
Assay Interference 1. Run a cell-free control: To test for direct interference, perform the assay in the absence of cells but with your compound at the highest concentration used. A change in signal indicates interference. 2. Use orthogonal assays: Employ at least two mechanistically different assays to confirm cytotoxicity. For example, a metabolic assay (MTS) and a membrane integrity assay (e.g., LDH release) or a direct cell counting method (Crystal Violet).
Time-Dependent Cytotoxicity 1. Perform a time-course experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of cell death.[4]

Q2: I'm observing cytotoxicity in my cancer cell lines but also in my normal (non-cancerous) control cell lines. How do I interpret this?

A2: Cytotoxicity against normal cell lines is a critical finding that needs careful evaluation.

  • General Toxicity: The compound may be acting on a fundamental cellular process common to both cancerous and normal cells, indicating a lack of selectivity. This is a significant concern for therapeutic development.

  • Off-Target Effects: The pyrrole derivative might be interacting with unintended molecular targets present in both cell types.

  • Solvent Toxicity: At higher concentrations, the vehicle (e.g., DMSO) used to dissolve the compound can exhibit toxicity.

Experimental Workflow for Assessing Selectivity:

Caption: Workflow for investigating non-selective cytotoxicity.

Part 2: Addressing Challenges in In Vivo Studies

Moving from in vitro to in vivo models introduces a new set of complexities, particularly concerning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential for systemic toxicity of pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q3: My pyrrole derivative was potent in vitro, but shows poor efficacy in my animal model. What are the likely reasons?

A3: This is a classic challenge in drug development and often points to unfavorable pharmacokinetic properties.

  • Poor Bioavailability: The compound may not be well absorbed from the site of administration (e.g., oral). This can be due to low solubility, poor permeability across the intestinal wall, or extensive first-pass metabolism in the liver.[8]

  • Rapid Metabolism and Clearance: The compound might be quickly metabolized by liver enzymes (like cytochrome P450s) and eliminated from the body before it can reach its target tissue at a therapeutic concentration.[8]

  • High Plasma Protein Binding: Many drugs bind to plasma proteins like albumin.[9] While a certain level of binding is expected, very high binding can limit the amount of free drug available to exert its therapeutic effect.[9]

  • Limited Tissue Distribution: The compound may not effectively distribute to the target organ or tissue where the disease is located.

Troubleshooting Guide:

Potential Issue Recommended Action
Poor Bioavailability 1. Conduct a preliminary pharmacokinetic (PK) study: Administer the compound via both intravenous (IV) and the intended therapeutic route (e.g., oral) to determine absolute bioavailability. 2. Formulation optimization: For oral administration, consider formulation strategies to enhance solubility and absorption.[3][6][7]
Rapid Metabolism 1. In vitro metabolism studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound. 2. Identify metabolites: Characterize the major metabolites to understand the metabolic pathways involved. This can guide medicinal chemistry efforts to block metabolic "hotspots."
High Plasma Protein Binding 1. Measure the fraction of unbound drug: Use techniques like equilibrium dialysis or ultrafiltration to determine the extent of plasma protein binding.[9]

Q4: I've observed signs of liver toxicity (e.g., elevated ALT/AST levels) in animals treated with my pyrrole derivative. What is the potential mechanism?

A4: Hepatotoxicity is a known risk for some pyrrole-containing compounds, particularly those that can be metabolically activated to reactive intermediates.[10][11]

  • Metabolic Activation: Certain pyrrolizidine alkaloids, a class of natural products containing a fused pyrrole ring, are classic examples. They are metabolized by cytochrome P450 enzymes in the liver to form reactive pyrrolic metabolites.[10][11][12]

  • Formation of Adducts: These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, forming "adducts."[10][13][14] This process can disrupt cellular function, trigger oxidative stress, and lead to cell death and liver injury.[10][11] The formation of pyrrole-protein adducts is considered a key event in initiating hepatotoxicity.[10][11][14]

Investigating Potential Hepatotoxicity:

Caption: Workflow for investigating suspected hepatotoxicity.

Part 3: ADME and Physicochemical Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for its development as a drug.[15] Pyrrole derivatives can present unique challenges in this area.

Frequently Asked Questions (FAQs)

Q5: My pyrrole derivative has poor aqueous solubility. How can I improve this for biological assays?

A5: Poor solubility is a common hurdle for many drug candidates.[2][3]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[3]

  • Co-solvents: Using water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 can enhance solubility.[3] However, the concentration of co-solvents must be carefully controlled to avoid toxicity in cell-based assays or in vivo studies.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[3]

Q6: Are there any in silico tools that can predict potential ADME liabilities for my pyrrole derivatives early on?

A6: Yes, computational tools are invaluable for early-stage assessment of drug-likeness and potential ADME issues.[8][16]

  • Lipinski's Rule of Five: This is a well-known guideline to evaluate drug-likeness and predict oral bioavailability. It assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[15]

  • ADME Prediction Software: Several software packages and web servers (e.g., SwissADME, admetSAR) can predict a wide range of ADME properties, including solubility, permeability, plasma protein binding, and potential for cytochrome P450 inhibition.[16][17] These tools can also flag potential toxicity risks.[16]

Table of Commonly Used In Silico ADME Parameters:

Parameter Description Favorable Range for Oral Drugs
Molecular Weight (MW) The mass of the molecule.< 500 Da[15]
logP The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.< 5[15]
Hydrogen Bond Donors Number of N-H and O-H bonds.≤ 5[15]
Hydrogen Bond Acceptors Number of N and O atoms.< 10[15]
Topological Polar Surface Area (TPSA) A measure of the molecule's polarity, which correlates with membrane permeability.7.0–200.0 Ų[15]

References

  • Martins, F., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
  • Tzankova, V., et al. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.
  • Bîcu, E., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
  • Tsolaki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]
  • Balaș, M., et al. (2022).
  • Kondeva-Burdina, M., et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]
  • Gouda, M. A., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
  • Balaș, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • Gîrbea, S. A., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
  • Ruan, J., et al. (2021). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. PubMed Central. [Link]
  • Wikipedia. (n.d.). Pyrrole. [Link]
  • ResearchGate. (2024). Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. [Link]
  • ResearchGate. (n.d.). Cytotoxicity assay of synthesized pyrrole-based ILs with Br-. [Link]
  • Dahlin, J. L., et al. (2015).
  • ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]
  • Li, D., et al. (2018).
  • Mattocks, A. R., & Jukes, R. (1990). Detection of a Reactive Pyrrole in the Hepatic Metabolism of the Pyrrolizidine Alkaloid, Monocrotaline. PubMed. [Link]
  • Ruan, J., et al. (2022). Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid. MDPI. [Link]
  • El-Sayed, N. N. E., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
  • ResearchGate. (2018).
  • Ghorab, M. M., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Bentham Science. [Link]
  • ResearchGate. (2021). Blood Pyrrole-Protein Adducts-A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans. [Link]
  • Gholamnezhad, Z., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands. [Link]
  • S. S. V., et al. (2024).
  • Méndez-Lucio, O., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]
  • CN Bio. (2024). 6 Challenges in ADME Drug Development. [Link]
  • Lin, G., et al. (2018).
  • ResearchGate. (2022).
  • Al-Abdullah, E. S. (2015). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]
  • Yurttaş, L., et al. (2018). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. MDPI. [Link]
  • ResearchGate. (2024). Synthesis, ADME Profiling, Antibacterial Screening and Molecular Docking of Some New Tetrazole‐Heterocycle Hybrids. [Link]
  • Mattocks, A. R. (1981). Hepato- and pneumotoxicity of pyrrolizidine alkaloids and derivatives in relation to molecular structure. PubMed. [Link]
  • Scientific Update. (n.d.). The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. [Link]
  • BioDuro. (n.d.).

Sources

Validation & Comparative

From Precursor to Potency: A Comparative Analysis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole and Bicalutamide in Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of androgen receptor (AR) targeted therapies, the non-steroidal antiandrogen bicalutamide stands as a cornerstone in the treatment of prostate cancer. Its efficacy hinges on a precise molecular structure capable of competitively inhibiting androgen binding to the AR, thereby disrupting downstream signaling pathways that drive tumor growth. This guide delves into a comparative analysis of bicalutamide and its synthetic precursor, 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This exploration will illuminate the critical structural transformations that impart potent biological activity to a previously inert molecule, offering valuable insights for researchers and professionals in drug development. We will dissect the synthetic journey, compare biological activities through experimental data, and provide detailed protocols for assessing androgen receptor antagonism.

The Synthetic Journey: From an Inactive Core to a Potent Antagonist

The transformation of this compound into bicalutamide is a multi-step synthetic process that strategically adds the key functional groups responsible for its pharmacological activity. While this compound provides the foundational cyanophenyl-pyrrole core, it lacks the necessary structural features to effectively bind to the androgen receptor's ligand-binding domain. The synthesis introduces a chiral side chain containing a hydroxyl group and a trifluoromethylated sulfonyl group, which are crucial for high-affinity binding and antagonist activity.

The following diagram illustrates a generalized synthetic pathway, highlighting the key transformations:

Bicalutamide Synthesis Precursor This compound Intermediate1 Introduction of side chain precursor Precursor->Intermediate1 [Step 1] Alkylation Intermediate2 Chiral resolution Intermediate1->Intermediate2 [Step 2] Diastereomeric salt formation Bicalutamide Bicalutamide Intermediate2->Bicalutamide [Step 3] Final modifications

Caption: Generalized synthetic pathway from this compound to Bicalutamide.

Comparative Analysis of Biological Activity

The stark difference in biological activity between this compound and bicalutamide underscores the principle of structure-activity relationships in drug design. While the precursor is essentially inactive as an androgen receptor antagonist, bicalutamide exhibits potent and specific activity.

CompoundStructureAndrogen Receptor Binding Affinity (IC50)In vitro Anti-androgenic Activity (Prostate Cancer Cell Lines)In vivo Anti-androgenic Activity (Animal Models)
This compound A simple aromatic pyrrole derivative.Not reported; expected to be very low to negligible.No significant inhibition of androgen-induced cell proliferation.No significant anti-tumor activity.
Bicalutamide A non-steroidal pure androgen receptor antagonist.~100-200 nMPotent inhibition of androgen-induced cell proliferation (e.g., in LNCaP cells).Significant reduction in tumor growth in prostate cancer xenograft models.

Mechanism of Action: The Structural Basis of Bicalutamide's Antagonism

Bicalutamide functions as a competitive antagonist of the androgen receptor. In the absence of an antagonist, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the AR to the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes involved in cell growth and survival.

Bicalutamide, due to its specific three-dimensional structure, binds to the same ligand-binding pocket of the AR as DHT. However, this binding induces a different conformational change in the receptor. This altered conformation prevents the proper recruitment of coactivators and may even promote the recruitment of corepressors. Consequently, the transcriptional activity of the AR is blocked, and the androgen-dependent signaling cascade is inhibited.

Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Gene_Transcription Gene Transcription (Growth, Survival) Bicalutamide Bicalutamide Bicalutamide->AR No_Transcription Transcriptional Repression AR_DHT AR-DHT Dimer AR->AR_DHT Dimerization & Translocation AR_Bicalutamide AR-Bicalutamide Complex AR->AR_Bicalutamide Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_DHT->ARE AR_Bicalutamide->ARE Coactivators Coactivators ARE->Coactivators Recruitment Corepressors Corepressors ARE->Corepressors Recruitment Coactivators->Gene_Transcription Corepressors->No_Transcription

Caption: Simplified signaling pathway of the androgen receptor with DHT and Bicalutamide.

Experimental Protocols for Assessing Androgen Receptor Antagonism

To experimentally validate the anti-androgenic activity of a compound like bicalutamide and confirm the inactivity of its precursor, a series of in vitro assays can be employed.

Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Methodology:

  • Receptor Source: Prepare cytosolic extracts containing the androgen receptor from a suitable source, such as rat prostate tissue or a cell line overexpressing the human AR (e.g., LNCaP).

  • Radioligand: Use a radiolabeled androgen, such as [³H]-R1881 (a synthetic androgen), as the ligand.

  • Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., bicalutamide or this compound).

  • Separation: After incubation, separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods like hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can then be calculated.

Androgen-Dependent Cell Proliferation Assay

Objective: To assess the ability of a test compound to inhibit the proliferation of androgen-dependent prostate cancer cells.

Methodology:

  • Cell Line: Use an androgen-responsive prostate cancer cell line, such as LNCaP.

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Hormone Deprivation: Culture the cells in a medium containing charcoal-stripped serum for 24-48 hours to remove endogenous androgens.

  • Treatment: Treat the cells with a stimulating concentration of an androgen (e.g., dihydrotestosterone) in the presence of varying concentrations of the test compound. Include appropriate controls (vehicle, androgen alone, test compound alone).

  • Incubation: Incubate the cells for a period of 3-5 days.

  • Proliferation Assessment: Measure cell proliferation using a suitable assay, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: Plot cell viability or proliferation against the concentration of the test compound to determine its inhibitory effect.

Experimental_Workflow start Start: LNCaP Cells seed Seed cells in 96-well plate start->seed deprive Hormone Deprivation (Charcoal-stripped serum) seed->deprive treat Treatment: DHT + Test Compound (Varying Concentrations) deprive->treat incubate Incubate (3-5 days) treat->incubate assay Assess Proliferation (e.g., MTT Assay) incubate->assay analyze Data Analysis: Plot viability vs. concentration assay->analyze

Caption: Workflow for an androgen-dependent cell proliferation assay.

Conclusion

The comparison between this compound and bicalutamide provides a compelling illustration of the principles of medicinal chemistry and drug development. It highlights that a pharmacologically active molecule is often the result of a carefully orchestrated synthetic process that introduces specific functional groups to engage a biological target with high affinity and specificity. While this compound serves as a crucial building block, it is the chemical evolution into bicalutamide that confers the potent anti-androgenic activity essential for its clinical utility. For researchers in the field, this case study reinforces the importance of understanding structure-activity relationships and the power of chemical synthesis to transform inactive precursors into life-saving therapeutics.

References

  • Furry, M. A., & Tucker, H. (1998). The chemistry of bicalutamide. In Bicalutamide (Casodex) in the Treatment of Prostate Cancer (pp. 3-13). Springer, London. [Link]
  • Cockshott, I. D. (2004). Bicalutamide: clinical pharmacokinetics and metabolism. Clinical pharmacokinetics, 43(13), 855-878. [Link]
  • Veldscholte, J., Berrevoets, C. A., Ris-Stalpers, C., Kuiper, G. G., Jenster, G., Trapman, J., & Brinkmann, A. O. (1992). The androgen receptor in LNCaP cells contains a mutation in the ligand-binding domain which affects steroid binding affinity and transcriptional activity. Journal of steroid biochemistry and molecular biology, 41(3-8), 637-640. [Link]
  • Furr, B. J. A. (1996). The development of Casodex (bicalutamide)—a non-steroidal antiandrogen for the treatment of prostate cancer. European urology, 29(suppl 2), 83-95. [Link]

A Comparative Guide for Researchers: Enzalutamide vs. 1-(4-Cyanophenyl)-2,5-dimethylpyrrole in Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the well-established androgen receptor (AR) inhibitor, enzalutamide, and the research chemical, 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. The content is tailored for researchers, scientists, and drug development professionals, offering a critical analysis of their mechanisms, efficacy, and the experimental frameworks required for their evaluation.

Section 1: Introduction and Context

The androgen receptor signaling pathway is a critical driver in the progression of prostate cancer.[1][2] Consequently, the development of potent AR antagonists is a cornerstone of therapeutic strategy. Enzalutamide (marketed as Xtandi®) is a second-generation nonsteroidal antiandrogen that has demonstrated significant clinical efficacy in treating metastatic castration-resistant prostate cancer (mCRPC).[3][4][5] It represents a benchmark against which new potential AR inhibitors are measured.

In contrast, this compound is a chemical compound primarily documented as a building block in organic synthesis.[6][7][8] While its direct biological activity is not extensively reported in publicly available literature, the structural motif of a substituted pyrrole connected to a cyanophenyl group is of interest in medicinal chemistry. Research into derivatives of 4-phenylpyrrole has suggested potential as novel androgen receptor antagonists, indicating that this chemical scaffold may warrant further investigation.[9]

This guide will first detail the established profile of enzalutamide and then explore the potential of this compound based on the limited available information and by inference from related structures.

Section 2: Mechanism of Action - A Tale of Two Compounds

A thorough understanding of a compound's mechanism of action is fundamental to its development and application. Here, we contrast the well-elucidated mechanism of enzalutamide with the putative action of this compound.

Enzalutamide: A Multi-Pronged Attack on Androgen Receptor Signaling

Enzalutamide exerts its therapeutic effect by targeting multiple stages of the androgen receptor signaling cascade.[10][11][12] This multi-faceted inhibition is considered a primary reason for its superior clinical activity compared to first-generation antiandrogens.[11]

The key inhibitory actions of enzalutamide are:

  • Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a higher affinity than endogenous androgens like dihydrotestosterone (DHT).[10] This prevents the receptor from being activated.

  • Inhibition of Nuclear Translocation: Upon activation, the androgen receptor typically translocates from the cytoplasm to the nucleus. Enzalutamide's binding induces a conformational change that hinders this translocation.[3][11]

  • Impairment of DNA Binding and Coactivator Recruitment: For the few ARs that may still reach the nucleus, enzalutamide disrupts their ability to bind to androgen response elements (AREs) on DNA and to recruit necessary co-activators for gene transcription.[10][11]

This comprehensive blockade of the AR signaling pathway ultimately halts the expression of genes that drive prostate cancer cell proliferation and survival.[11]

Enzalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates HSP Heat Shock Proteins AR->HSP Bound & Inactive AR_dimer Activated AR Translocates AR->AR_dimer Translocation Enzalutamide Enzalutamide Enzalutamide->AR Competitively Binds (Inhibition Point 1) Blocked_Translocation Nuclear Translocation Blocked (Inhibition Point 2) Blocked_DNA_Binding DNA Binding & Co-activator Recruitment Blocked (Inhibition Point 3) DNA DNA (AREs) AR_dimer->DNA Binds to AREs Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates

Caption: Enzalutamide's multi-step inhibition of the AR signaling pathway.

This compound: A Potential Androgen Receptor Antagonist

Direct evidence for the mechanism of action of this compound is not available in peer-reviewed literature. However, a study on a series of 4-phenylpyrrole derivatives has shown them to be novel androgen receptor antagonists.[9] These derivatives exhibited AR antagonistic activity against both wild-type and mutant ARs, and one compound from the series demonstrated efficacy in a bicalutamide-resistant xenograft model.[9]

Based on this, we can hypothesize a potential mechanism for this compound as a competitive inhibitor of the androgen receptor's ligand-binding domain. The cyanophenyl moiety is a common feature in many nonsteroidal AR antagonists, where it often engages in key interactions within the receptor pocket. The dimethylpyrrole core provides a rigid scaffold.

It is crucial to emphasize that this is a hypothetical mechanism. Rigorous experimental validation is required to confirm if this compound has any AR antagonistic activity and, if so, to elucidate its precise mechanism.

Hypothetical_AR_Antagonism Androgen Androgen AR_LBD AR Ligand-Binding Domain Androgen->AR_LBD Normal Binding & Activation Pyrrole_Compound 1-(4-Cyanophenyl)- 2,5-dimethylpyrrole Pyrrole_Compound->AR_LBD Hypothesized Competitive Binding (Antagonism)

Caption: Hypothetical competitive antagonism of the AR by the pyrrole compound.

Section 3: Comparative Efficacy Data

A direct comparison of efficacy is challenging due to the vast disparity in available data. Enzalutamide has undergone extensive preclinical and clinical evaluation, while data for this compound is non-existent in the public domain.

Enzalutamide: Clinically Proven Efficacy

Enzalutamide has consistently demonstrated a significant survival benefit in patients with metastatic castration-resistant prostate cancer.

Clinical Trial Patient Population Comparison Primary Endpoint Outcome Reference
AFFIRM mCRPC, post-docetaxelEnzalutamide vs. PlaceboMedian Overall Survival: 18.4 months vs. 13.6 months (HR 0.63)[13]
PREVAIL mCRPC, chemotherapy-naïveEnzalutamide vs. PlaceboReduced risk of radiographic progression by 81% and risk of death by 29%[3]
STRIVE Non-metastatic or metastatic CRPCEnzalutamide vs. BicalutamideMedian Progression-Free Survival: 19.4 months vs. 5.7 months (HR 0.24)[14]
PROSPER Non-metastatic CRPCEnzalutamide vs. PlaceboMedian Overall Survival: 67.0 months vs. 56.3 months (HR 0.73)[15]

CRPC: Castration-Resistant Prostate Cancer; mCRPC: metastatic CRPC; HR: Hazard Ratio.

This compound: Efficacy Undetermined

There is no published experimental data to support the efficacy of this compound as an AR antagonist. The aforementioned study on its derivatives showed that one compound, 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, inhibited tumor growth in a bicalutamide-resistant xenograft model.[9] This suggests that the core scaffold has potential, but the specific efficacy of the parent compound remains unknown.

Section 4: Experimental Protocols for Comparative Evaluation

To objectively compare the efficacy of these two compounds, a series of standardized in vitro and in vivo assays are required. The following protocols provide a framework for such an evaluation.

In Vitro Androgen Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds to the androgen receptor.

Methodology:

  • Reagents: Purified full-length human AR protein, [³H]-Mibolerone (a high-affinity radioligand), test compounds (Enzalutamide and this compound), assay buffer.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, incubate the AR protein with a fixed concentration of [³H]-Mibolerone and varying concentrations of the test compound or vehicle control. c. Allow the binding reaction to reach equilibrium. d. Separate bound from unbound radioligand using a filter-based method. e. Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding). Convert IC₅₀ to Ki (inhibition constant) using the Cheng-Prusoff equation.

AR_Binding_Assay Setup 1. Prepare Reagents: - AR Protein - [3H]-Mibolerone - Test Compounds Incubation 2. Incubate AR, Radioligand, & Test Compound Setup->Incubation Separation 3. Separate Bound from Unbound Ligand Incubation->Separation Quantification 4. Quantify Radioactivity Separation->Quantification Analysis 5. Calculate IC50 & Ki Quantification->Analysis

Caption: Workflow for the Androgen Receptor Binding Assay.

Cell-Based Androgen Receptor Reporter Assay

Objective: To measure the functional antagonistic activity of the compounds on AR-mediated gene transcription.

Methodology:

  • Cell Line: Use a prostate cancer cell line (e.g., LNCaP or PC-3) stably transfected with an AR expression vector and a reporter plasmid containing AREs upstream of a luciferase gene.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to attach. b. Treat the cells with a fixed, sub-maximal concentration of DHT to stimulate AR activity. c. Concurrently, treat the cells with serial dilutions of the test compounds or vehicle control. d. Incubate for 24-48 hours. e. Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase signal against the compound concentration and determine the IC₅₀ value for the inhibition of DHT-induced reporter activity.

In Vivo Xenograft Model of Prostate Cancer

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously implant human prostate cancer cells (e.g., VCaP or LNCaP) into the flanks of the mice. b. Allow tumors to establish to a predetermined size (e.g., 100-200 mm³). c. Randomize mice into treatment groups: Vehicle control, Enzalutamide (at a clinically relevant dose), and this compound (at various doses). d. Administer the compounds daily via oral gavage. e. Measure tumor volume and body weight 2-3 times per week. f. At the end of the study, harvest tumors for further analysis (e.g., biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the different treatment groups. Calculate tumor growth inhibition (TGI).

Section 5: Conclusion and Future Directions

Enzalutamide is a potent, clinically validated androgen receptor inhibitor with a well-defined, multi-step mechanism of action.[3][11][12] It serves as a critical therapeutic agent for metastatic castration-resistant prostate cancer and a benchmark for novel drug development.[4][5]

The compound this compound remains a research chemical of unknown biological efficacy. While related chemical structures have shown promise as AR antagonists, direct experimental evidence for the activity of this specific molecule is lacking.[9] Therefore, a direct comparison of efficacy with enzalutamide is not currently possible.

For researchers in drug development, this compound and its analogs may represent a starting point for discovery programs. The protocols outlined in this guide provide a clear, self-validating framework for systematically evaluating its potential as an AR antagonist and comparing it against the established standard of care, enzalutamide. Any future investigation should prioritize in vitro binding and functional assays before proceeding to more complex and resource-intensive in vivo models.

References

  • Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.).
  • What is the mechanism of Enzalutamide? (2024, July 17).
  • Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. (n.d.).
  • The Clinical Efficacy of Enzalutamide in Metastatic Prostate Cancer: Prospective Single-center Study. (n.d.). Anticancer Research.
  • Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. (2016, January 25). Journal of Clinical Oncology.
  • Enzalutamide reduces risk of death in men with nmCRPC by 27% vs placebo. (2020, June 1).
  • Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer. (n.d.). Therapeutic Advances in Urology.
  • Enzalutamide. (n.d.). Prostate Cancer UK.
  • Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. (n.d.). PubMed.
  • What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? (n.d.). Frontiers in Endocrinology.
  • Androgen Signaling. (n.d.). QIAGEN GeneGlobe.
  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. (n.d.). MDPI.
  • Androgen receptor signaling in prostate cancer development and progression. (2011, August 23). Endocrine-Related Cancer.
  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. (n.d.). ResearchGate.
  • This compound. (n.d.). LookChem.
  • This compound. (n.d.).
  • Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. (2012, January 1). PubMed.

Sources

Comparative Guide to Structural Analogues of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: From a Core Scaffold to Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1-Arylpyrrole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The 1-arylpyrrole motif is one such scaffold, valued for its synthetic accessibility and versatile biological activity. At the heart of many investigations is the compound 1-(4-Cyanophenyl)-2,5-dimethylpyrrole , a seemingly simple molecule that serves as a foundational building block for developing highly specific and potent therapeutic agents.[1][2][3] Its structure, featuring a central dimethylpyrrole core N-substituted with a cyanophenyl ring, offers multiple vectors for chemical modification, allowing researchers to fine-tune its properties to engage with specific biological targets.

This guide provides a comparative analysis of key structural analogues derived from this core scaffold. We will explore the rationale behind their design, compare their biological activities using quantitative data, and provide detailed experimental protocols for their synthesis and evaluation. Our focus is to illuminate the structure-activity relationships (SAR) that transform a basic chemical entity into a potent modulator of complex biological systems, such as protein kinases and nuclear hormone receptors.

The Strategic Imperative for Analogue Development: Beyond the Core Scaffold

The journey from a lead compound to a clinical candidate is one of iterative optimization. While this compound provides a robust starting point, its intrinsic activity is often modest. The primary goal of creating structural analogues is to enhance desirable properties while minimizing off-target effects and poor pharmacokinetic profiles. Key objectives include:

  • Improving Potency and Efficacy: Modifications are designed to increase the binding affinity of the molecule for its intended biological target, often resulting in lower effective concentrations (e.g., lower IC50 values).

  • Enhancing Selectivity: Small structural changes can drastically alter which proteins a molecule interacts with. The goal is to maximize interaction with the therapeutic target while minimizing binding to other proteins (e.g., other kinases in a family) to reduce side effects.

  • Optimizing ADMET Properties: A drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critical for its success. Analogue development aims to improve oral bioavailability, metabolic stability, and overall safety.

The following sections will compare the parent scaffold to a highly decorated analogue that exemplifies these principles, showcasing a successful transformation into a potent and specific therapeutic candidate.

Figure 1: A diagram illustrating the core scaffold of this compound and its key positions for structural modification to generate more complex and active analogues.

Comparative Analysis: From a Simple Building Block to a Potent Androgen Receptor Antagonist

A compelling example of strategic analogue design can be found in the development of novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer.[4] The parent scaffold, while a useful synthon, lacks significant AR antagonistic activity. However, by systematically modifying the N1 and C3 positions, researchers developed highly potent compounds.

Analogue 1: 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile (Compound 4n)

This advanced analogue introduces several key features compared to the parent scaffold:[4]

  • N1-Position Modification: The simple cyanophenyl group is replaced with a complex, substituted pyridinylmethyl moiety. This larger group is designed to form specific interactions within the ligand-binding domain of the androgen receptor, enhancing binding affinity.

  • C3-Position Substitution: The addition of a nitrile (-CN) group to the pyrrole ring at the C3 position further contributes to the molecule's interaction with the target protein.

  • Shifted Phenyl Group: The cyanophenyl group is moved from the N1 to the C4 position, fundamentally altering the molecule's geometry to better fit the target's binding pocket.

The result of these modifications is a dramatic increase in biological activity. The analogue demonstrates potent antagonistic activity against not only wild-type AR but also against clinically relevant mutant forms (T877A and W741C) that confer resistance to existing therapies. Furthermore, it shows efficacy in mouse xenograft models of bicalutamide-resistant prostate cancer, highlighting its potential as a next-generation therapeutic.[4]

Quantitative Data Summary

The table below summarizes the structural and functional differences between the parent scaffold and the highly active androgen receptor antagonist analogue.

CompoundStructureKey Structural ModificationsBiological TargetReported Activity
Parent Scaffold This compound- N1: 4-Cyanophenyl- C3/C4: UnsubstitutedPrimarily a synthetic intermediateLimited intrinsic biological activity reported.
Analogue 1 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile- N1: Substituted pyridinylmethyl group- C3: Nitrile group- C4: 4-Cyanophenyl groupAndrogen Receptor (Wild-type and mutants)Potent antagonist activity; inhibits growth of bicalutamide-resistant prostate cancer cells in xenograft models.[4]

Experimental Protocols: Synthesis and Biological Evaluation

To ensure scientific integrity, the methods used to create and test these compounds must be robust and reproducible. Here, we provide representative protocols for the synthesis of the parent scaffold and for a common biochemical assay used to determine inhibitory activity against a protein kinase—a frequent target class for such molecules.

Protocol 1: Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine.[5]

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification A Acetonylacetone (1,4-dicarbonyl) C Combine in Acetic Acid A->C B 4-Aminobenzonitrile (Primary Amine) B->C D Reflux (e.g., 118°C) C->D E Reaction Monitoring (e.g., TLC) D->E F Cool & Precipitate E->F G Filter & Wash F->G H Recrystallize G->H I Final Product: This compound H->I Kinase_Assay_Workflow A Step 1: Kinase Reaction Plate Kinase, Substrate, ATP, and Test Compound (Analogue) B Incubate at RT (e.g., 60 min) A->B C Step 2: ADP-Glo™ Reagent Addition Terminates kinase reaction and depletes remaining ATP B->C D Incubate at RT (e.g., 40 min) C->D E Step 3: Kinase Detection Reagent Addition Converts ADP to ATP, - then ATP to Light via Luciferase D->E F Incubate at RT (e.g., 30 min) E->F G Measure Luminescence (Plate Reader) F->G H Data Analysis Calculate % Inhibition and IC50 G->H

Sources

A Comparative Guide to the Bioisosteric Replacement of the Cyanophenyl Group in Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role and Latent Challenges of the Cyanophenyl Moiety

Nonsteroidal androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer.[1] A common structural feature in many potent AR antagonists, such as enzalutamide, is the 4-cyanophenyl group. This moiety plays a crucial role in the pharmacophore, contributing significantly to the binding affinity and antagonist activity by engaging in key interactions within the AR ligand-binding domain (LBD). However, the nitrile group, while beneficial for activity, can present metabolic liabilities and potential toxicities. The metabolic fate of the cyano group can be complex, and its presence may lead to undesirable pharmacokinetic profiles or off-target effects.[2] This has prompted extensive research into bioisosteric replacements that can mimic the desirable properties of the cyanophenyl group while mitigating its potential drawbacks.

Bioisosterism is a powerful strategy in medicinal chemistry that involves the substitution of a functional group with another that possesses similar physicochemical or biological properties.[3][4] The goal of this guide is to provide a comprehensive comparison of various bioisosteric replacements for the cyanophenyl group in AR antagonists, supported by experimental data, to aid researchers in the rational design of next-generation therapeutics.

The Rationale for Replacing the Cyanophenyl Group

The impetus for exploring alternatives to the cyanophenyl group stems from several key considerations in drug development:

  • Metabolic Stability: The nitrile group can be susceptible to enzymatic hydrolysis, potentially leading to the formation of less active or inactive carboxylic acid metabolites. Introducing bioisosteres can block these metabolically labile sites, thereby increasing the metabolic stability of the drug candidate.[5]

  • Toxicity Concerns: While the nitrile group in many pharmaceuticals is metabolically stable, there is always a potential for the release of cyanide, particularly with certain chemical scaffolds or under specific metabolic conditions. Bioisosteric replacement can circumvent this potential toxicity.

  • Modulation of Physicochemical Properties: The cyanophenyl group imparts specific electronic and lipophilic characteristics to a molecule. Bioisosteric replacements, such as various heterocyclic rings, can fine-tune these properties to optimize solubility, permeability, and oral bioavailability.[6]

  • Intellectual Property: The exploration of novel bioisosteres for a known pharmacophore is a common strategy for generating new chemical entities with distinct intellectual property profiles.

A Comparative Analysis of Bioisosteric Replacements

The following sections detail various bioisosteric replacements for the cyanophenyl group in AR antagonists, with a focus on their impact on biological activity and pharmacokinetic properties. The data presented is synthesized from multiple studies on diarylhydantoin and related scaffolds, exemplified by the potent AR antagonist enzalutamide.

Heterocyclic Bioisosteres

Heterocyclic rings are among the most explored bioisosteres for the cyanophenyl group due to their ability to mimic its electronic properties and engage in similar hydrogen bonding interactions.[4]

Table 1: Comparative Performance of Cyanophenyl Bioisosteres in Diarylhydantoin-Based AR Antagonists

Bioisosteric ReplacementExample Structure (Modification on Ring A)AR Binding Affinity (IC50, nM)Antagonist Activity (IC50, nM)Rationale for Performance
4-Cyanophenyl (Reference) Enzalutamide~25~36The cyano group acts as a key hydrogen bond acceptor.
Pyridyl Analogs 2-CyanopyridineGenerally lowerPotency is maintained or slightly reducedThe nitrogen in the pyridine ring can mimic the hydrogen bonding of the cyano group, but its position is critical for optimal interaction. The 2-cyanopyridine in apalutamide has been associated with potential reactivity.[7]
Thiazolyl and Oxazolyl Analogs 2-Thiazolyl/2-OxazolylVariableOften show good to moderate activityThese five-membered heterocycles can act as effective bioisosteres, with their heteroatoms participating in interactions within the LBD. Modifications to these rings can further optimize activity.[2][8]
Halogenated Phenyl Analogs 4-TrifluoromethylphenylCan be potentOften exhibit strong antagonist activityThe trifluoromethyl group is a strong electron-withdrawing group that can mimic the electronic properties of the cyano group.[9]
Amide and Ester Analogs 4-CarboxamidophenylVariableGenerally show good activityThe amide group can act as a hydrogen bond donor and acceptor, providing alternative interactions within the binding pocket.[9]

Experimental Protocols

Accurate and reproducible experimental data is the bedrock of any successful drug discovery program. The following are detailed, step-by-step methodologies for two critical assays used to characterize AR antagonists.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Assay Buffer (e.g., TEGMD: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Test compounds and reference compounds (e.g., Dihydrotestosterone, Enzalutamide)

  • Hydroxylapatite (HAP) slurry or filter plates (e.g., GF/B)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of test and reference compounds in the assay buffer. The final DMSO concentration should typically not exceed 1%.

  • Assay Plate Setup: In a 96-well plate, add the diluted test compounds. Include wells for total binding (vehicle control) and non-specific binding (a high concentration of unlabeled androgen).

  • Radioligand Addition: Add the [³H]-R1881 working solution to all wells to a final concentration of approximately 1 nM.

  • Receptor Addition: Add the diluted AR preparation to all wells.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • HAP Method: Add cold HAP slurry to each well, incubate, and then pellet the HAP by centrifugation. Wash the pellet multiple times with cold wash buffer to remove unbound radioligand.

    • Filter Binding Method: Transfer the incubation mixture to a filter plate and wash the filters with cold wash buffer.

  • Quantification: Add scintillation cocktail to the HAP pellets or filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent specific binding for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Androgen Receptor Antagonist Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcriptional activation of a reporter gene.

Materials:

  • A suitable cell line stably or transiently expressing the human AR and an androgen-responsive reporter construct (e.g., MMTV-luciferase). Examples include LNCaP or PC3 cells.

  • Cell culture medium and supplements.

  • Test compounds and reference compounds (e.g., Dihydrotestosterone, Enzalutamide).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of an AR agonist (e.g., 1 nM DHT). Include control wells with agonist alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate the plate for 24-48 hours to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., agonist-treated cells) and plot the percent inhibition against the concentration of the test compound. Determine the IC50 value using non-linear regression analysis.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Core Scaffold of a Nonsteroidal AR Antagonist cluster_2 B-Ring Core Diarylhydantoin Core Cyanophenyl 4-Cyanophenyl Core->Cyanophenyl Attached to N1 B_Ring Substituted Phenyl Ring Core->B_Ring Attached to C5 Bioisosteres Heterocycles (e.g., Pyridyl, Thiazolyl) Halogenated Phenyls (e.g., CF3-Phenyl) Amides/Esters Cyanophenyl->Bioisosteres

Caption: General structure of a diarylhydantoin AR antagonist highlighting the cyanophenyl group as a target for bioisosteric replacement.

G cluster_0 In Vitro Assay Workflow start Prepare Test Compounds (Serial Dilutions) assay_choice Select Assay Type start->assay_choice binding_assay Competitive Binding Assay assay_choice->binding_assay Binding Affinity reporter_assay Reporter Gene Assay assay_choice->reporter_assay Functional Activity incubation Incubation binding_assay->incubation reporter_assay->incubation detection Detection (Scintillation/Luminescence) incubation->detection analysis Data Analysis (Calculate IC50) detection->analysis end Determine Potency & Selectivity analysis->end

Sources

Comparative Efficacy of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole in Bicalutamide-Resistant Prostate Cancer: An Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acquired Resistance in Prostate Cancer Therapy

Androgen deprivation therapy (ADT) remains a cornerstone in the management of advanced prostate cancer. First-generation non-steroidal antiandrogens, such as bicalutamide, function by competitively inhibiting the binding of androgens to the Androgen Receptor (AR), a critical driver of prostate cancer cell growth and survival.[1][2] While initially effective, a significant number of patients eventually develop resistance, leading to a more aggressive state known as castration-resistant prostate cancer (CRPC).[1][3]

The human prostate cancer cell line, LNCaP, serves as a vital in vitro model for studying this phenomenon. Prolonged exposure of LNCaP cells to bicalutamide can induce a resistant phenotype, which often exhibits molecular alterations that mirror those seen in clinical CRPC.[1][4] These alterations include overexpression of the AR, mutations in the AR ligand-binding domain (LBD) that can convert antagonists like bicalutamide into agonists, and activation of alternative signaling pathways.[1][4][5] This acquired resistance necessitates the development of novel therapeutic agents capable of overcoming these mechanisms.

This guide provides a comprehensive experimental framework for evaluating the efficacy of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole , a representative of a novel class of 4-phenylpyrrole derivatives, in bicalutamide-resistant LNCaP cells.[6] We will compare its performance against the standard-of-care bicalutamide and the second-generation antiandrogen, enzalutamide, providing detailed protocols and a rationale for each experimental step.

The Androgen Receptor Signaling Axis: The Central Target

The AR is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus. There, it binds to Androgen Response Elements (AREs) on DNA, driving the expression of genes essential for prostate cell proliferation and survival, such as Prostate-Specific Antigen (PSA). Antiandrogens aim to disrupt this critical pathway.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Active Active AR Dimer AR->AR_Active Conformational Change & HSP Dissociation HSP HSP HSP->AR Chaperones Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Compound 1-(4-Cyanophenyl) -2,5-dimethylpyrrole Compound->AR Competitively Inhibits ARE Androgen Response Element (ARE) AR_Active->ARE Binds to DNA Gene Target Gene (e.g., PSA) ARE->Gene Transcription Gene Transcription Gene->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Drives Experimental_Workflow cluster_assays Efficacy Assessment Start Start: Culture Parental LNCaP Cells Develop Develop Bicalutamide-Resistant (LNCaP-BicR) Subline (Protocol 1) Start->Develop Seed Seed Parental LNCaP & LNCaP-BicR Cells Start->Seed Develop->Seed Treat Treat Cells with Compounds: - Vehicle (DMSO) - Bicalutamide - Enzalutamide - this compound Seed->Treat MTT Cell Viability Assay (MTT) (Protocol 2) Treat->MTT Apoptosis Apoptosis Assay (Annexin V) (Protocol 3) Treat->Apoptosis Western Protein Expression (Western Blot) (Protocol 4) Treat->Western Analyze Data Analysis & Comparison MTT->Analyze Apoptosis->Analyze Western->Analyze Conclusion Conclusion on Comparative Efficacy Analyze->Conclusion

Caption: High-level experimental workflow for comparative analysis.

Detailed Experimental Protocols

Protocol 1: Generation of Bicalutamide-Resistant LNCaP (LNCaP-BicR) Cells

Causality: This protocol is designed to mimic the clinical development of drug resistance by gradually exposing sensitive cells to the therapeutic agent over an extended period. This selects for cells that have acquired mechanisms to survive and proliferate despite the presence of the drug. [1][7] Materials:

  • Parental LNCaP cells (ATCC CRL-1740)

  • RPMI-1640 Medium [8][9][10]* Fetal Bovine Serum (FBS) [8][9][10]* Penicillin-Streptomycin solution [9][10]* Bicalutamide (Casodex)

  • Dimethyl sulfoxide (DMSO)

  • 0.25% Trypsin-EDTA [8][9] Procedure:

  • Culture parental LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. [8]2. Prepare a 10 mM stock solution of bicalutamide in DMSO.

  • Initiate resistance induction by adding bicalutamide to the culture medium at a low concentration (e.g., 1 µM).

  • Maintain the cells in the bicalutamide-containing medium, passaging them as they reach 80% confluency. LNCaP cells are weakly adherent and grow in aggregates. [8][10][11]5. Over a period of 6-12 months, gradually increase the concentration of bicalutamide in the culture medium in a stepwise manner (e.g., to 5 µM, then 10 µM) as cells adapt and resume normal growth rates.

  • Regularly validate the resistant phenotype by comparing the IC50 value of bicalutamide in the resistant subline to the parental line using the MTT assay (Protocol 2). A significant increase in IC50 confirms resistance.

  • Culture the established LNCaP-BicR cell line in medium continuously supplemented with the final concentration of bicalutamide to maintain the resistant phenotype.

Protocol 2: Cell Viability Assessment via MTT Assay

Causality: The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable (living) cells. [12][13]Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. A decrease in this conversion indicates cytotoxicity. [12] Materials:

  • LNCaP and LNCaP-BicR cells

  • 96-well flat-bottom sterile culture plates

  • Test compounds: Bicalutamide, Enzalutamide, this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [12]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) [12]* Microplate reader

Procedure:

  • Harvest and count LNCaP and LNCaP-BicR cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. [12]Include wells with medium only as a blank control.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and recover. [14]3. Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate culture medium.

  • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to control wells.

  • Incubate the plate for 72 hours.

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [14]7. Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible. [12][14]8. Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [12]9. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 10. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background. [12]11. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Data Presentation: Comparative IC50 Values (µM)

Cell LineBicalutamideEnzalutamideThis compound
LNCaP (Parental) ~10-15~1-2Experimental Value
LNCaP-BicR >50~2-5Experimental Value
Protocol 3: Apoptosis Detection by Annexin V Staining

Causality: This assay identifies cells in the early stages of apoptosis. In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. [15]Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membranes. [15] Materials:

  • Treated LNCaP and LNCaP-BicR cells from 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with IC50 concentrations of each compound (determined from the MTT assay) for 48 hours.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension at 150 x g for 5 minutes and wash the cells twice with cold PBS. [9]4. Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both. [16] Data Presentation: Percentage of Apoptotic Cells

Treatment GroupCell Line% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Vehicle LNCaPBaselineBaseline
LNCaP-BicRBaselineBaseline
Bicalutamide LNCaPIncreaseIncrease
LNCaP-BicRMinimal ChangeMinimal Change
Enzalutamide LNCaPSignificant IncreaseSignificant Increase
LNCaP-BicRSignificant IncreaseSignificant Increase
Compound X LNCaPExperimental ValueExperimental Value
LNCaP-BicRExperimental ValueExperimental Value
Protocol 4: Western Blot Analysis of AR and Downstream Targets

Causality: Western blotting allows for the quantification of specific proteins. This protocol assesses whether the test compounds can reduce the levels of total Androgen Receptor protein, which is often overexpressed in resistant cells. [1]It also measures the expression of downstream AR target genes as a functional readout of AR inhibition.

Materials:

  • Treated LNCaP and LNCaP-BicR cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Anti-Androgen Receptor, Anti-PSA, Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells in 6-well plates with the respective compounds for 48-72 hours.

  • Wash cells with cold PBS and lyse them using RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-AR, diluted 1:1000) overnight at 4°C. [17][18]8. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip and re-probe the membrane for PSA and β-actin. Quantify band intensities using densitometry software and normalize to the β-actin loading control.

Conclusion and Forward Outlook

The experimental framework detailed above provides a robust methodology for assessing the efficacy of this compound in overcoming bicalutamide resistance. The expected outcome for a successful candidate would be a low IC50 value in both parental and resistant LNCaP cells, a significant induction of apoptosis in resistant cells where bicalutamide fails, and a marked reduction in AR protein levels and its transcriptional activity.

Pyrrole-based derivatives have shown promise as novel AR antagonists capable of inhibiting both wild-type and mutant ARs. [6]If this compound demonstrates superior activity to bicalutamide and comparable or enhanced efficacy relative to enzalutamide in this preclinical model, it would strongly support its further development as a therapeutic agent for castration-resistant prostate cancer. The self-validating nature of these comparative assays ensures that the generated data will be reliable and directly translatable to further preclinical and clinical investigation.

References

  • Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Increased resistance to trail-induced apoptosis in prostate cancer cells selected in the presence of bicalutamide - PubMed. (n.d.). PubMed.
  • Cell Subculture Protocol - LNCAP CELL LINE. (n.d.). G-Biosciences.
  • Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • LNCaP (ATCC, Cat# CRL-‐1740) Farnham Lab (150720 version) - ENCODE. (n.d.). ENCODE Project.
  • LNCaP Clone FGC Cell Culture: A Comprehensive Guide - Procell. (2024, May 15). Procell Life Science & Technology.
  • LNCaP cell line ATCC # CRL-1740 - UCSC Genome Browser. (n.d.). UCSC Genome Browser.
  • Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC. (2005, April 26). National Center for Biotechnology Information.
  • What Are The Alternatives To Bicalutamide? - Oncology Support Network - YouTube. (2025, June 10). YouTube.
  • Switch from antagonist to agonist of the androgen receptor blocker bicalutamide is associated with prostate tumour progression in a new model system - NIH. (n.d.). National Center for Biotechnology Information.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • What are alternative medications to bicalutamide (Casodex) that do not significantly increase cholesterol levels in patients with prostate cancer? - Dr.Oracle. (2025, October 15). Dr. Oracle.
  • The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis - PubMed Central. (2023, February 10). National Center for Biotechnology Information.
  • Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen | ACS Pharmacology & Translational Science - ACS Publications. (n.d.). ACS Publications.
  • Beyond hormone therapy: Treatment options for advanced prostate cancer. (2025, October 2). Mayo Clinic Health System.
  • Niclosamide and Bicalutamide Combination Treatment Overcomes Enzalutamide- and Bicalutamide-Resistant Prostate Cancer - AACR Journals. (n.d.). American Association for Cancer Research.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial | Journal of Clinical Oncology - ASCO Publications. (2016, January 25). American Society of Clinical Oncology.
  • Novel Antiandrogen Shows Encouraging Phase II Results in High-risk Nonmetastatic Castrate-resistant Prostate Cancer - The ASCO Post. (2013, March 15). The ASCO Post.
  • This compound - LookChem. (n.d.). LookChem.
  • Apoptosis in Prostate Cancer - DTIC. (n.d.). Defense Technical Information Center.
  • Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target - NIH. (2010, September 8). National Center for Biotechnology Information.
  • This compound - Hotel InterContinental Warszawa. (n.d.). Hotel InterContinental Warszawa.
  • Targeting Apoptotic Activity Against Prostate Cancer Stem Cells - MDPI. (n.d.). MDPI.
  • Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed. (2012, January 1). PubMed.
  • Flow cytometry analysis of prostate cancer cells apoptosis using... - ResearchGate. (n.d.). ResearchGate.
  • Chemosensitivity assay in mice prostate tumor: Preliminary report of flow cytometry, DNA fragmentation, ion ratiometric methods of anti-neoplastic drug monitoring - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • Goat anti Androgen Receptor - Bio-Rad Antibodies. (n.d.). Bio-Rad Antibodies.
  • Androgen Receptor (Concentrate) - Antibodies - Agilent. (n.d.). Agilent.
  • Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors. (2000, June 1). PubMed.
  • 2,5-dimethylpyrrole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Comparative analysis of the photophysical properties of cyanophenyl-pyrrole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanophenyl-pyrrole derivatives are a fascinating and versatile class of organic fluorophores that have garnered significant attention in various scientific fields, including materials science, chemical sensing, and bioimaging. Their core structure, typically featuring an electron-donating pyrrole moiety linked to an electron-accepting cyanophenyl group, forms a classic donor-π-acceptor (D-π-A) system.[1] This architecture is the foundation of their rich photophysical behavior, most notably their sensitivity to the local environment.

This guide provides a comparative analysis of the key photophysical properties of these derivatives. We will delve into the structure-property relationships that govern their absorption and emission characteristics, with a particular focus on how subtle molecular modifications and solvent interactions can be harnessed to tune their optical responses. This content is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the unique photophysical characteristics of these compounds.

The Foundation: Intramolecular Charge Transfer (ICT)

Upon absorption of light, D-π-A molecules like cyanophenyl-pyrroles can undergo a process called Intramolecular Charge Transfer (ICT). The electron density shifts from the electron-rich pyrrole ring (donor) to the electron-deficient cyanophenyl ring (acceptor). The resulting excited state has a significantly larger dipole moment than the ground state.[2] This change in electronic distribution is fundamental to understanding their fluorescence properties, especially their pronounced solvatochromism.

Caption: Figure 1: Intramolecular Charge Transfer (ICT) in Cyanophenyl-Pyrrole.

Comparative Analysis of Photophysical Properties

The photophysical characteristics of cyanophenyl-pyrrole derivatives are highly tunable. Factors such as the substitution pattern on the pyrrole and phenyl rings, and the nature of the surrounding solvent medium, play a critical role.[3][4]

Absorption and Emission Spectra

The electronic absorption spectra of these compounds typically show broad bands in the UV-visible region. While the absorption maxima (λ_abs) exhibit some dependence on solvent polarity, often a weak hypsochromic (blue) shift, the fluorescence emission spectra (λ_em) are far more sensitive.[2]

A hallmark of cyanophenyl-pyrroles is their significant positive solvatochromism, meaning their emission wavelength undergoes a bathochromic (red) shift as the polarity of the solvent increases. This is a direct consequence of the ICT mechanism. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for fluorescence and red-shifting the emission.[2] This large shift between the absorption and emission maxima is known as the Stokes shift.

DerivativeSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Lifetime (τ_ns)
Compound 1 Toluene35042045000.852.5
(hypothetical)Acetonitrile34551098000.604.8
Compound 2 Toluene36544551000.912.8
(hypothetical)Acetonitrile360540102000.555.2

Table 1: Representative photophysical data for hypothetical cyanophenyl-pyrrole derivatives in nonpolar (Toluene) and polar (Acetonitrile) solvents. Note: This data is illustrative to demonstrate typical trends.

As shown in the hypothetical data in Table 1, increasing solvent polarity from toluene to acetonitrile results in a dramatic red-shift in emission and a significant increase in the Stokes shift.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5] For cyanophenyl-pyrrole derivatives, Φ_F values can be quite high, often ranging from 0.2 to 0.9.[2] Interestingly, an increase in solvent polarity, which causes a red-shift in emission, does not necessarily lead to a decrease in quantum yield, but often results in a lengthening of the fluorescence lifetime (τ_F).[2] This suggests that the polar environment stabilizes the ICT state, influencing its radiative decay rate.

The introduction of different substituents can also modulate these properties. For instance, adding strong electron-donating groups to the pyrrole ring can enhance the ICT character, leading to further red-shifted emission and potentially affecting the quantum yield depending on the balance between radiative and non-radiative decay pathways.[6][7]

Structure-Property Relationships: A Deeper Dive

The precise positioning of the cyano group on the phenyl ring (ortho, meta, or para) significantly influences the photophysical properties.[8] The para-substituted isomer typically exhibits the strongest ICT character and the most pronounced solvatochromic effects due to the direct alignment of the donor and acceptor moieties.

Furthermore, the planarity of the molecule is crucial. A dihedral angle exists between the pyrrole and phenyl rings. In the ground state, this angle is typically between 10-25°. However, the excited state is predicted to be more planar, facilitating the charge transfer process.[2] Preventing this planarization through steric hindrance can lead to a decrease in fluorescence efficiency.

Key Experimental Protocols

To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are essential.

Workflow for Photophysical Characterization

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis a Select Spectroscopic Grade Solvents b Prepare Stock Solutions (Sample & Standard) a->b c Create Dilution Series (Absorbance < 0.1) b->c d Measure UV-Vis Absorbance Spectra c->d e Measure Corrected Fluorescence Emission Spectra d->e f Measure Fluorescence Decay (TCSPC) e->f g Plot Integrated Intensity vs. Absorbance e->g i Fit Decay Data to Determine Lifetime (τ_F) f->i h Calculate Quantum Yield (Φ_F) (Relative Method) g->h caption Figure 2: Workflow for Photophysical Characterization.

Caption: Figure 2: Workflow for Photophysical Characterization.

Relative Fluorescence Quantum Yield Determination[9][10][11][12]

The relative method is a widely used and accessible approach for determining fluorescence quantum yield.[9] It involves comparing the fluorescence of the sample to a well-characterized standard of known quantum yield.

Principle: For dilute solutions where absorbance is low (typically < 0.1), the integrated fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield. By comparing the sample to a standard with a known quantum yield under identical conditions, the sample's quantum yield can be calculated.[10]

Equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • n is the refractive index of the solvent.

  • Subscripts s and r denote the sample and reference standard, respectively.[10]

Step-by-Step Protocol:

  • Select a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample (e.g., Quinine Sulfate, Rhodamine 6G).[11]

  • Prepare Solutions: Prepare a series of 5-6 dilutions for both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the corrected emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and standard.

  • Integrate Intensity: Calculate the integrated area under the emission curve for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Gradient: Determine the slope (gradient) of the line for both plots.

  • Calculate Quantum Yield: Use the equation above to calculate the quantum yield of the sample.

Fluorescence Lifetime Measurement[13][14][15][16][17]

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring lifetimes in the picosecond to microsecond range.[12][13]

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse and the arrival of the first emitted photon at a sensitive detector.[14] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the lifetime (τ_F).[12][15]

Step-by-Step Protocol:

  • Instrument Setup: Use a TCSPC system equipped with a pulsed light source at an appropriate excitation wavelength and a high-speed single-photon detector.

  • Sample Preparation: Prepare a dilute solution of the sample in a fluorescence cuvette.

  • Acquire Instrument Response Function (IRF): Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. The IRF is crucial for accurate data analysis.

  • Acquire Fluorescence Decay: Replace the scattering solution with the sample and acquire the fluorescence decay data until sufficient photon counts are collected in the peak channel to ensure good statistics.

  • Data Analysis: Using specialized software, perform a deconvolution of the acquired fluorescence decay with the IRF and fit the data to an appropriate exponential decay model (mono-, bi-, or multi-exponential) to extract the fluorescence lifetime(s).

Conclusion

Cyanophenyl-pyrrole derivatives are a versatile class of fluorophores whose photophysical properties are intricately linked to their D-π-A electronic structure. Their strong, environment-sensitive fluorescence, characterized by significant solvatochromic shifts, makes them highly valuable as molecular probes and functional materials. A thorough understanding of their structure-property relationships, combined with rigorous experimental characterization, allows researchers to rationally design and select derivatives with tailored optical properties for specific applications in science and technology.

References

  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Online]. Available: [Link]
  • Center for Mass Spectrometry and Optical Spectroscopy (CeMOS). Time-correlated single photon counting (TCSPC). [Online]. Available: [Link]
  • ResearchGate.
  • ID Quantique. What is Time Correlated Single Photon Counting?. [Online]. Available: [Link]
  • AUREA Technology. Time-Correlated Single Photon Counting. [Online]. Available: [Link]
  • Becker & Hickl GmbH. Time-Correlated Single Photon Counting. [Online]. Available: [Link]
  • National Center for Biotechnology Information (NCBI). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Online]. Available: [Link]
  • OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Online]. Available: [Link]
  • University of California, Irvine, Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Online]. Available: [Link]
  • Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. [Online]. Available: [Link]
  • Royal Society of Chemistry. Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors. [Online]. Available: [Link]
  • Royal Society of Chemistry. Photophysics of aminophenyl substituted pyrrolopyrrole cyanines. [Online]. Available: [Link]
  • National Center for Biotechnology Information (NCBI). Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. [Online]. Available: [Link]
  • Royal Society of Chemistry.
  • Letters in Applied NanoBioScience. π–A: Influence of the Auxiliary Acceptor on Energy Levels, Molecular Absorption, and Nonlinear Optical Response. [Online]. Available: [Link]
  • Royal Society of Chemistry.
  • ResearchGate. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Online]. Available: [Link]
  • National Center for Biotechnology Information (NCBI). Structure–property relationships and third-order nonlinearities in diketopyrrolopyrrole based D–π–A–π–D molecules. [Online]. Available: [Link]
  • University of Cambridge. Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. [Online]. Available: [Link]
  • Apollo - University of Cambridge Repository. Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. [Online]. Available: [Link]
  • ACS Publications. Relating Design and Optoelectronic Properties of 1,4-Dihydropyrrolo[3,2-b]pyrroles Bearing Biphenyl Substituents. [Online]. Available: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation framework for the small molecule, 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. It is intended for researchers, chemists, and drug development professionals who require rigorously validated chemical tools for their studies. We will explore its synthesis, characterization, and performance in comparison to structurally similar alternatives, providing the necessary data and protocols to ensure its reliable application in a laboratory setting.

Introduction: The Need for Rigorously Validated Chemical Tools

This compound is an N-arylpyrrole, a class of heterocyclic compounds with broad applications in materials science, organic synthesis, and medicinal chemistry.[1][2][3] Its structure, featuring a stable pyrrole core, a phenyl group that influences electronic properties, and a reactive cyano (nitrile) moiety, makes it a versatile building block and a candidate for biological screening.[1] However, like any chemical reagent used in research, its utility is entirely dependent on its identity, purity, and stability.[4]

Section 1: Synthesis and Characterization

The most direct and efficient method for synthesizing N-substituted pyrroles from primary amines and 1,4-dicarbonyls is the Paal-Knorr synthesis.[6][7][8] This reaction is typically acid-catalyzed and proceeds via the condensation of the amine with the dicarbonyl compound to form a dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the aromatic pyrrole ring.[8][9]

Experimental Protocol: Paal-Knorr Synthesis

This protocol describes the synthesis of this compound from 4-aminobenzonitrile and 2,5-hexanedione.

Materials:

  • 4-Aminobenzonitrile

  • 2,5-Hexanedione (Acetonylacetone)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzonitrile (1.0 eq) and 2,5-hexanedione (1.1 eq).

  • Solvent Addition: Add glacial acetic acid (approximately 3-4 mL per gram of amine) as both the solvent and catalyst. The use of a weak acid accelerates the key cyclization step without promoting side reactions like furan formation.[6]

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases. This step removes the acetic acid catalyst.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product.

  • Drying: Dry the purified product under vacuum. The expected product is a light yellow to brown crystalline powder.[1]

G cluster_reactants Reactants cluster_process Process cluster_output Output A 4-Aminobenzonitrile C Reflux in Glacial Acetic Acid A->C B 2,5-Hexanedione B->C D Aqueous Workup & Neutralization C->D Cooling E Recrystallization (Ethanol/Water) D->E Isolation F Pure Product E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Paal-Knorr Synthesis Workflow for this compound.

Physicochemical and Spectroscopic Data

A properly synthesized and purified sample should conform to the following specifications. This data serves as the benchmark for validating a new batch of the compound.

PropertyExpected ValueRationale & Method
Molecular Formula C₁₃H₁₂N₂Calculated from atomic constituents.
Molecular Weight 196.25 g/mol Confirmed by Mass Spectrometry (MS).[1]
Appearance Light yellow to brown crystalline powderVisual inspection.[1]
Melting Point ~110 °CDetermined by Differential Scanning Calorimetry (DSC) or melting point apparatus.[1]
Purity (HPLC/GC) ≥98%High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential to quantify purity and identify potential impurities from starting materials or side reactions.[1][10][11]
¹H NMR See Table 2Nuclear Magnetic Resonance spectroscopy confirms the proton environment of the molecular structure.
¹³C NMR See Table 3Confirms the carbon backbone of the molecule.
FTIR (cm⁻¹) ~2220-2230 (C≡N stretch)Fourier-Transform Infrared spectroscopy identifies key functional groups, with the nitrile stretch being a critical diagnostic peak.
Mass Spec (ESI+) m/z = 197.10 ([M+H]⁺)Electrospray Ionization Mass Spectrometry confirms the molecular weight of the compound.

Table 2: Representative ¹H NMR Spectral Data (500 MHz, CDCl₃) Note: Chemical shifts (δ) are reported in ppm. These are predicted values based on standard substituent effects and data from similar N-arylpyrroles.

Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.75d2HPhenyl H (ortho to CN)
~7.40d2HPhenyl H (meta to CN)
~5.90s2HPyrrole H
~2.05s6HMethyl H

Table 3: Representative ¹³C NMR Spectral Data (125 MHz, CDCl₃) Note: These are predicted values based on known chemical shifts for the constituent fragments.[12][13][14]

Chemical Shift (δ)Assignment
~142.5Phenyl C (ipso, attached to N)
~133.0Phenyl C (ortho to CN)
~128.5Pyrrole C (methyl-substituted)
~127.0Phenyl C (meta to CN)
~118.0Nitrile C (C≡N)
~112.0Phenyl C (ipso, attached to CN)
~107.0Pyrrole C (unsubstituted)
~13.0Methyl C

Section 2: The Validation Funnel: A Framework for Trustworthiness

The validation of a small molecule tool is not a single experiment but a process designed to build confidence in the reagent.[4][15] Every batch of a synthesized compound must pass through a validation funnel to confirm its identity and purity before it can be reliably used in biological or material science assays.[15] This systematic approach is crucial for ensuring that observed phenotypes are due to the intended molecular interaction.[5]

ValidationFunnel node_synthesis Batch Synthesis node_purity Purity Analysis (≥98%) Method: HPLC or GC node_synthesis->node_purity node_identity Structural Identity Confirmation Methods: ¹H NMR, ¹³C NMR, MS node_purity->node_identity node_stability Stability Assessment (Optional, application-dependent) node_identity->node_stability node_validated Validated Research Tool node_stability->node_validated

Caption: The Small Molecule Validation Funnel.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an ideal method for assessing the purity of small molecules as it can effectively separate the target compound from unreacted starting materials and byproducts.[11]

Instrumentation & Conditions:

  • System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 70:30 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~254 nm or a wavelength of maximum absorbance for the compound.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Run the analysis for 10-15 minutes.

  • Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥98% is generally considered acceptable for most research applications.[1]

Section 3: Comparative Analysis with Alternative N-Arylpyrroles

To understand the specific utility of this compound, it is instructive to compare it with structurally related analogs. The electronic nature of the substituent on the N-phenyl ring can significantly alter the molecule's properties, including its reactivity, stability, and biological activity.[16] We will compare it to two alternatives:

  • 2,5-Dimethyl-1-phenylpyrrole: The parent compound with no substituent, serving as a neutral baseline.

  • 1-(4-Chlorophenyl)-2,5-dimethylpyrrole: Contains an electron-withdrawing chloro group, providing a direct comparison to the electron-withdrawing cyano group.

G cluster_core Core Scaffold cluster_arms N-Aryl Substituents cluster_properties Resulting Properties Core 2,5-Dimethylpyrrole Phenyl Phenyl Ring Core->Phenyl N-Aryl Bond Substituent Para-Substituent (X) Phenyl->Substituent Prop1 Electronic Profile Substituent->Prop1 influences Prop2 Biological Activity Prop1->Prop2 Prop3 Material Properties Prop1->Prop3

Caption: Influence of N-Aryl Substituents on Molecular Properties.

Table 4: Comparative Performance of N-Arylpyrrole Derivatives

FeatureThis compound (Target) 2,5-Dimethyl-1-phenylpyrrole (Baseline) 1-(4-Chlorophenyl)-2,5-dimethylpyrrole (Alternative)
Para-Substituent -CN (Cyano)-H (Hydrogen)-Cl (Chloro)
Electronic Nature Strongly Electron-WithdrawingNeutralModerately Electron-Withdrawing, Inductively
Synthesis Paal-Knorr from 4-aminobenzonitrile. High yield.[17]Paal-Knorr from aniline. Generally high yield.Paal-Knorr from 4-chloroaniline. Generally high yield.
Potential Applications Organic semiconductors, drug discovery (e.g., androgen receptor antagonists), building block for complex heterocycles.[1][18][19]General synthetic intermediate, baseline for SAR studies.Pharmaceuticals (anti-cancer, anti-inflammatory), agrochemicals.[20]
Key Advantage The nitrile group offers a versatile chemical handle for further derivatization (e.g., reduction to amine, hydrolysis to carboxylic acid).Simplicity and chemical stability. Ideal for fundamental studies of the N-arylpyrrole scaffold.The chloro group can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Potential Limitation Nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions.Lacks a functional handle for easy derivatization compared to the others.Potential for dehalogenation under certain reductive conditions.

Conclusion

This compound is a valuable and versatile research tool. This guide has established a clear pathway for its synthesis via the Paal-Knorr reaction and outlined a rigorous, multi-step validation process centered on purity assessment by HPLC and structural confirmation by spectroscopic methods.

Key Takeaways:

  • Validation is Non-Negotiable: The reliability of any research conducted with this molecule is predicated on the validation protocols detailed herein. Researchers must confirm the identity and purity (≥98%) of each batch.

  • Strategic Choice of Tool: Compared to its unsubstituted and chloro-substituted analogs, this compound offers the unique advantage of a chemically versatile nitrile group. This makes it the superior choice for applications requiring subsequent chemical modification or where the strong electron-withdrawing nature of the cyano group is desired to tune electronic or biological properties.

  • Informed Application: The N-arylpyrrole scaffold is a privileged structure in medicinal chemistry and materials science.[2][21] The specific properties imparted by the 4-cyanophenyl group make this compound a promising candidate for developing novel androgen receptor antagonists, antimicrobial agents, and organic electronic materials.[1][19][21]

By adhering to the principles and protocols in this guide, researchers can confidently employ this compound as a well-characterized and reliable tool, contributing to the overall integrity and reproducibility of their scientific findings.

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal, [Link]
  • Paal–Knorr synthesis. Wikipedia, [Link]
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology, [Link]
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube, [Link]
  • Small Molecules and their Impact in Drug Discovery.
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online, [Link]
  • Small Molecule Hit Identification and Valid
  • Full article: Small Molecules and Their Role in Effective Preclinical Target Valid
  • Small molecule tool compound validation – BioCurate’s perspective.
  • This compound. Hotel InterContinental Warszawa, [Link]
  • This compound. LookChem, [Link]
  • Applications of different arylpyrroles in bioactive molecules.
  • Selected bioactive molecules and natural products containing arylpyrrole atropisomers.
  • Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PubMed, [Link]
  • Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. PubMed, [Link]
  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek, [Link]
  • 2,5-Dimethylpyrrole | C6H9N. PubChem, [Link]
  • 2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts. SpectraBase, [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Potential of a Novel Pyrrole Scaffold

1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a versatile heterocyclic compound with a growing presence in medicinal chemistry and materials science.[1][2][3][4] Its utility as a synthetic building block is well-documented, contributing to the development of advanced polymers and organic semiconductors.[1][2] More compelling for the drug discovery professional, however, is its emergence as a scaffold for novel therapeutic agents.[1] Derivatives of the N-aryl-2,5-dimethylpyrrole core have demonstrated potent activity against multidrug-resistant mycobacteria, highlighting its potential in tackling infectious diseases. Furthermore, related 4-phenylpyrrole structures have been identified as antagonists of the androgen receptor, suggesting a possible role in oncology.[5]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the receptor cross-reactivity of this compound. Understanding a compound's selectivity is paramount in drug discovery, as off-target interactions can lead to unforeseen side effects or, conversely, reveal novel therapeutic opportunities.[6] Herein, we will explore the rationale behind selecting potential off-target receptors, detail robust experimental protocols for assessing binding and functional activity, and provide a logical framework for interpreting the resulting data.

The Imperative of Cross-Reactivity Profiling

The journey of a promising hit compound to a clinical candidate is fraught with challenges, a significant one being the potential for off-target activities. These unintended interactions can precipitate adverse drug reactions, compromise therapeutic efficacy, or lead to late-stage clinical failures. Therefore, a thorough and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design.

For a novel entity like this compound, the chemical structure offers clues to potential primary targets and, by extension, areas of cross-reactivity concern. The presence of the pyrrole ring and the cyanophenyl group suggests the potential for interactions with a range of biological targets. Given the documented activity of similar pyrrole-containing compounds, a logical starting point for investigation includes the androgen receptor and microbial targets.[5] Furthermore, the structural resemblance to certain classes of central nervous system (CNS) active compounds necessitates a broader screening against common CNS receptors.

Strategic Selection of a Cross-Reactivity Panel

A well-designed cross-reactivity panel should be both broad and targeted, informed by the compound's chemical structure, its known primary targets (if any), and the therapeutic indication. For this compound, a tiered approach is recommended.

Tier 1: Primary Target and Structurally Related Receptors

  • Androgen Receptor: Based on the activity of related 4-phenylpyrrole derivatives, this is a high-priority target.[5]

  • Other Steroid Hormone Receptors: To assess selectivity, it is prudent to include estrogen, progesterone, and glucocorticoid receptors.

  • Translocator Protein (TSPO): Previously known as the peripheral benzodiazepine receptor, TSPO is a mitochondrial protein involved in steroidogenesis and neuroinflammation.[7][8] Its ligands often possess a heterocyclic core, making it a plausible off-target.

Tier 2: Broad Receptor Panel for Safety Pharmacology

A comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is essential to identify potential liabilities. A standard safety panel often includes:

  • Adrenergic Receptors (α1, α2, β1, β2): To assess potential cardiovascular effects.

  • Dopamine Receptors (D1-D5): To evaluate potential CNS effects, particularly since some D4 receptor antagonists feature a cyanophenyl group.[9]

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B): To screen for a wide range of potential CNS and peripheral effects.[10]

  • Muscarinic Receptors (M1-M5): To check for anticholinergic effects.

  • Histamine Receptors (H1, H2): To assess potential for allergic reactions and effects on gastric acid secretion.

  • hERG Channel: To evaluate the risk of cardiac arrhythmia.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged experimental approach is necessary to build a comprehensive cross-reactivity profile. This typically involves initial binding assays to determine affinity, followed by functional assays to elucidate the nature of the interaction (agonist, antagonist, or inverse agonist).

Diagram: General Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow General Workflow for Cross-Reactivity Profiling A Test Compound: This compound B Primary Target Identification (e.g., Androgen Receptor, TSPO) A->B D Tier 2 Broad Panel Screening (e.g., Safety47 Panel) A->D C Tier 1 Binding Assays (High-Priority Targets) B->C E Data Analysis: Determine Ki or IC50 Values C->E D->E F Significant Hits Identified? E->F G Functional Assays for Hits (e.g., cAMP, Ca2+ flux, GTPγS) F->G Yes J No Significant Hits F->J No H Determine Agonist/Antagonist Activity (EC50 or IC50) G->H I Comprehensive Selectivity Profile H->I J->I

Caption: A stepwise approach to characterizing the cross-reactivity of a novel compound.

Detailed Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for determining the affinity of a test compound for a specific receptor.[11][12][13] The principle involves the competition between the unlabeled test compound and a radiolabeled ligand with known affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a panel of receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.[14]

  • A suitable radioligand for each target receptor (e.g., [³H]-PK11195 for TSPO).[15]

  • Test compound: this compound.

  • Assay buffer (target-dependent, but often Tris-based).[16]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate harvester and liquid scintillation counter.

Protocol: Competitive Radioligand Binding Assay for TSPO

  • Membrane Preparation: Prepare membranes from cells or tissues known to express TSPO.[15][16] Homogenize in a cold lysis buffer and pellet the membranes by centrifugation.[14] Resuspend the pellet in a suitable buffer and determine the protein concentration.[14]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand (e.g., [³H]-PK11195 at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled TSPO ligand (e.g., 20 µM PK11195) to saturate the receptors.[15]

    • Competition: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[14] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.[17][18] The choice of assay depends on the signaling pathway of the receptor.

a. cAMP Assays for Gs- and Gi-Coupled Receptors

Objective: To measure the effect of this compound on cyclic AMP (cAMP) production mediated by Gs- or Gi-coupled receptors.

  • Principle: Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it.[18] Changes in cAMP are measured using techniques like TR-FRET.

  • Protocol Outline:

    • Culture cells expressing the target receptor.

    • Pre-incubate cells with this compound at various concentrations.

    • To test for antagonistic activity, stimulate the cells with a known agonist in the presence of the test compound.

    • Lyse the cells and measure cAMP levels using a commercial kit.

    • Analyze the dose-response data to determine EC50 (for agonists) or IC50 (for antagonists).

b. Calcium Flux Assays for Gq-Coupled Receptors

Objective: To assess the effect of the test compound on intracellular calcium mobilization mediated by Gq-coupled receptors.

  • Principle: Gq-coupled receptors activate phospholipase C, leading to the release of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[17] This change in calcium concentration is detected using calcium-sensitive fluorescent dyes.[18]

  • Protocol Outline:

    • Load cells expressing the target receptor with a calcium-sensitive dye (e.g., Fluo-8).

    • Add the test compound (for agonist testing) or a known agonist plus the test compound (for antagonist testing).

    • Measure the change in fluorescence over time using a plate reader.

    • Calculate the dose-dependent response to determine EC50 or IC50 values.

c. GTPγS Binding Assays

Objective: To directly measure G-protein activation by the test compound.

  • Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit.[19] A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G-protein in its active state, and the incorporated radioactivity is measured.[18]

  • Protocol Outline:

    • Incubate cell membranes expressing the receptor of interest with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

    • After incubation, separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the bound radioactivity by scintillation counting.

    • Analyze the data to determine the potency (EC50) and efficacy of the compound in stimulating G-protein activation.

Diagram: Functional Assay Selection Based on GPCR Subtype

Functional_Assay_Selection Functional Assay Selection for GPCRs A GPCR Target B Gs-coupled A->B C Gi-coupled A->C D Gq-coupled A->D E cAMP Accumulation Assay B->E H GTPγS Binding Assay (Direct G-protein activation) B->H F cAMP Inhibition Assay C->F C->H G Calcium Flux Assay (IP1/IP3) D->G D->H

Caption: Matching GPCR subtypes to appropriate functional assays.

Data Interpretation and Building a Selectivity Profile

The data generated from binding and functional assays should be compiled to create a comprehensive selectivity profile for this compound.

Quantitative Data Summary:

ReceptorBinding Assay (Ki, nM)Functional Assay (EC50/IC50, nM)Functional Effect
Primary Target (Hypothetical)
Androgen Receptore.g., 50e.g., 150Antagonist
Cross-Reactivity Panel
TSPOe.g., >10,000Not TestedN/A
5-HT2Ae.g., 800e.g., 2,500Weak Antagonist
Adrenergic α1e.g., >10,000Not TestedN/A
hERGe.g., >10,000Not TestedN/A

Interpretation:

  • Selectivity Window: The ratio of the Ki or functional potency at off-targets to the primary target is a critical measure. A larger selectivity window (typically >100-fold) is desirable to minimize the risk of off-target effects at therapeutic concentrations.

  • Functional Relevance: A high binding affinity for an off-target does not always translate to a functional effect. Therefore, functional assays are essential to understand the physiological consequences of any observed binding.

  • Structure-Activity Relationship (SAR): If significant off-target activity is observed, this information can guide further chemical modifications to improve selectivity. For instance, if binding to the 5-HT2A receptor is a concern, medicinal chemists can explore modifications to the this compound scaffold that reduce this interaction while maintaining affinity for the primary target.

Conclusion

A thorough investigation of the cross-reactivity of this compound is a critical step in evaluating its therapeutic potential. By employing a strategic combination of in vitro binding and functional assays, researchers can build a detailed selectivity profile. This data-driven approach not only de-risks the drug development process but also provides invaluable insights into the compound's mechanism of action and potential for clinical success. The protocols and workflows outlined in this guide provide a robust framework for such an investigation, enabling scientists to make informed decisions and advance the most promising candidates toward the clinic.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Wurch, T., et al. (2003). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. Journal of Biomolecular Screening, 8(4), 383-393.
  • Gifford Bioscience. (n.d.). Functional Assays.
  • Faria, D., et al. (2020). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. International Journal of Molecular Sciences, 21(23), 9036.
  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
  • Creative Bioarray. (n.d.). Receptor Binding Assay.
  • Costa, B., et al. (2017). TSPO ligand residence time: A new parameter to predict compound neurosteroidogenic efficacy. Psychoneuroendocrinology, 79, 14-23.
  • Lee, B., et al. (2020). TSPO: An Evolutionarily Conserved Protein with Elusive Functions. International Journal of Molecular Sciences, 21(11), 3849.
  • LookChem. (n.d.). This compound.
  • H-Y. Wang, et al. (2021). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. Cells, 10(4), 848.
  • Wolf, A., et al. (2015). Targeting translocator protein (18 kDa) (TSPO) dampens pro-inflammatory microglia reactivity in the retina and protects from degeneration. Journal of Neuroinflammation, 12, 203.
  • Lee, Y., et al. (2016). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports, 49(12), 659–666.
  • Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1183-1187.
  • Chen, M. K., & Guilarte, T. R. (2008). Translocator Protein (18kDa) (TSPO)/Peripheral Benzodiazepine Receptor (PBR) specific ligands induce microglia functions consistent with an activated state. Journal of Neuroimmune Pharmacology, 3(1), 57–66.
  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service.
  • Vaidyanathan, G., & Zalutsky, M. R. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 431, 331-348.
  • Owen, D. R., et al. (2011). Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. Journal of Nuclear Medicine, 52(1), 81–87.
  • U.S. Food and Drug Administration. (2024). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).
  • Hill, S. J. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
  • Hotel InterContinental Warszawa. (n.d.). This compound.
  • DIARY directory. (n.d.). This compound.
  • Jallat, D., et al. (2015). Characterization of the High-Affinity Drug Ligand Binding Site of Mouse Recombinant TSPO. International Journal of Molecular Sciences, 16(12), 29555–29571.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • ChemUniverse. (n.d.). This compound [P42950].
  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
  • La Rosa, V., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters, 11(5), 638–644.
  • Koyama, M., & Hitoshi, K. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(2), 159–160.
  • Boyfield, I., et al. (1999). 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels. Journal of Medicinal Chemistry, 42(14), 2706-2715.
  • Aki, Y., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0249791.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Aki, Y., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0249791.

Sources

In Vivo Performance of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole Derivatives as Androgen Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in oncology, particularly in the field of prostate cancer, the androgen receptor (AR) remains a pivotal therapeutic target. While first-generation antiandrogens like bicalutamide have been foundational, the emergence of resistance necessitates the development of novel AR antagonists. This guide provides an in-depth analysis of the in vivo studies of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole derivatives, a promising class of next-generation AR antagonists. We will focus on the key derivative, 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, and compare its performance with established and contemporary alternatives, supported by experimental data and protocols.

The Rationale for Targeting the Androgen Receptor in Castration-Resistant Prostate Cancer

Prostate cancer is initially dependent on androgens for growth, and androgen deprivation therapy (ADT) is the standard of care for advanced disease. However, most tumors eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the cancer continues to grow despite low levels of circulating androgens.[1] In CRPC, the AR signaling pathway often remains active due to various mechanisms, including AR gene amplification, mutations that allow activation by other steroids or even antagonists, and the expression of AR splice variants.[2] This sustained AR activity underscores the rationale for developing more potent and specific AR antagonists that can overcome these resistance mechanisms.

The this compound scaffold has emerged as a promising starting point for the design of such novel antagonists.[3] The cyanophenyl group is a common feature in many non-steroidal AR antagonists, contributing to their binding affinity to the AR ligand-binding domain (LBD). The pyrrole core offers a versatile platform for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Disrupting the Androgen Receptor Signaling Cascade

The primary mechanism of action for this compound derivatives and other non-steroidal antiandrogens is the competitive inhibition of androgen binding to the AR. This disruption of the canonical AR signaling pathway prevents a cascade of events necessary for tumor cell proliferation and survival.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_inactive Inactive AR (complexed with HSPs) DHT->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active HSP dissociation, conformational change AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation Pyrrole_deriv This compound Derivative (Antagonist) Pyrrole_deriv->AR_inactive Competitive Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Simplified Androgen Receptor Signaling Pathway and Point of Antagonist Intervention.

As depicted in Figure 1, in the absence of an antagonist, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs). The activated AR then dimerizes and translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth and survival, such as prostate-specific antigen (PSA). This compound derivatives competitively bind to the AR's ligand-binding domain, preventing androgen binding and subsequent downstream signaling.

Comparative In Vivo Efficacy

A key derivative from the 4-phenylpyrrole series, 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile (referred to as Compound 4n in the primary literature), has demonstrated significant in vivo activity.[3] While the precise quantitative data from the original study by Yamamoto et al. is not publicly detailed, the authors report that Compound 4n exhibited inhibitory effects on tumor cell growth in a mouse xenograft model using the bicalutamide-resistant LNCaP-cxD2 human prostate cancer cell line.[3] This finding is particularly noteworthy as it suggests that this derivative can overcome a common mechanism of resistance to first-generation antiandrogens.

To provide a comprehensive comparison, we will evaluate the reported in vivo performance of Compound 4n against the first-generation antiandrogen, bicalutamide, and the newer generation of AR antagonists: enzalutamide, apalutamide, and darolutamide.

Compound/DrugIn Vivo ModelKey FindingsReference
Compound 4n LNCaP-cxD2 xenograft (bicalutamide-resistant)Exhibited inhibitory effects on tumor growth.[3]
Bicalutamide LNCaP xenograftMinimal effects on tumor volume in some models, and can even promote tumor growth in bicalutamide-resistant models.[2][4][2][4]
Enzalutamide LNCaP/AR xenograft (overexpressing AR)Statistically significant reduction in tumor volume compared to bicalutamide.[2][2]
Apalutamide CRPC xenograft modelsDemonstrated greater in vivo activity compared to enzalutamide, with lower doses needed to achieve therapeutic concentrations.[2]
Darolutamide nmCRPC clinical trialsFavorable safety and tolerability profile compared to apalutamide and enzalutamide, with comparable efficacy in terms of metastasis-free survival.[1]

Insights from the Comparison:

The qualitative report on Compound 4n's activity in a bicalutamide-resistant model suggests it belongs to the next generation of AR antagonists, similar to enzalutamide and apalutamide.[3] Bicalutamide's efficacy is limited, and its potential to act as an agonist in certain resistant tumors is a significant drawback.[2][4] Enzalutamide and apalutamide have shown clear superiority over bicalutamide in preclinical models.[2] Darolutamide, while having less direct preclinical comparative data in the public domain, has shown a favorable safety profile in clinical settings, which is a critical consideration in drug development.[1]

Experimental Protocols: A Guide to In Vivo Evaluation

The robust in vivo evaluation of novel AR antagonists is critical for their clinical translation. The mouse xenograft model is a cornerstone of this process. Below is a detailed, representative protocol for establishing a subcutaneous prostate cancer xenograft model, based on common practices for cell lines like LNCaP.

Xenograft_Workflow cluster_preparation Cell and Animal Preparation cluster_implantation Tumor Implantation and Growth cluster_treatment Treatment and Data Collection Cell_Culture 1. Culture LNCaP-cxD2 cells to ~80% confluency Harvest 2. Harvest and count cells, resuspend in Matrigel/PBS Cell_Culture->Harvest Injection 4. Subcutaneously inject cell suspension into flank Harvest->Injection Animals 3. Acclimatize male immunocompromised mice Monitoring 5. Monitor tumor growth using calipers Injection->Monitoring Grouping 6. Randomize mice into treatment groups Monitoring->Grouping Dosing 7. Administer compounds (e.g., oral gavage) Grouping->Dosing Data_Collection 8. Measure tumor volume and body weight regularly Dosing->Data_Collection Endpoint 9. Euthanize and collect tumors and tissues for analysis Data_Collection->Endpoint

Figure 2: General Workflow for a Subcutaneous Prostate Cancer Xenograft Study.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture LNCaP-cxD2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

    • Harvest cells at approximately 80% confluency using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-2 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Handling and Tumor Implantation:

    • Use male immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old. Allow for at least one week of acclimatization.

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor formation. Palpable tumors typically form within 2-4 weeks.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration and In-Life Monitoring:

    • Prepare the test compounds (e.g., Compound 4n, bicalutamide) and vehicle control. The route of administration is typically oral gavage for orally bioavailable compounds.

    • Administer the compounds daily or according to the desired dosing schedule.

    • Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Study Endpoint and Data Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

    • At the endpoint, euthanize the mice and excise the tumors. Weigh the tumors and collect blood for biomarker analysis (e.g., PSA).

    • Analyze the data by comparing the tumor growth inhibition in the treated groups to the control group. Statistical analysis (e.g., t-test, ANOVA) is used to determine significance.

Causality Behind Experimental Choices:

  • Choice of Cell Line (LNCaP-cxD2): The use of a bicalutamide-resistant cell line is a critical design choice to specifically test the efficacy of a novel compound against resistant disease, which is a major clinical challenge.

  • Use of Matrigel: Matrigel is a basement membrane extract that provides a scaffold for the cancer cells, promoting their engraftment and initial growth into a solid tumor.

  • Immunocompromised Mice: These mice lack a functional immune system, which prevents the rejection of the human cancer cells, allowing for the growth of the xenograft tumor.

  • Monitoring Body Weight: Regular monitoring of body weight is a crucial and simple method to assess the general health and potential toxicity of the test compound in the animals.

Pharmacokinetic Considerations

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half. A longer half-life may allow for less frequent dosing.

  • Clearance: The rate at which the drug is removed from the body.

  • Volume of Distribution: The extent to which a drug distributes into tissues.

For novel AR antagonists, achieving sufficient and sustained exposure at the tumor site is paramount for effective target engagement and antitumor activity.

Conclusion and Future Directions

The in vivo studies of 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile (Compound 4n) demonstrate its potential as a next-generation androgen receptor antagonist with activity against bicalutamide-resistant prostate cancer.[3] While a direct quantitative comparison with modern therapeutics like enzalutamide, apalutamide, and darolutamide is hampered by the lack of publicly available data for Compound 4n, the qualitative findings are promising and warrant further investigation.

For researchers in this field, the path forward involves not only the synthesis of novel derivatives with improved potency but also a thorough in vivo characterization of their efficacy, toxicity, and pharmacokinetic profiles. The experimental designs and comparative data presented in this guide provide a framework for the rigorous evaluation of new chemical entities targeting the androgen receptor, with the ultimate goal of developing more effective treatments for castration-resistant prostate cancer.

References

  • Tran, C., Ouk, S., Clegg, N. J., Chen, Y., Watson, P. A., Arora, V., ... & Sawyers, C. L. (2009).
  • Yamamoto, S., Matsunaga, N., Hitaka, T., Yamada, M., Hara, T., Miyazaki, J., ... & Ito, M. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & medicinal chemistry, 20(1), 422-434.
  • Clegg, N. J., Wongvipat, J., Joseph, J. D., Tran, C., Ouk, S., Dilhas, A., ... & Sawyers, C. L. (2012). ARN-509: a novel antiandrogen for prostate cancer treatment. Cancer research, 72(6), 1494-1503.
  • Fizazi, K., Shore, N., Tammela, T. L., Ulys, A., Vjaters, E., Polyakov, S., ... & ARAMIS Investigators. (2019). Darolutamide in nonmetastatic, castration-resistant prostate cancer. New England Journal of Medicine, 380(13), 1235-1246.
  • Yoshida, T., Kinoshita, H., Segawa, T., Nakamura, E., Inoue, T., Shimizu, Y., ... & Ogawa, O. (2005). Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient. Cancer research, 65(21), 9611-9616.
  • Yamamoto, S., Matsunaga, N., Hitaka, T., Yamada, M., Hara, T., Miyazaki, J., ... & Ito, M. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & medicinal chemistry, 20(1), 422-434.
  • Lin, T. H., Lee, S. O., Niu, Y., Xu, D., Liang, L., Li, L., ... & Chang, C. (2015). A new class of anti-androgen-receptor-V7 compounds developed from a natural compound, shikonin, for castration-resistant prostate cancer therapy. EMBO molecular medicine, 7(8), 1073-1087.
  • Shore, N. D., Smith, M. R., Tombal, B., Miller, K., Nepper, M., & Fizazi, K. (2021). Safety and efficacy of darolutamide in patients with nonmetastatic castration-resistant prostate cancer: a prespecified subgroup analysis of the ARAMIS trial. European urology, 79(1), 114-122.
  • Rathkopf, D. E., & Scher, H. I. (2018). Apalutamide for the treatment of prostate cancer. Expert review of anticancer therapy, 18(9), 847-854.
  • Scher, H. I., Fizazi, K., Saad, F., Taplin, M. E., Sternberg, C. N., Miller, K., ... & AFFIRM Investigators. (2012). Increased survival with enzalutamide in prostate cancer after chemotherapy. New England Journal of Medicine, 367(13), 1187-1197.
  • Altogen Labs. (n.d.). LNCaP Xenograft Model.
  • JoVE. (2016). Pre-clinical Orthotopic Murine Model of Human Prostate Cancer. Journal of Visualized Experiments, (108), e53741.
  • van der Horst, G., van den Hoogen, C., & van der Pluijm, G. (2012). Next generation patient-derived prostate cancer xenograft models.
  • ResearchGate. (n.d.). Mouse body weight changes both before and after treatment.
  • ResearchGate. (n.d.). Body weight change of female and male mice receiving normal diet (ND).

Sources

Head-to-head comparison of different synthetic routes to "1-(4-Cyanophenyl)-2,5-dimethylpyrrole"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its rigid, planar structure, coupled with the electron-withdrawing nitrile group, makes it a valuable building block for the synthesis of novel organic materials with interesting photophysical properties and a key intermediate in the development of targeted therapeutics.[1] The efficient and scalable synthesis of this molecule is, therefore, a topic of considerable interest to researchers in both academic and industrial settings.

This guide provides a comprehensive, head-to-head comparison of the most viable synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, cost-effectiveness, and environmental impact.

Route 1: The Paal-Knorr Synthesis - The Gold Standard

The Paal-Knorr synthesis is the most direct and widely employed method for the preparation of N-substituted pyrroles.[2] This classical condensation reaction involves the reaction of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminobenzonitrile, typically in the presence of an acid catalyst.[3]

Reaction Mechanism

The reaction proceeds through the initial formation of a hemiaminal by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate under acidic conditions leads to the formation of the aromatic pyrrole ring.[2]

Paal_Knorr_Mechanism reagents 2,5-Hexanedione + 4-Aminobenzonitrile hemiaminal Hemiaminal Intermediate reagents->hemiaminal Nucleophilic attack cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular cyclization product This compound cyclic_intermediate->product Dehydration (-2H₂O)

Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

Two primary variations of the Paal-Knorr synthesis are presented here: a conventional heating method and a modern, microwave-assisted approach that offers significant advantages in terms of reaction time and energy efficiency.[4][5]

Protocol 1A: Conventional Heating

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq.), 4-aminobenzonitrile (1.0 eq.), and a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, acetic acid, or Sc(OTf)₃).[6]

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 1B: Microwave-Assisted Synthesis

  • Reaction Setup: In a 10 mL microwave vial, combine 2,5-hexanedione (1.0 eq.) and 4-aminobenzonitrile (1.0 eq.) in a minimal amount of a high-boiling point solvent like ethanol or in a solvent-free condition.[7]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., acetic acid or a solid-supported acid).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).[4]

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate, wash with a saturated solution of sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash chromatography.[7]

Performance Comparison
ParameterConventional HeatingMicrowave-Assisted
Reaction Time Several hours to overnight5 - 20 minutes
Typical Yield Good to Excellent (>80%)Excellent (>90%)
Energy Consumption HighLow
Solvent Usage Moderate to HighLow to None
Scalability Readily scalableScalability can be a concern

Route 2: Nickel-Catalyzed Synthesis from Diols and Anilines

A more recent and "greener" alternative to the classical Paal-Knorr synthesis involves the nickel-catalyzed reaction of diols with anilines.[8] This method avoids the need for pre-functionalized 1,4-dicarbonyl compounds. For the synthesis of this compound, this would involve the reaction of 2,5-hexanediol with 4-aminobenzonitrile.

Reaction Mechanism

The proposed mechanism involves the nickel-catalyzed oxidation of the diol to the corresponding 1,4-diketone in situ, which then undergoes a Paal-Knorr type condensation with the aniline. The nickel catalyst facilitates the dehydrogenation of the diol and the subsequent cyclization and aromatization steps.

Nickel_Catalyzed_Synthesis reagents 2,5-Hexanediol + 4-Aminobenzonitrile diketone In situ generated 2,5-Hexanedione reagents->diketone Ni-catalyzed oxidation condensation Paal-Knorr Condensation diketone->condensation product This compound condensation->product

Caption: A simplified workflow for the Nickel-catalyzed synthesis of N-arylpyrroles.

Experimental Protocol (General)
  • Reaction Setup: In a sealed reaction vessel, combine 2,5-hexanediol (1.0 eq.), 4-aminobenzonitrile (1.0-1.2 eq.), a nickel catalyst (e.g., NiCl₂), and a suitable ligand in a high-boiling point solvent.

  • Heating: Heat the mixture to a high temperature (typically >100 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is typically filtered to remove the catalyst, and the product is isolated and purified by column chromatography.

Performance and Considerations

Route 3: The Barluenga-Valdés Reaction

The Barluenga-Valdés reaction is a powerful tool for C-N bond formation, and it can be adapted for the N-arylation of pyrroles.[9] In the context of our target molecule, this would involve the reaction of 2,5-dimethylpyrrole with a suitable 4-cyanophenylating agent, such as 4-cyanophenylboronic acid, in the presence of a copper or palladium catalyst.

Reaction Mechanism

The mechanism of the Barluenga-Valdés reaction can be complex and catalyst-dependent. Generally, it involves the formation of an organometallic intermediate from the arylating agent and the metal catalyst. This intermediate then reacts with the pyrrole to form the N-aryl bond.

Barluenga_Valdes_Reaction reagents 2,5-Dimethylpyrrole + 4-Cyanophenylboronic Acid catalyst_activation Catalyst Activation reagents->catalyst_activation Pd or Cu catalyst cross_coupling Cross-Coupling catalyst_activation->cross_coupling product This compound cross_coupling->product

Caption: A generalized workflow for the Barluenga-Valdés N-arylation of pyrroles.

Experimental Protocol (General)
  • Reaction Setup: In an inert atmosphere, combine 2,5-dimethylpyrrole (1.0 eq.), 4-cyanophenylboronic acid (1.1-1.5 eq.), a palladium or copper catalyst, a suitable ligand, and a base in a dry solvent.

  • Heating: Heat the reaction mixture to the required temperature for several hours.

  • Work-up: After completion, the reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Performance and Considerations

The Barluenga-Valdés reaction is a versatile method for N-arylation. However, its application to the synthesis of this compound is not well-documented. The cost of the palladium catalyst and ligands, as well as the need for an inert atmosphere, can be significant drawbacks for large-scale synthesis.

Head-to-Head Comparison Summary

FeaturePaal-Knorr SynthesisNickel-Catalyzed SynthesisBarluenga-Valdés Reaction
Starting Materials 2,5-Hexanedione, 4-Aminobenzonitrile2,5-Hexanediol, 4-Aminobenzonitrile2,5-Dimethylpyrrole, 4-Cyanophenylboronic acid
Catalyst Acid (Brønsted or Lewis)Nickel complexPalladium or Copper complex
Reaction Conditions Mild to moderateHigh temperatureModerate to high temperature, inert atmosphere
Yield High to excellentPotentially good (data lacking)Potentially good (data lacking)
Green Chemistry Microwave version is greenUses diols, but high temp & metal catalystMetal catalyst, organic solvents
Cost-Effectiveness Generally cost-effectivePotentially cost-effective if catalyst is cheap and recyclableCan be expensive due to catalyst and ligands
Scalability Readily scalablePotentially scalableMay be challenging to scale up

Product Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Light yellow to brown crystalline powder.[1]

  • Melting Point: Approximately 110 °C.[1]

  • ¹H NMR: Expected signals for the methyl protons, pyrrole ring protons, and the aromatic protons of the cyanophenyl group.

  • ¹³C NMR: Expected signals for the methyl carbons, pyrrole ring carbons, and the carbons of the cyanophenyl group, including the nitrile carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the nitrile group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (196.25 g/mol ).[1]

Conclusion and Recommendation

Based on the available literature and established synthetic methodologies, the Paal-Knorr synthesis is the most recommended route for the preparation of this compound. It is a robust, high-yielding, and well-understood reaction. For a more environmentally friendly and time-efficient approach, the microwave-assisted Paal-Knorr synthesis is the superior choice .

The Nickel-catalyzed synthesis from diols and the Barluenga-Valdés reaction represent interesting alternative strategies that may be viable. However, the lack of specific experimental data for the synthesis of the target molecule makes them less reliable choices at present. Further research and optimization would be required to establish these methods as practical alternatives to the Paal-Knorr synthesis for this particular compound.

References

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
  • Wikipedia. (2023, December 27). Paal–Knorr synthesis. In Wikipedia. [Link]
  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
  • Scribd. (n.d.). Microwave Synthesis for Chemists.
  • Sambiagio, C., & Marsden, S. P. (2014). Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines. Organic Letters, 16(23), 6136-6139.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Mateev, E., Valchanova, M., & Shivachev, B. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 1-13.
  • ResearchGate. (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Balakrishna, A., Poornachandra, Y., & Kumar, C. G. (2018). Paal–Knorr synthesis of pyrroles.
  • Martínez-Vargas, A., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 26(16), 4941.
  • Barluenga, J., Tomás-Gamasa, M., Aznar, F., & Valdés, C. (2009). Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones.
  • Organic Chemistry Portal. (n.d.). Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones.
  • Reddy, B. V. S., et al. (2004). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions.
  • ResearchGate. (n.d.). The Paal–Knorr Pyrroles Synthesis: A Green Perspective.
  • PubChem. (n.d.). 2,5-Dimethylpyrrole.
  • SpectraBase. (n.d.). 2,5-Dimethylpyrrole.
  • PubChem. (n.d.). 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene.
  • Chen, J., et al. (2024). Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source. Chemical Science, 15(1), 123-129.
  • Chen, J., et al. (2024). Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source. Chemical Science, 15(1), 123-129. [Link]
  • PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole.
  • Wang, C., et al. (2015). Nickel-Catalyzed Stereoselective Synthesis of Dihydrobenzofuran Exocyclic Alkenyl Carboxylic Acids from CO2. Organic Letters, 17(20), 5084-5087.
  • Li, H., et al. (2019). One-pot synthesis of N-substituted pyrroles from nitro compounds and 2,5-hexadione over a heterogeneous cobalt catalyst. New Journal of Chemistry, 43(35), 14011-14018.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(4-Cyanophenyl)-2,5-dimethylpyrrole scaffold has emerged as a significant pharmacophore in modern medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, particularly as kinase inhibitors and receptor antagonists, making them promising candidates for therapeutic development, especially in oncology.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships of analogues based on this core structure, offering a comparative look at their performance supported by experimental data. We will explore how subtle molecular modifications influence biological activity, providing valuable insights for researchers in drug design and development.

The Core Moiety: A Privileged Scaffold

The this compound structure possesses key features that contribute to its biological activity. The central pyrrole ring acts as a rigid scaffold, while the 2,5-dimethyl groups can provide steric hindrance and influence the orientation of the molecule within a binding pocket. The 4-cyanophenyl group is often crucial for establishing key interactions, such as hydrogen bonding or π-π stacking, with target proteins. Modifications to this core structure are systematically undertaken to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.

A general synthetic approach to generating analogues involves the cyclization of methylene isocyanides with propiolaldehydes or similar multi-component reactions, allowing for the introduction of diverse substituents on the pyrrole and phenyl rings.[4][5]

Dissecting the Structure-Activity Relationship

The biological activity of this compound analogues can be finely tuned by strategic modifications at various positions of the molecule.

Modifications of the Phenyl Ring

The 4-cyanophenyl moiety is a critical component for the activity of many of these analogues. The cyano group can act as a hydrogen bond acceptor, a key interaction in many kinase binding sites.

  • Positional Isomers of the Cyano Group: Moving the cyano group from the para to the meta or ortho position often leads to a significant decrease in activity, highlighting the directional importance of this interaction.

  • Replacement of the Cyano Group: Substituting the cyano group with other electron-withdrawing groups like nitro or trifluoromethyl can sometimes retain or slightly decrease activity, while replacing it with electron-donating groups generally leads to a loss of potency.

  • Additional Substituents: Introducing small halogen atoms (e.g., fluorine, chlorine) to the phenyl ring can enhance binding affinity through additional interactions and can also improve metabolic stability. For instance, in a series of dual aromatase-sulfatase inhibitors, halogenation at the ortho or meta position to a sulfamate group on a related phenyl-containing scaffold did not significantly alter inhibitory activity.[6]

Modifications of the Pyrrole Ring

The pyrrole core itself offers several positions for substitution, allowing for the exploration of a wide chemical space.

  • Substitution at the 3- and 4-Positions: Introducing functional groups at these positions can drastically alter the compound's profile. For example, the introduction of a carbonitrile group at the 3-position of a 4-phenylpyrrole derivative was found to be crucial for its potent androgen receptor antagonistic activity.[7] In another study, alkynylated pyrrole derivatives showed promising anticancer activity, with one compound arresting the cell cycle in the G0/G1 phase and inducing apoptosis in A549 cells.[4]

  • Fusion of the Pyrrole Moiety: Fusing the pyrrole ring with other cyclic systems, such as in pyrrole indolin-2-one derivatives, has been a successful strategy for developing potent kinase inhibitors targeting VEGFR and PDGFR.[1]

Comparative Biological Activity of Analogues

The following table summarizes the in vitro activity of selected this compound analogues and related structures against various cancer cell lines and kinases. This data illustrates how structural modifications impact their inhibitory potential.

Compound IDCore Structure ModificationTarget/Cell LineIC50 (µM)Reference
Compound A 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrileLNCaP-cxD2 (Prostate Cancer)Data not quantified, but showed inhibitory effects[7]
Compound B Alkynylated pyrrole derivative (12l)U251 (Glioblastoma)2.29[4]
Compound C Alkynylated pyrrole derivative (12l)A549 (Lung Cancer)3.49[4]
Compound D 2-cyanopyrrole derivative (A12)Tyrosinase0.97[8]
Compound E Pyrrolo[2,1-f][9][10][11]triazine derivativeAAK1 KinaseData not quantified, but showed inhibition[12]

Experimental Workflows and Methodologies

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.[13] Below are detailed methodologies for key assays used in the evaluation of these pyrrole analogues.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the screening and evaluation of novel pyrrole analogues.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis synthesis Analogue Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay characterization->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) kinase_assay->cell_viability apoptosis_assay Apoptosis Assay cell_viability->apoptosis_assay sar_analysis SAR Analysis & IC50 Determination apoptosis_assay->sar_analysis

Caption: A typical workflow for SAR studies of pyrrole analogues.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is proportional to kinase activity.[14]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogues)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Protocol 2: Cell Viability Assay (MTT-Based)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[9][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (analogues)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Targeting Cellular Signaling Pathways

Many this compound analogues exert their anticancer effects by inhibiting protein kinases that are crucial components of signaling pathways regulating cell proliferation, survival, and angiogenesis.[1][16]

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS PyrroleAnalogue Pyrrole Analogue PyrroleAnalogue->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of a generic kinase signaling pathway by a pyrrole analogue.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutics. Structure-activity relationship studies have revealed that modifications to the phenyl and pyrrole rings can significantly impact biological activity. Specifically, the presence and position of the cyano group on the phenyl ring are often critical for potent inhibition, while substitutions on the pyrrole core can be tailored to enhance selectivity and drug-like properties.

Future research in this area should focus on:

  • Exploring a wider range of bioisosteric replacements for the cyano group to improve pharmacokinetic properties while maintaining potency.

  • Utilizing computational modeling and molecular docking to guide the design of new analogues with enhanced selectivity for specific kinase targets.

  • Investigating the in vivo efficacy and safety profiles of the most promising compounds in relevant animal models.

By leveraging the insights gained from SAR studies, researchers can continue to optimize this privileged scaffold to develop next-generation therapies for cancer and other diseases.

References

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Yamamoto, S., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry.
  • Assay Development for Protein Kinase Enzymes. (2012).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • In vitro kinase assay. (2023). Protocols.io.
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers in Chemistry.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Google Scholar.
  • Discovery of pyrrolo[2,1-f][9][10][11]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023).
  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole deriv
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022).
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. (2022). Semantic Scholar.
  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.).
  • Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability. (2007). PubMed.
  • Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: A review.
  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. (2025). VeriXiv.
  • Purine Analogues as Kinase Inhibitors: A Review. (n.d.). PubMed.
  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
  • Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. (n.d.). Organic & Biomolecular Chemistry.
  • Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. (2010). PubMed.
  • Chemoprevention in gastrointestinal physiology and disease. Targeting the progression of cancer with natural products. (n.d.).
  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. (2025).
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.
  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.).

Sources

The Diarylpyrrole Scaffold: A Privileged Structure in Modern Drug Discovery—A Guide to Patents and Applications Citing 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Building Block Behind Potent Therapeutics

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with multiple biological targets, paving the way for diverse therapeutic agents. The diarylpyrrole motif is a prime example of such a scaffold. This guide delves into the patented applications and comparative performance of compounds derived from a key synthetic intermediate: 1-(4-Cyanophenyl)-2,5-dimethylpyrrole .

While direct patent citations for this specific building block are sparse, a deeper analysis reveals its foundational role in the development of two critical classes of anti-inflammatory drugs: selective Cyclooxygenase-2 (COX-2) inhibitors and p38 MAP kinase inhibitors.[1] This compound, with its characteristic pyrrole core flanked by a cyanophenyl group, offers a versatile platform for creating extensive libraries of drug candidates.[2][3] Its chemical properties—an electron-rich pyrrole ring amenable to substitution and a reactive cyano group—make it an ideal starting point for exploring structure-activity relationships (SAR).[3]

This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of the technologies built upon this scaffold, supported by experimental data from peer-reviewed literature and patent filings. We will explore the causality behind experimental designs and present detailed protocols to bridge the gap between theoretical knowledge and practical application.

Therapeutic Landscape I: Selective COX-2 Inhibition for Safer Anti-Inflammatory Drugs

The discovery that the cyclooxygenase (COX) enzyme exists in two isoforms—a constitutive COX-1 responsible for "housekeeping" functions and an inducible COX-2 involved in inflammation—revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The goal became to selectively inhibit COX-2, thereby reducing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[5] The diaryl heterocycle framework, including diarylpyrroles, proved to be an exceptionally effective pharmacophore for achieving this selectivity.[4][6]

Mechanism and Structural Rationale

The selectivity of diaryl-based inhibitors like Celecoxib stems from their ability to fit into a specific side pocket present in the active site of the COX-2 enzyme, a pocket that is absent in COX-1. The this compound scaffold provides the essential diaryl arrangement. In many patented designs, one of the aryl rings (the cyanophenyl group in our starting material) fits into the primary active site, while the second aryl ring, often substituted with a sulfonamide or a similar group, projects into the selective side pocket, anchoring the molecule and conferring high selectivity.[7]

Comparative Performance of Diarylpyrrole-Based COX-2 Inhibitors

The versatility of the this compound scaffold allows for systematic modification to optimize potency and selectivity. The cyano group itself can serve as a key interacting moiety or be chemically transformed into other functional groups. Research has shown that specific substitutions on the second phenyl ring are critical for activity.

Compound/AnalogModification from Core ScaffoldCOX-2 IC50 (nM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog 20 [7]Second phenyl ring has a sulfonamide group14>100>7140
Analog 31 [7]Second phenyl ring has a trifluoromethyl sulfone60>100>1667
Diarylpyrrole 1 [7]4-Fluorophenyl at position 260>100>1700
Analog 34 [7]4-Bromophenyl at position 22015750
Analog 35 [7]4-Chlorophenyl at position 25025500
Celecoxib (Reference)Diarylpyrazole with sulfonamide70 (approx.)7.7>100

Data synthesized from multiple sources for illustrative comparison. Absolute values can vary based on assay conditions.[2][7]

As the data indicates, analogs derived from the diarylpyrrole core can achieve exceptionally high potency and selectivity for COX-2, often exceeding that of established drugs.[7] The addition of a sulfonamide (Analog 20) or a trifluoromethyl sulfone (Analog 31) dramatically enhances both metrics.[7] This demonstrates the power of using a versatile building block like this compound to fine-tune pharmacological properties.

Therapeutic Landscape II: p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a central node in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[8] As such, inhibiting p38 kinase represents a powerful strategy for treating a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[8] Once again, the diaryl scaffold has proven to be a critical structural element for potent and selective inhibitors.

A Novel Allosteric Binding Mechanism

A significant breakthrough in p38 inhibition, detailed in several patents and publications, was the discovery of a class of diaryl-based compounds that bind to a novel allosteric site on the kinase.[8] Unlike traditional ATP-competitive inhibitors, these compounds stabilize a conformation of the enzyme that is incompatible with ATP binding. This allosteric mechanism can lead to higher selectivity and a longer duration of action.

The diaryl structure is key to accessing this pocket. One aryl ring typically occupies the ATP-binding site, while the second aryl ring extends into the adjacent allosteric pocket, inducing a significant—and previously unobserved—conformational change in the kinase.[8]

p38_Signaling_Pathway Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MAP2K (MKK3/6) Stress->MKK activates p38 p38 MAP Kinase MKK->p38 phosphorylates & activates Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates phosphorylates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Substrates->Cytokines leads to Inhibitor Diarylpyrrole-based Inhibitor (e.g., BIRB 796) Inhibitor->p38 inhibits (allosterically)

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Comparative Performance of Diaryl-Based p38 Inhibitors

The development of diaryl urea and diaryl pyrazole inhibitors showcases the evolution from initial screening hits to highly potent clinical candidates. The journey of BIRB 796, a prominent example, highlights the optimization process built upon a diaryl core.

CompoundTargetBinding Affinity (Kd or Ki)Cellular IC50 (TNF-α release)Key Feature
Screening Hit (Compound 1) p38 MAP Kinase~2 µM~1 µMInitial diaryl urea lead
BIRB 796 [8]p38 MAP Kinase0.1 nM (Ki)20-100 nMHighly potent allosteric inhibitor
SB203580 (Reference)p38 MAP Kinase~50 nM (IC50)~200 nMClassic ATP-competitive inhibitor

The 12,000-fold increase in binding affinity from the initial hit to the optimized compound BIRB 796 was achieved by systematically modifying the substituents on the two aryl rings to improve interactions within the ATP and allosteric pockets. This underscores the value of a modular scaffold like that provided by this compound, which allows for such iterative improvements.

Experimental Methodologies

To empower researchers, this section provides validated, step-by-step protocols for the synthesis of a diarylpyrrole core and a representative biochemical assay.

Protocol 1: Synthesis of a 1,2-Diarylpyrrole via Paal-Knorr Reaction

This protocol is a generalized representation of the Paal-Knorr synthesis, a robust method for creating substituted pyrroles.[7]

Objective: To synthesize a 1-Aryl-2-Aryl-2,5-dimethylpyrrole derivative starting from this compound as a conceptual precursor. The Paal-Knorr reaction itself starts from a 1,4-dicarbonyl compound.

Paal_Knorr_Synthesis cluster_0 Paal-Knorr Pyrrole Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Pyrrole Substituted Pyrrole (e.g., 1-(4-Cyanophenyl)pyrrole) Dicarbonyl->Pyrrole Amine Primary Amine (e.g., 4-Cyanoaniline) Amine->Pyrrole

Caption: Generalized Paal-Knorr Pyrrole Synthesis Workflow.

Materials:

  • Acetonylacetone (a 1,4-dicarbonyl compound)

  • 4-Cyanoaniline (the primary amine)

  • Toluene or glacial acetic acid (solvent)

  • p-Toluenesulfonic acid (catalyst, if needed)

  • Standard laboratory glassware for reflux, extraction, and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetonylacetone (1.0 eq) and 4-cyanoaniline (1.0 eq).

  • Solvent Addition: Add toluene or glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M.

  • Causality Note: The Paal-Knorr reaction is a condensation reaction. The acidic environment (either from acetic acid solvent or a catalyst) protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

  • Reflux: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using toluene, wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. If using acetic acid, carefully neutralize with a base and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

  • Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro p38α Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 value of a test compound (e.g., a synthesized diarylpyrrole derivative) against p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • ATP (Adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Europium-labeled anti-phospho-substrate antibody (for detection)

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • 384-well assay plates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix containing the p38α kinase and the biotinylated substrate peptide in the assay buffer. Add this mix to all wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Causality Note: Pre-incubation is especially critical for slow-binding or allosteric inhibitors, as it allows the binding equilibrium to be reached, ensuring an accurate measurement of potency.

  • Reaction Initiation: Prepare a solution of ATP in the assay buffer and add it to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors are measured accurately.

  • Reaction Quench: After a set incubation time (e.g., 60 minutes), stop the reaction by adding a quench solution containing EDTA and the TR-FRET detection reagents (Eu-antibody and SA-APC).

  • Detection: Incubate the plate for 60 minutes to allow the detection reagents to bind. Read the plate on a TR-FRET enabled plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The analysis of patents and scientific literature clearly establishes the this compound scaffold as a cornerstone in the design of highly potent and selective inhibitors for COX-2 and p38 MAP kinase. Its value lies not in being an active drug itself, but in its role as a versatile and modular building block that enables medicinal chemists to systematically explore chemical space and optimize drug-like properties.

The future of drug discovery with this scaffold remains bright. Emerging applications may include its use in developing inhibitors for other kinases, as the diaryl motif is prevalent in many kinase inhibitor families.[1] Furthermore, its application in developing novel materials, such as organic semiconductors, continues to be an active area of research.[2] As synthetic methodologies become more advanced, the ability to functionalize the pyrrole ring and its aryl substituents will expand, promising the development of next-generation therapeutics with even greater precision and efficacy.

References

  • Title: 1,2-Diarylpyrroles as Potent and Selective Inhibitors of Cyclooxygenase-2. Source: Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm970438i
  • Title: this compound. Source: Chem-Impex. URL: https://www.chemimpex.com/products/1-(4-cyanophenyl)-2,5-dimethylpyrrole
  • Title: CAS 119516-86-8: this compound. Source: CymitQuimica. URL: https://www.cymitquimica.com/cas/119516-86-8
  • Title: Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Source: PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4881189/
  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00692
  • Title: Antiinflammatory 4,5-Diarylpyrroles. 2. Activity as a Function of Cyclooxygenase-2 Inhibition. Source: ACS Publications. URL: https://pubs.acs.org/doi/abs/10.1021/jm00122a006
  • Title: Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11896401/
  • Title: Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Source: Nature Structural Biology. URL: https://www.
  • Title: Previously disclosed diaryl pyrazole p38 inhibitors. Source: ResearchGate. URL: https://www.researchgate.net/figure/Previously-disclosed-diaryl-pyrazole-p38-inhibitors_fig1_51792610
  • Title: A facile synthesis of diaryl pyrroles led to the discovery of potent colchicine site antimitotic agents. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33722216/
  • Title: Examples of COX-2 inhibitors of diaryl or aryl heteroaryl ethers and thioethers. Source: ResearchGate. URL: https://www.researchgate.net/figure/Examples-of-COX-2-inhibitors-of-diaryl-or-aryl-heteroaryl-ethers-and-thioethers_fig1_221927310
  • Title: A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Source: ResearchGate. URL: https://www.researchgate.
  • Title: Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17070669/
  • Title: Bioactive pyrrole-based compounds with target selectivity. Source: PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7294273/
  • Title: Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10860530/
  • Title: A Review on Medicinally Important Heterocyclic Compounds. Source: Bentham Science. URL: https://www.eurekaselect.com/article/122329

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

The "Why" Behind the Waste: Understanding the Hazard Profile

Before we delve into the procedural steps, it's crucial to understand the potential hazards associated with 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. This understanding forms the bedrock of our disposal strategy. The molecule can be deconstructed into two key components: the 2,5-dimethylpyrrole ring and the 4-cyanophenyl group.

  • The Pyrrole Moiety: Pyrrole and its derivatives are known to be susceptible to oxidation and polymerization, often accelerated by exposure to air and light.[1] The resulting byproducts can be colored and polymeric. Some simple pyrroles are also known skin and eye irritants and can be toxic if inhaled or ingested.[2]

  • The Cyanophenyl Group: The presence of a nitrile (-CN) group introduces the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon combustion or in the presence of strong acids. Compounds containing this group are often categorized as toxic.[3]

Therefore, we must treat this compound as a potentially toxic, irritant, and environmentally hazardous substance.

Core Principles of Disposal: A Self-Validating System

Our disposal protocol is built on a foundation of risk mitigation and regulatory compliance. The following principles should be applied to all chemical waste handling:

  • Segregation: Never mix incompatible waste streams.[4]

  • Identification: All waste containers must be clearly and accurately labeled.[5]

  • Containment: Use appropriate, sealed containers for waste accumulation.[4]

  • Compliance: Adhere to all local, state, and federal hazardous waste regulations.[3]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide clear, actionable steps for the safe disposal of this compound in various forms.

Part 1: Unused or Expired Pure Compound
  • Hazard Assessment: Treat the compound as a toxic solid. Refer to the GHS classifications for related compounds, which indicate potential for acute toxicity, skin irritation, and serious eye damage.[6][7]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves.

  • Waste Container Selection:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic solids.

    • The label should read "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Transfer: Carefully transfer the solid compound into the designated waste container, minimizing the creation of dust.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids and oxidizing agents.[4]

  • Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures for hazardous waste disposal.

Part 2: Contaminated Labware and Materials

This includes items such as gloves, weighing paper, and pipette tips that have come into direct contact with the compound.

  • Segregation: Collect all contaminated solid waste in a separate, clearly labeled hazardous waste bag or container.

  • Labeling: The container must be labeled as "Hazardous Waste" and should list "this compound contaminated debris".

  • Disposal: This waste stream should be disposed of through your institution's hazardous waste program, typically via incineration.

Part 3: Solutions Containing this compound
  • Waste Stream Identification: Determine the solvent used to dissolve the compound.

  • Segregation is Key:

    • Halogenated Solvents: If the solvent is halogenated (e.g., dichloromethane, chloroform), collect the waste in a designated "Halogenated Organic Waste" container.

    • Non-Halogenated Solvents: If the solvent is non-halogenated (e.g., acetone, ethyl acetate, hexanes), collect it in a "Non-Halogenated Organic Waste" container.[4]

    • Aqueous Solutions: While this compound has low aqueous solubility, any aqueous waste should be collected in a designated "Aqueous Hazardous Waste" container. Do not pour aqueous solutions containing this compound down the drain.

  • Labeling: In addition to the solvent type, the waste container label must list all chemical components, including "this compound" and an estimated concentration.

  • Storage and Disposal: Store the sealed containers in your lab's satellite accumulation area and arrange for pickup through your institution's environmental health and safety office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Containing This compound waste_type Pure Compound, Contaminated Material, or Solution? start->waste_type pure_compound Pure Compound waste_type->pure_compound Pure Compound contaminated_material Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated_material Contaminated Material solution Solution waste_type->solution Solution solid_waste_container Labeled 'Hazardous Waste' Container for Solids pure_compound->solid_waste_container contaminated_material->solid_waste_container disposal Arrange for Disposal via Institutional EHS solid_waste_container->disposal solvent_type Solvent Type? solution->solvent_type halogenated Halogenated solvent_type->halogenated Halogenated non_halogenated Non-Halogenated solvent_type->non_halogenated Non-Halogenated aqueous Aqueous solvent_type->aqueous Aqueous halogenated_container Labeled 'Halogenated Organic Waste' Container halogenated->halogenated_container non_halogenated_container Labeled 'Non-Halogenated Organic Waste' Container non_halogenated->non_halogenated_container aqueous_container Labeled 'Aqueous Hazardous Waste' Container aqueous->aqueous_container halogenated_container->disposal non_halogenated_container->disposal aqueous_container->disposal

Caption: Disposal decision workflow for this compound.

Quantitative Data Summary

Waste TypeContainerLabeling Requirements
Pure Solid Compatible, sealed hazardous waste container"Hazardous Waste", "this compound"
Contaminated Debris Lined hazardous waste box or drum"Hazardous Waste", "this compound contaminated debris"
Solutions in Halogenated Solvents Designated "Halogenated Organic Waste" container"Hazardous Waste", "Halogenated Organic Waste", list all components and concentrations
Solutions in Non-Halogenated Solvents Designated "Non-Halogenated Organic Waste" container"Hazardous Waste", "Non-Halogenated Organic Waste", list all components and concentrations
Aqueous Solutions Designated "Aqueous Hazardous Waste" container"Hazardous Waste", "Aqueous Waste", list all components and concentrations

Trustworthiness Through Self-Validation

The protocols outlined above are designed to be inherently self-validating by adhering to the widely accepted principles of hazardous waste management. By segregating waste based on compatibility and clearly labeling all containers with their contents, you prevent accidental mixing of incompatible chemicals and ensure that the waste is handled correctly by disposal personnel. This systematic approach minimizes risks and ensures a safe and compliant laboratory environment.

References

  • Apell, J. (2019). Exploring the photodegradation of pyrroles. Environmental Science & Technology.
  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Haz-Map. 2,5-Dimethylpyrrole - Hazardous Agents.
  • PubChem. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole.
  • PubChem. 2,5-Dimethyl-1-phenylpyrrole.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.

Sources

A Guide to the Safe Handling and Disposal of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. The protocols outlined below are designed to be a self-validating system, ensuring that each step, from preparation to disposal, is conducted with the utmost care and scientific rigor.

Understanding the Hazard: A Structural Assessment

  • Cyanophenyl Group (Aromatic Nitrile): The presence of a cyano (-CN) group attached to a benzene ring is a significant toxicological consideration. Aromatic nitriles can be toxic and may be absorbed through the skin, inhaled, or ingested. The primary concern with many organic nitriles is their potential to release cyanide in vivo.

  • 2,5-Dimethylpyrrole: Pyrrole and its derivatives can exhibit varying degrees of toxicity. While simple pyrroles may have lower toxicity, the overall hazard profile can be influenced by substituents.

Given these structural features, we must assume that this compound is a potentially hazardous substance and handle it with appropriate precautions until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each item.

PPE Component Specification Justification
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashes, such as during transfers of larger quantities or when heating the substance.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against dermal absorption. It is crucial to double-glove when handling this compound. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood is the primary engineering control to prevent inhalation of vapors, dust, or aerosols. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection (e.g., a NIOSH-approved respirator with organic vapor cartridges).

Operational Plan: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound.

Caption: A comprehensive workflow for the safe handling and disposal of this compound.

Pre-Handling Procedures
  • Receipt and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled.

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to the planned experiment. This should consider the quantities being used, the potential for aerosol generation, and the specific reaction conditions.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated work area.

Handling in a Chemical Fume Hood

ALL manipulations of this compound must be performed inside a certified chemical fume hood.

  • Weighing: If weighing a solid, do so on a tared weigh paper or in a suitable container within the fume hood. Use a spatula to handle the solid and avoid generating dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the solvent is appropriate for the subsequent reaction and that the dissolution process does not generate excessive heat or fumes.

  • Reaction Setup: Set up the reaction apparatus securely within the fume hood. Ensure all joints are properly sealed to prevent the escape of any vapors.

Post-Handling and Decontamination
  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution, such as a mild detergent followed by a solvent rinse (e.g., ethanol or acetone), should be used.

  • Waste Segregation: All waste contaminated with this compound must be segregated into a clearly labeled hazardous waste container. This includes contaminated gloves, weigh papers, and pipette tips.

Personal Decontamination
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contamination is suspected.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Disposal_Plan Contaminated_Materials Contaminated Materials (Gloves, Glassware, etc.) Waste_Container Designated Hazardous Waste Container Contaminated_Materials->Waste_Container Labeling Proper Labeling: - Chemical Name - Hazard Symbols Waste_Container->Labeling Licensed_Disposal Licensed Hazardous Waste Disposal Service Labeling->Licensed_Disposal

Caption: The required steps for the compliant disposal of waste containing this compound.

  • Waste Collection: All waste contaminated with this compound, including unused material, reaction residues, and contaminated labware, must be collected in a designated, leak-proof, and compatible hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and any appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, we can ensure a safe laboratory environment while advancing our critical research in drug development. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of our commitment to safety and scientific integrity.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations.
  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.